molecular formula C40H54O4 B1249320 Halocynthiaxanthin

Halocynthiaxanthin

Número de catálogo: B1249320
Peso molecular: 598.9 g/mol
Clave InChI: CNOIXMULOQWVGR-ABUIXNMTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Halocynthiaxanthin is a natural product found in Mytilus unguiculatus, Magallana gigas, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C40H54O4

Peso molecular

598.9 g/mol

Nombre IUPAC

(3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-17-yn-2-one

InChI

InChI=1S/C40H54O4/c1-28(17-13-18-30(3)21-22-35-32(5)23-33(41)24-37(35,6)7)15-11-12-16-29(2)19-14-20-31(4)36(43)27-40-38(8,9)25-34(42)26-39(40,10)44-40/h11-20,33-34,41-42H,23-27H2,1-10H3/b12-11+,17-13+,19-14+,28-15+,29-16+,30-18+,31-20+/t33-,34+,39-,40+/m1/s1

Clave InChI

CNOIXMULOQWVGR-ABUIXNMTSA-N

SMILES isomérico

CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)C[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C

SMILES canónico

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC23C(CC(CC2(O3)C)O)(C)C)C)C

Sinónimos

halocynthiaxanthin

Origen del producto

United States

Foundational & Exploratory

Halocynthiaxanthin: A Technical Guide on its Discovery, Characterization, and Biological Activity in Halocynthia roretzi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine tunicate Halocynthia roretzi, commonly known as the sea squirt, is a rich source of various bioactive compounds, including a diverse array of carotenoids.[1] These pigments are not only responsible for the vibrant colors of the organism but also possess significant biological activities. Among these, halocynthiaxanthin has emerged as a carotenoid of particular interest due to its unique chemical structure and potent antiproliferative properties. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological evaluation of this compound from Halocynthia roretzi.

Discovery and Metabolic Origin

This compound is a principal carotenoid found in Halocynthia roretzi.[1] It is not synthesized de novo by the sea squirt but is rather a metabolic product of fucoxanthin, a carotenoid ingested from dietary micro-algae like diatoms.[2][3] The metabolic pathway within H. roretzi involves the conversion of fucoxanthin to fucoxanthinol, which is then further metabolized into this compound and subsequently mytiloxanthin.[4]

G Fucoxanthin Fucoxanthin (from diet) Fucoxanthinol Fucoxanthinol Fucoxanthin->Fucoxanthinol This compound This compound Fucoxanthinol->this compound Mytiloxanthin Mytiloxanthin This compound->Mytiloxanthin

Caption: Metabolic pathway of fucoxanthin in Halocynthia roretzi.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Halocynthia roretzi involves a multi-step process of extraction and chromatography. The following protocol is a synthesis of methodologies described in the literature.[1][4]

  • Extraction:

    • The tunic (4 kg) of the sea squirt H. roretzi is extracted with acetone at room temperature.[1]

    • Alternatively, a dried powder of the whole organism can be extracted with ethanol, followed by a subsequent acetone extraction of the ethanol extract.[4]

  • Solvent Partitioning:

    • The acetone extract is partitioned between an organic phase (n-hexane/diethyl ether, 1:1 or 7:3 v/v) and an aqueous sodium chloride solution.[1][4]

    • The organic layer, containing the carotenoids, is collected, dried over anhydrous sodium sulfate, and evaporated to dryness.[4]

  • Silica Gel Column Chromatography:

    • The dried residue is subjected to silica gel column chromatography.[4]

    • A gradient of increasing diethyl ether in hexane is used for elution.[1] The fraction containing this compound is collected.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purification is achieved by preparative HPLC on an ODS (octadecylsilyl) column.[4]

    • A mobile phase of chloroform:acetonitrile (1:9, v/v) is used at a flow rate of 2.0 mL/min to yield purified this compound.[4]

G Start H. roretzi Tunic Extraction Acetone Extraction Start->Extraction Partitioning Hexane/Et2O & Water Partitioning Extraction->Partitioning Evaporation Evaporation of Organic Layer Partitioning->Evaporation SilicaGel Silica Gel Chromatography Evaporation->SilicaGel PrepHPLC Preparative ODS HPLC SilicaGel->PrepHPLC FinalProduct Purified this compound PrepHPLC->FinalProduct

Caption: Isolation and purification workflow for this compound.

Structural Elucidation and Physicochemical Properties

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Physicochemical Properties

Property Value Reference
Molecular Formula C40H54O4 [5][6]
Molecular Weight 598.9 g/mol [6]

| IUPAC Name | (3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-17-yn-2-one |[6] |

Spectroscopic Data

TechniqueKey Findings
UV-VIS Absorption maxima indicative of a conjugated polyene system.
MS (Mass Spectrometry) Determination of the molecular formula as C40H54O4.[5]
NMR (Nuclear Magnetic Resonance) 1H and 13C NMR data, along with 2D NMR experiments (COSY, HSQC, HMBC), were used to elucidate the complete chemical structure, including the presence of an acetylenic bond, a keto group, an epoxy group, and hydroxyl groups.[4]

Biological Activity and Mechanism of Action

This compound has demonstrated significant antiproliferative and pro-apoptotic activity against several human cancer cell lines.[7]

Antiproliferative and Pro-apoptotic Effects

Cell Line Concentration Incubation Time Effect Reference
HL-60 (Human Leukemia) 12.5 µM 48 h Decreased viability to 12.1% of control. [7]
HL-60 (Human Leukemia) 12.5 µM 48 h 5-fold enhancement of DNA fragmentation. [7]
MCF-7 (Human Breast Cancer) Not specified Not specified Apoptosis induction. [7]

| Caco-2 (Human Colon Cancer) | Not specified | Not specified | Apoptosis induction. |[7] |

Mechanism of Action

The anticancer effects of this compound are mediated through the induction of apoptosis.[7] A key mechanism identified is the downregulation of the apoptosis-suppressing protein Bcl-2.[7] This leads to an increase in DNA fragmentation, a hallmark of apoptosis.[7] The apoptosis-inducing activity of this compound is reported to be higher than that of its precursor, fucoxanthin.[7]

G This compound This compound Bcl2 Bcl-2 Expression (Apoptosis Suppressor) This compound->Bcl2 downregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits DNA_frag DNA Fragmentation Apoptosis->DNA_frag leads to Cell_growth Cancer Cell Growth Apoptosis->Cell_growth inhibits

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Halocynthiaxanthin from Fucoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halocynthiaxanthin, a marine carotenoid found in sea squirts such as Halocynthia roretzi, has garnered interest for its potential biological activities. Its biosynthetic origin is traced back to fucoxanthin, a pigment abundant in brown seaweeds and diatoms, which are primary food sources for these marine invertebrates. While the metabolic conversion of fucoxanthin to this compound is known to occur, the complete enzymatic pathway remains largely uncharacterized. This technical guide synthesizes the current understanding of this metabolic process, presenting a proposed biosynthetic pathway based on established carotenoid biochemistry. It also provides detailed, adaptable experimental protocols for researchers aiming to elucidate the specific enzymatic steps and intermediates involved. This document is intended to serve as a foundational resource for future research into the biosynthesis of this compound and the potential for its biotechnological production.

Introduction

The diverse chemical structures of marine carotenoids contribute to a wide array of biological functions. Fucoxanthin, a primary carotenoid in many marine algae, is known to be metabolized by various marine animals into other carotenoids with unique structures and properties.[1] In the sea squirt Halocynthia roretzi, fucoxanthin from its diet is converted into fucoxanthinol and subsequently into this compound.[2][3] This metabolic transformation is of significant scientific interest as it involves complex enzymatic reactions that are not yet fully understood. A thorough understanding of this biosynthetic pathway is crucial for exploring the therapeutic potential of this compound and for developing methods for its sustainable production.

This guide outlines the known and hypothesized steps in the conversion of fucoxanthin to this compound, provides generic experimental workflows for pathway elucidation, and presents the limited quantitative data available for related reactions.

The Proposed Biosynthetic Pathway

The conversion of fucoxanthin to this compound is a multi-step process. The initial step, the conversion of fucoxanthin to fucoxanthinol, is well-documented. However, the subsequent transformation of fucoxanthinol to this compound is not fully elucidated and is presented here as a hypothesized pathway based on the structural differences between the molecules.

Step 1: Deacetylation of Fucoxanthin to Fucoxanthinol

The first step in the metabolism of fucoxanthin within marine invertebrates is the hydrolysis of the acetate group to yield fucoxanthinol.[4] This reaction is a deacetylation, catalyzed by esterases. In mammals, this conversion is known to be carried out by digestive enzymes such as lipase and cholesterol esterase.[5] It is presumed that similar hydrolytic enzymes are responsible for this conversion in the digestive tract of marine invertebrates.

Hypothesized Step 2: Conversion of Fucoxanthinol to this compound

The transformation of fucoxanthinol to this compound involves significant structural modifications, including the formation of a carbon-carbon triple bond (an acetylenic group). This suggests a complex enzymatic process likely involving multiple steps, such as desaturation and isomerization. The specific enzymes and any intermediates in this conversion have not yet been identified. We propose that this conversion is catalyzed by a yet-to-be-characterized enzyme complex, provisionally named "Fucoxanthinol Desaturase/Isomerase."

Below is a diagram illustrating the overall proposed pathway.

This compound Biosynthesis Pathway Fucoxanthin Fucoxanthin Fucoxanthinol Fucoxanthinol Fucoxanthin->Fucoxanthinol Deacetylation (Esterase) This compound This compound Fucoxanthinol->this compound Desaturation / Isomerization (Enzyme(s) Unknown)

A proposed biosynthetic pathway from fucoxanthin to this compound.

Quantitative Data

There is a significant gap in the literature regarding quantitative data for the biosynthesis of this compound from fucoxanthin. The enzymes involved in the conversion of fucoxanthinol to this compound have not been isolated, and therefore, no kinetic data is available. The following table summarizes the current state of knowledge. For comparative purposes, data on the related biotransformation of fucoxanthinol to amarouciaxanthin A in mice is included.[6]

Reaction StepEnzymeSubstrateProductKinetic Parameters (Km, Vmax)YieldCofactors
Fucoxanthin → Fucoxanthinol Esterase (e.g., Lipase, Cholesterol Esterase)FucoxanthinFucoxanthinolNot DeterminedNot DeterminedH₂O
Fucoxanthinol → this compound UnknownFucoxanthinolThis compoundNot DeterminedNot DeterminedNot Determined
Fucoxanthinol → Amarouciaxanthin A (in mice) Dehydrogenase/Isomerase (in liver microsomes)FucoxanthinolAmarouciaxanthin ANot DeterminedNot DeterminedNAD(P)⁺

Experimental Protocols

The elucidation of the fucoxanthinol to this compound pathway requires a systematic experimental approach. The following are detailed, adaptable protocols for key experiments.

Carotenoid Extraction from Halocynthia roretzi

This protocol describes a general method for the extraction of carotenoids from the tissues of Halocynthia roretzi.

  • Tissue Homogenization:

    • Excise fresh or frozen tissue from Halocynthia roretzi.

    • Weigh the tissue and homogenize it in a 3:1 (v/v) mixture of acetone and methanol at a ratio of 1 g of tissue to 10 mL of solvent.

    • Perform homogenization on ice to minimize degradation of carotenoids.

  • Extraction:

    • Transfer the homogenate to a separatory funnel.

    • Add an equal volume of diethyl ether and a 10% aqueous solution of sodium chloride.

    • Shake vigorously and allow the layers to separate. The upper, ether layer will contain the carotenoids.

    • Collect the ether layer and repeat the extraction of the aqueous layer twice more with diethyl ether.

    • Pool the ether extracts.

  • Saponification (Optional, for removing lipids):

    • Add an equal volume of 10% methanolic potassium hydroxide to the pooled ether extracts.

    • Incubate in the dark at room temperature for 2-4 hours.

    • Wash the ether layer with a 10% aqueous sodium chloride solution until the washings are neutral.

  • Drying and Concentration:

    • Dry the final ether extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen gas at a temperature below 40°C.

    • Re-dissolve the carotenoid extract in a known volume of a suitable solvent (e.g., acetone, ethanol) for analysis.

HPLC-DAD-MS/MS Analysis of Carotenoids

This protocol outlines a method for the separation, identification, and quantification of fucoxanthin, fucoxanthinol, and this compound.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a photodiode array (DAD) detector and coupled to a mass spectrometer (MS/MS).

  • Column: A C30 carotenoid column is recommended for optimal separation of isomers. A C18 column can also be used.

  • Mobile Phase: A gradient elution is typically used. For example:

    • Mobile Phase A: Methanol/Acetonitrile/Water (e.g., 75:20:5, v/v/v) with 0.1% formic acid.

    • Mobile Phase B: Methyl-tert-butyl ether (MTBE) with 0.1% formic acid.

  • Gradient Program: A linear gradient from a low to high percentage of Mobile Phase B over 30-40 minutes.

  • Detection:

    • DAD: Monitor at the characteristic absorption maxima of the carotenoids (approx. 450 nm).

    • MS/MS: Use electrospray ionization (ESI) in positive mode. Identify compounds based on their parent ion masses and fragmentation patterns.

      • Fucoxanthin: [M+H]⁺

      • Fucoxanthinol: [M+H]⁺

      • This compound: [M+H]⁺

  • Quantification: Generate standard curves using purified standards of fucoxanthin, fucoxanthinol, and this compound.

In Vitro Enzyme Assay for Fucoxanthinol Conversion

This protocol provides a framework for screening tissue homogenates for enzymatic activity that converts fucoxanthinol.

  • Preparation of Tissue Homogenate:

    • Dissect fresh tissue (e.g., digestive gland, liver) from Halocynthia roretzi on ice.

    • Homogenize the tissue in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove cellular debris. The supernatant can be used as the crude enzyme extract. Further fractionation (e.g., microsomal fraction) may be necessary.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine:

      • Crude enzyme extract (containing a known amount of protein).

      • Fucoxanthinol substrate (dissolved in a small amount of an organic solvent like ethanol or DMSO).

      • Cofactors (optional, to be tested): NAD⁺, NADP⁺, NADH, NADPH.

      • Reaction buffer to a final volume.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) for a defined period (e.g., 1-2 hours).

    • Include control reactions: no enzyme, boiled enzyme, no substrate.

  • Extraction and Analysis:

    • Stop the reaction by adding a large excess of a quenching solvent (e.g., ice-cold acetone or acetonitrile).

    • Extract the carotenoids from the reaction mixture as described in Protocol 4.1.

    • Analyze the extract by HPLC-DAD-MS/MS (Protocol 4.2) to identify and quantify the formation of this compound or any potential intermediates.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Carotenoid Extraction Workflow start Start: Fresh/Frozen Tissue homogenize Homogenize in Acetone/Methanol start->homogenize extract Liquid-Liquid Extraction with Diethyl Ether homogenize->extract saponify Saponification (Optional) extract->saponify dry Dry and Concentrate (Anhydrous Na₂SO₄, N₂) saponify->dry Proceed analyze Analyze by HPLC-MS dry->analyze In Vitro Enzyme Assay Workflow start Start: Tissue Homogenate + Fucoxanthinol Substrate incubate Incubate at Controlled Temperature start->incubate quench Stop Reaction (Quenching Solvent) incubate->quench extract Extract Carotenoids quench->extract analyze Analyze for Product Formation (HPLC-MS) extract->analyze end End: Identify/Quantify Products analyze->end

References

Halocynthiaxanthin: A Technical Guide to its Natural Sources, Distribution, and Biological Significance in Marine Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halocynthiaxanthin, a distinctive acetylenic carotenoid, is emerging as a compound of significant scientific interest due to its notable biological activities, particularly its pro-apoptotic effects on cancer cells. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, distribution, and quantification of this compound in marine invertebrates. It details the experimental protocols for its extraction, purification, and characterization, and elucidates its role in cell signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of marine natural products, pharmacology, and drug development.

Introduction

This compound is a xanthophyll carotenoid, structurally characterized by an acetylenic bond, that is found in a variety of marine invertebrates. It is a metabolic derivative of fucoxanthin, one of the most abundant carotenoids in the marine environment, primarily produced by microalgae such as diatoms.[1] Marine invertebrates, particularly filter feeders, accumulate fucoxanthin through their diet and subsequently metabolize it into a series of other carotenoids, including this compound.[2][3] This process highlights the intricate biochemical pathways within marine ecosystems and presents an opportunity for the discovery of novel bioactive compounds.

Recent research has illuminated the potential of this compound as a therapeutic agent. Notably, it has been shown to sensitize colon cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis, a key pathway in cancer cell death.[4][5] This sensitizing effect is achieved through the upregulation of death receptor 5 (DR5), a critical component of the extrinsic apoptosis pathway.[4][5] Such findings underscore the importance of understanding the natural prevalence and biological functions of this compound for potential applications in oncology and other therapeutic areas.

This guide aims to consolidate the existing scientific literature on this compound, with a focus on its sources, distribution, and the methodologies used for its study.

Natural Sources and Distribution

This compound is predominantly found in marine invertebrates, with the highest concentrations reported in the sea squirt, Halocynthia roretzi.[2][6] It is also present in other marine organisms, including various species of bivalves that filter-feed on fucoxanthin-containing phytoplankton.

Tunicates

The most significant natural source of this compound identified to date is the sea squirt Halocynthia roretzi.[6] Studies have shown a considerable difference in the concentration of this carotenoid between different tissues of the animal.

Bivalves

This compound has also been identified in several species of marine bivalves, which, like tunicates, are filter feeders. The presence of this compound in these organisms is a direct result of the metabolic conversion of ingested fucoxanthin from phytoplankton. While present, the concentrations in bivalves appear to be lower than those found in Halocynthia roretzi.

Table 1: Quantitative Distribution of this compound in Marine Invertebrates

SpeciesTissueThis compound Concentration (mg/100g wet weight)Percentage of Total CarotenoidsReference
Halocynthia roretziTunic7.42 (calculated from 47.87 mg/100g total carotenoids and 15.5% composition)15.5%[6]
Halocynthia roretziMuscle0.36 (calculated from 2.35 mg/100g total carotenoids and an assumed similar percentage)Not explicitly stated[6]

Note: The concentration in muscle is an estimation assuming a similar percentage of total carotenoids as in the tunic, as the specific percentage was not provided in the source.

Experimental Protocols

The study of this compound involves a series of established biochemical techniques for extraction, purification, and characterization.

Extraction

The extraction of carotenoids, including this compound, from marine invertebrate tissues is typically performed using organic solvents. Given the lipophilic nature of carotenoids, a combination of polar and non-polar solvents is often employed to ensure efficient extraction.

Protocol: General Carotenoid Extraction from Marine Invertebrates

  • Homogenization: Homogenize fresh or frozen tissue samples in a suitable solvent, such as acetone or a mixture of chloroform and methanol (1:2, v/v).[7] This is typically done using a blender or a homogenizer.

  • Extraction: Perform the extraction multiple times with the chosen solvent until the tissue residue becomes colorless. The process can be enhanced by ultrasonication.

  • Partitioning: Pool the solvent extracts and partition them with a non-polar solvent like n-hexane or diethyl ether and water to separate the carotenoids into the organic phase.[8]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure or a stream of nitrogen to obtain the crude carotenoid extract.[3][8] All procedures should be carried out under dim light and low temperatures to prevent degradation of the carotenoids.[7]

Purification

The crude extract, containing a mixture of carotenoids and other lipids, requires further purification to isolate this compound. This is typically achieved through column chromatography.

Protocol: Column Chromatography Purification

  • Stationary Phase Preparation: Prepare a column packed with a suitable adsorbent, most commonly silica gel.[8][9][10] The silica gel can be treated with a mild base, such as sodium bicarbonate, to neutralize its acidic character and prevent the degradation of acid-labile carotenoids.[9]

  • Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., n-hexane) and load it onto the column.

  • Elution: Elute the column with a gradient of increasingly polar solvents. A common solvent system starts with n-hexane and gradually introduces more polar solvents like acetone or ethyl acetate.[8]

  • Fraction Collection: Collect the fractions as they elute from the column. The separation of different carotenoids can be visually monitored by the distinct colored bands moving down the column.

  • Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the primary analytical technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC with a C18 or C30 column is commonly used.

Protocol: HPLC-PDA Analysis

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[11][12]

  • Mobile Phase: A gradient elution is often employed using a mixture of solvents such as methanol, acetonitrile, and water, sometimes with modifiers like ammonium acetate or triethylamine to improve peak shape.[1][11][13] A common starting condition is a high percentage of a polar solvent mixture, gradually increasing the proportion of a less polar solvent.

  • Flow Rate: A flow rate of around 1.0 mL/min is generally used.[13]

  • Detection: A Photodiode Array (PDA) detector is used to monitor the elution of carotenoids. This compound exhibits a characteristic absorption spectrum with maxima around 450 nm.[8]

  • Quantification: Quantification is achieved by comparing the peak area of the sample with that of a standard of known concentration.

Structural Characterization

The definitive identification of this compound requires structural elucidation using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical structure of the molecule, including the connectivity of atoms and the stereochemistry.[8][14][15][16]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns.[8][17][18][19][20][21]

Signaling Pathways and Biological Activity

This compound has demonstrated significant biological activity, most notably its ability to induce apoptosis in cancer cells. This effect is primarily mediated through its interaction with the TRAIL signaling pathway.

Metabolic Pathway from Fucoxanthin

This compound is a metabolic product of fucoxanthin. While the complete enzymatic pathway in marine invertebrates is not fully elucidated, it is understood to involve a series of biotransformations.[22][23][24]

Fucoxanthin_Metabolism Fucoxanthin Fucoxanthin Fucoxanthinol Fucoxanthinol Fucoxanthin->Fucoxanthinol Deacetylation This compound This compound Fucoxanthinol->this compound Isomerization/ Dehydrogenation

Metabolic conversion of fucoxanthin to this compound.

Apoptosis Induction via the TRAIL Pathway

This compound has been shown to sensitize colon cancer cells to TRAIL-induced apoptosis.[4][5] This is a critical finding as many cancer cells develop resistance to TRAIL. The mechanism involves the upregulation of Death Receptor 5 (DR5) on the cell surface, which is a receptor for TRAIL.[4][5][25][26]

Binding of TRAIL to the upregulated DR5 initiates a signaling cascade that leads to the activation of initiator caspases, such as caspase-8, which in turn activate executioner caspases, like caspase-3.[5][27][28][29][30] The activation of this caspase cascade ultimately leads to the cleavage of cellular proteins and the execution of apoptosis.

Halocynthiaxanthin_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound DR5_up DR5 Upregulation This compound->DR5_up DR5 Death Receptor 5 (DR5) DR5_up->DR5 DISC DISC Formation DR5->DISC TRAIL TRAIL TRAIL->DR5 Binds Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-mediated sensitization to TRAIL-induced apoptosis.

Conclusion

This compound stands out as a marine-derived carotenoid with significant potential for further scientific investigation and therapeutic development. Its primary source, the sea squirt Halocynthia roretzi, offers a rich natural reservoir for this compound. The ability of this compound to modulate critical cell signaling pathways, particularly the TRAIL-induced apoptosis pathway, positions it as a promising candidate for anticancer research. The detailed experimental protocols and data presented in this guide are intended to facilitate further exploration into the distribution, biological activity, and potential applications of this intriguing marine natural product. Future research should focus on expanding the quantitative analysis of this compound across a broader range of marine invertebrates, elucidating the specific enzymes involved in its biosynthesis, and conducting in-vivo studies to validate its therapeutic potential.

References

Chemical formula and molecular weight of Halocynthiaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carotenoid Halocynthiaxanthin, focusing on its chemical properties, biological activities, and underlying mechanisms of action. The information is intended to support research and development efforts in oncology and related fields.

Core Chemical and Physical Properties

This compound is a marine-derived carotenoid with a distinct chemical structure. Key quantitative data are summarized in the table below.

PropertyValueReference
Chemical Formula C40H54O4[1][2][3][4]
Molecular Weight 598.9 g/mol [1]
Monoisotopic Mass 598.40221020 Da[1][2]

Biological Activity and Therapeutic Potential

This compound, primarily isolated from the sea squirt Halocynthia roretzi, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[5][6] Its therapeutic potential is underscored by its ability to induce programmed cell death and sensitize cancer cells to other therapeutic agents.

Anti-Cancer Effects

Research has shown that this compound induces apoptosis in human leukemia (HL-60), breast cancer (MCF-7), and colon cancer (Caco-2) cells.[5] In a study involving HL-60 cells, treatment with 12.5 µM this compound for 48 hours resulted in a significant reduction in cell viability to 12.1% of the control group.[5] This was accompanied by a 5-fold increase in DNA fragmentation, a key marker of apoptosis.[5]

Furthermore, this compound has been shown to down-regulate the expression of Bcl-2, an apoptosis-suppressing protein, in HL-60 cells.[5] This suggests a mechanism of action that involves the intrinsic apoptosis pathway.

Sensitization to TRAIL-Induced Apoptosis

A significant finding is the ability of this compound to sensitize colon cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising candidate for cancer therapy.[1] While some cancer cells are resistant to TRAIL, co-treatment with this compound can overcome this resistance.[1] The mechanism for this sensitization involves the up-regulation of the TRAIL receptor, Death Receptor 5 (DR5), on the surface of cancer cells.[1]

Signaling Pathway

The primary signaling pathway implicated in the action of this compound is the extrinsic apoptosis pathway, specifically through its interaction with the TRAIL signaling cascade. The diagram below illustrates this proposed mechanism.

Halocynthiaxanthin_TRAIL_Pathway cluster_cell Cancer Cell This compound This compound DR5_upregulation Upregulation of DR5 Expression This compound->DR5_upregulation DR5 Death Receptor 5 (DR5) DR5_upregulation->DR5 increases DISC DISC Formation DR5->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis TRAIL TRAIL TRAIL->DR5 binds

Caption: this compound enhances TRAIL-induced apoptosis by upregulating DR5.

Experimental Protocols

This section outlines the general methodologies for the extraction, analysis, and biological evaluation of this compound.

Extraction and Isolation
  • Source Material : The primary source of this compound is the sea squirt, Halocynthia roretzi.[5][6]

  • Extraction : Carotenoids are typically extracted from biological matrices using organic solvents. A common procedure involves homogenization of the tissue followed by extraction with a mixture of acetone and methanol. This is followed by a liquid-liquid partition into a less polar solvent like hexane or diethyl ether. All procedures should be carried out under dim light to prevent photo-oxidation of the carotenoids.

  • Purification : The crude extract is then subjected to chromatographic separation. High-Performance Liquid Chromatography (HPLC) with a C18 or C30 column is the standard method for isolating and purifying individual carotenoids.

Quantification and Analysis
  • HPLC with Photodiode Array (PDA) Detection : This is the primary method for the quantification of this compound. The concentration is determined by comparing the peak area to that of a standard curve. The characteristic absorption spectrum of this compound is used for its identification.

  • Mass Spectrometry (MS) : HPLC coupled with MS (LC-MS) is used for the definitive identification of this compound based on its mass-to-charge ratio and fragmentation pattern.

In Vitro Bioactivity Assays
  • Cell Viability Assay : To assess the anti-proliferative effects, cancer cell lines are treated with varying concentrations of this compound for different time points. Cell viability can be measured using assays such as the MTT or WST-1 assay.

  • Apoptosis Assays :

    • DNA Fragmentation : Apoptosis is characterized by the cleavage of genomic DNA into internucleosomal fragments. This can be quantified using an ELISA-based assay that detects BrdU-labeled DNA fragments.

    • Flow Cytometry : Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Western Blotting : The expression levels of key apoptosis-related proteins, such as Bcl-2 and cleaved PARP, can be analyzed by Western blotting to elucidate the underlying molecular mechanisms.

  • Gene Expression Analysis :

    • RNase Protection Assay or qRT-PCR : To determine the effect of this compound on the expression of genes like DR5, total RNA is extracted from treated cells and subjected to analysis.

The following diagram outlines a general workflow for investigating the bioactivity of this compound.

Bioactivity_Workflow cluster_extraction Extraction & Purification cluster_analysis In Vitro Analysis Source Halocynthia roretzi Extraction Solvent Extraction Source->Extraction Purification HPLC Purification Extraction->Purification Treatment Treatment with This compound Purification->Treatment Isolated Compound CellLines Cancer Cell Lines (e.g., HL-60, DLD-1) CellLines->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assays (DNA Fragmentation, Flow Cytometry) Treatment->Apoptosis GeneExpression Gene Expression (qRT-PCR for DR5) Treatment->GeneExpression

Caption: General workflow for this compound bioactivity studies.

References

The Biological Role of Halocynthiaxanthin in Tunicates: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Halocynthiaxanthin, a unique acetylenic carotenoid found in tunicates, particularly of the Halocynthia genus, has garnered significant interest within the scientific community. Emerging research has illuminated its potent biological activities, including pro-apoptotic, anti-proliferative, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological roles, with a focus on its potential as a therapeutic agent. Detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development endeavors in this promising area of marine natural products.

Introduction

Tunicates, marine invertebrate filter-feeders, are a rich source of bioactive secondary metabolites. Among these, the carotenoid this compound, a metabolite of fucoxanthin, is of particular interest.[1] Structurally distinct due to its acetylenic group, this compound exhibits a range of biological activities that suggest its potential for development as a therapeutic agent. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, summarizing the key findings on the biological role of this compound and providing detailed experimental protocols for its study.

Pro-Apoptotic and Anti-Proliferative Effects

This compound has demonstrated significant pro-apoptotic and anti-proliferative activities, primarily in the context of cancer cell lines. Its mechanism of action often involves the sensitization of cancer cells to apoptosis-inducing ligands and the modulation of key apoptotic regulatory proteins.

Sensitization to TRAIL-Induced Apoptosis

A pivotal role of this compound is its ability to sensitize colon cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. While this compound or TRAIL alone have minimal apoptotic effects, their combination synergistically enhances programmed cell death.[1][2]

This compound exerts its sensitizing effect by upregulating the expression of Death Receptor 5 (DR5), a key receptor for TRAIL.[2] Increased DR5 expression on the cell surface leads to enhanced TRAIL binding, subsequent recruitment of the Fas-Associated Death Domain (FADD) adaptor protein, and activation of the caspase cascade, ultimately culminating in apoptosis.[2]

TRAIL_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TRAIL TRAIL DR5 Death Receptor 5 (DR5) TRAIL->DR5 FADD FADD DR5->FADD Recruits This compound This compound DR5_mRNA DR5 mRNA This compound->DR5_mRNA Upregulates Transcription DR5_mRNA->DR5 Translation Caspase_Cascade Caspase Cascade FADD->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: this compound-mediated sensitization to TRAIL-induced apoptosis.
Modulation of Bcl-2 Family Proteins

This compound has also been shown to influence the intrinsic apoptotic pathway by modulating the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins. Specifically, treatment with this compound leads to a decrease in the expression of the anti-apoptotic protein Bcl-2.[3] This shift in the balance between pro- and anti-apoptotic proteins lowers the threshold for apoptosis induction.

Bcl2_Pathway This compound This compound Bcl2_Expression Bcl-2 Gene Expression This compound->Bcl2_Expression Downregulates Bcl2_Protein Bcl-2 Protein Bcl2_Expression->Bcl2_Protein Translation Apoptosis_Inhibition Inhibition of Apoptosis Bcl2_Protein->Apoptosis_Inhibition Promotes Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis Blocks

Caption: Downregulation of Bcl-2 expression by this compound.
Quantitative Data on Pro-Apoptotic and Anti-Proliferative Effects

The following table summarizes the quantitative data from studies on the pro-apoptotic and anti-proliferative effects of this compound.

Cell LineTreatmentEffectQuantitative ValueReference
DLD-1 (Human Colon Cancer)40 µM this compound + 10 ng/mL TRAIL (12h)Induction of Apoptosis (Sub-G1 population)27.4%[1][2]
DLD-1 (Human Colon Cancer)40 µM this compound (24h)Induction of Apoptosis (Sub-G1 population)4.3%[1][2]
DLD-1 (Human Colon Cancer)10 ng/mL TRAIL (12h)Induction of Apoptosis (Sub-G1 population)5.8%[1][2]
HL-60 (Human Leukemia)12.5 µM this compound (48h)Inhibition of Cell Growth12.1% of control viability[3]
HL-60 (Human Leukemia)12.5 µM this compound (48h)DNA Fragmentation5-fold increase compared to control[3]
MCF-7 (Human Breast Cancer)Not SpecifiedInduction of ApoptosisObserved[3]
Caco-2 (Human Colon Cancer)Not SpecifiedInduction of ApoptosisObserved[3]

Anti-Inflammatory Effects

Carotenoids isolated from Halocynthia roretzi, including this compound, have been reported to possess anti-inflammatory properties.[2] this compound has been identified as a potent inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophage-like RAW 264.7 cells.[1]

Inhibition of Nitric Oxide Production

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This compound effectively suppresses this process, suggesting its potential in mitigating inflammatory responses. The underlying mechanism likely involves the modulation of signaling pathways that regulate iNOS expression, such as the NF-κB pathway.

NO_Inhibition_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage (RAW 264.7) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Activates iNOS_Expression iNOS Gene Expression NFkB_Pathway->iNOS_Expression Induces iNOS_Protein iNOS Protein iNOS_Expression->iNOS_Protein Translation NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Catalyzes This compound This compound This compound->NFkB_Pathway Inhibits

Caption: Proposed mechanism of this compound's inhibition of NO production.
Quantitative Data on Anti-Inflammatory Effects

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture
  • DLD-1, HL-60, MCF-7, Caco-2, and RAW 264.7 cells: Cells should be cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Apoptosis Assays
  • Objective: To quantify the percentage of apoptotic cells.

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound and/or TRAIL for the indicated time.

    • Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry. The sub-G1 peak represents the apoptotic cell population.

  • Objective: To detect the cleavage of PARP, a hallmark of apoptosis, and the expression of DR5.

  • Procedure:

    • Treat cells with this compound as described.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against PARP, cleaved PARP, DR5, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Gene Expression Analysis
  • Objective: To measure the relative abundance of DR5 mRNA.

  • Procedure:

    • Isolate total RNA from treated and untreated cells using a suitable kit.

    • Synthesize a 32P-labeled antisense RNA probe for human DR5.

    • Hybridize the probe with the total RNA samples overnight.

    • Digest the single-stranded RNA with RNase A/T1.

    • Inactivate the RNases with proteinase K and perform phenol-chloroform extraction.

    • Precipitate the protected RNA fragments and resolve them on a denaturing polyacrylamide gel.

    • Visualize the protected bands by autoradiography.

Anti-Inflammatory Assay
  • Objective: To quantify the amount of nitrite, a stable product of NO, in the cell culture medium.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Bcl-2 Expression Analysis
  • Objective: To determine the effect of this compound on the expression of Bcl-2 protein.

  • Procedure:

    • Treat HL-60 cells with this compound for the desired time.

    • Lyse the cells and quantify the protein concentration as described in section 4.2.2.

    • Perform SDS-PAGE and Western blotting as described in section 4.2.2, using a primary antibody specific for Bcl-2.

Conclusion and Future Directions

This compound, a carotenoid unique to tunicates, exhibits promising biological activities, including potent pro-apoptotic, anti-proliferative, and anti-inflammatory effects. Its ability to sensitize cancer cells to TRAIL-induced apoptosis and modulate Bcl-2 expression highlights its potential as a lead compound for novel cancer therapeutics. Furthermore, its strong inhibition of nitric oxide production suggests its utility in the development of anti-inflammatory agents.

Future research should focus on several key areas:

  • In vivo studies: To validate the in vitro findings and assess the efficacy and safety of this compound in animal models of cancer and inflammation.

  • Mechanism of action: Further elucidation of the molecular targets and signaling pathways modulated by this compound.

  • Structure-activity relationship studies: To identify the key structural features of this compound responsible for its biological activities and to guide the synthesis of more potent and selective analogs.

  • Bioavailability and pharmacokinetics: To understand the absorption, distribution, metabolism, and excretion of this compound to optimize its therapeutic potential.

The continued investigation of this compound holds significant promise for the discovery and development of novel therapeutic agents from marine sources.

References

Halocynthiaxanthin: A Comprehensive Technical Guide to its Chemistry, Metabolism, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halocynthiaxanthin is a unique marine carotenoid, primarily found in the sea squirt Halocynthia roretzi. Structurally and metabolically related to fucoxanthin, a well-studied carotenoid from brown seaweeds, this compound has garnered significant interest for its potent biological activities. This technical guide provides an in-depth overview of this compound, detailing its relationship with other marine carotenoids, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its known metabolic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this marine-derived compound.

Introduction to this compound and its Marine Carotenoid Relatives

This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments.[1] Its chemical structure is characterized by an acetylenic bond, a keto group, an epoxy group, and a hydroxyl group.[2] It is most notably found in tunicates, such as the sea squirt Halocynthia roretzi, which are filter feeders that accumulate and metabolize carotenoids from their diet of phytoplankton.[3]

The primary dietary precursor to this compound is fucoxanthin, one of the most abundant carotenoids in the marine environment, particularly in brown seaweeds and diatoms.[4] In marine animals like sea squirts, fucoxanthin undergoes a series of metabolic transformations.[2][5] It is first deacetylated to fucoxanthinol.[4] Fucoxanthinol is then further metabolized into this compound.[4] This metabolic relationship is crucial for understanding the distribution and biological activities of these interconnected marine carotenoids. Another significant marine carotenoid, astaxanthin, is structurally distinct from the fucoxanthin family and is known for its potent antioxidant properties.[6][7]

Quantitative Data on Biological Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The following tables summarize the available quantitative data from in vitro studies.

Cell Line Compound Concentration Effect Reference
HL-60 (Human Leukemia)This compound12.5 µM87.9% decrease in cell viability after 48h[5]
HL-60 (Human Leukemia)Fucoxanthinol12.5 µM94.3% decrease in cell viability after 48h[5]
HL-60 (Human Leukemia)This compound12.5 µM5-fold increase in DNA fragmentation vs. control after 48h[5]
HL-60 (Human Leukemia)Fucoxanthinol12.5 µM7-fold increase in DNA fragmentation vs. control after 48h[5]
DLD-1 (Colon Cancer)This compound40 µMSlight induction of apoptosis when used alone[8][9]
DLD-1 (Colon Cancer)This compound + TRAIL (10 ng/mL)40 µMDrastic induction of apoptosis[8][9]

Note: Specific IC50 values for this compound are not extensively reported in the reviewed literature. The data presented reflects concentrations at which significant biological effects were observed.

Experimental Protocols

Isolation and Purification of this compound from Halocynthia roretzi

This protocol is based on methodologies described in the literature for the extraction and purification of carotenoids from marine invertebrates.[2][3]

  • Extraction: The tunic (4 kg) of the sea squirt H. roretzi is extracted with acetone at room temperature. The acetone extract is then partitioned between a hexane/diethyl ether (1:1) mixture and water.[3]

  • Silica Gel Chromatography: The organic layer is evaporated to dryness and the residue is subjected to silica gel column chromatography. The column is eluted with a gradient of increasing diethyl ether in hexane.[3]

  • Preparative High-Performance Liquid Chromatography (HPLC): The fraction containing this compound is further purified by preparative HPLC on a silica gel column with an eluent of acetone/hexane (3:7).[3]

  • Final Purification: To remove any remaining lipid impurities, a final purification step is performed using HPLC on an ODS (octadecylsilane) column with methanol as the mobile phase.[3]

Analysis and Identification
  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used for the quantification and initial identification of this compound. A C18 reverse-phase column is commonly employed with a mobile phase gradient of solvents such as methanol, acetonitrile, and water. Detection is typically performed using a photodiode array (PDA) detector to obtain the UV-Vis absorption spectrum of the carotenoid.[2]

  • Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are used to determine the molecular weight and elemental composition of this compound.[3] Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns for structural elucidation.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the complete structural determination of this compound.[13][14] 2D NMR techniques such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals and to establish the connectivity of the molecule.

Signaling Pathways and Molecular Interactions

Metabolic Pathway of Fucoxanthin to this compound

The metabolic conversion of fucoxanthin to this compound in tunicates is a key pathway that generates this bioactive carotenoid. While the specific enzymes have not been fully characterized, the general steps are understood.[4]

metabolic_pathway Fucoxanthin Fucoxanthin Fucoxanthinol Fucoxanthinol Fucoxanthin->Fucoxanthinol Deacetylation This compound This compound Fucoxanthinol->this compound Metabolic Transformation

Metabolic conversion of fucoxanthin to this compound.
This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells, in part, by sensitizing them to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-mediated cell death.[8][9] This involves the upregulation of death receptor 5 (DR5) and the subsequent activation of the caspase cascade.[8][9]

apoptosis_pathway cluster_cell Cancer Cell This compound This compound DR5 Death Receptor 5 (DR5) This compound->DR5 Upregulates expression Bcl2 Bcl-2 This compound->Bcl2 Downregulates expression TRAIL TRAIL TRAIL->DR5 Binds to DISC Death-Inducing Signaling Complex (DISC) DR5->DISC Forms Procaspase8 Procaspase-8 DISC->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Bcl2->Apoptosis Inhibits

This compound-mediated apoptosis signaling pathway.

Conclusion

This compound represents a promising marine-derived compound with significant potential for further investigation in the context of drug development, particularly in oncology. Its metabolic relationship with the abundant carotenoid fucoxanthin provides a basis for its presence in certain marine organisms. The demonstrated pro-apoptotic activity, mediated through the TRAIL signaling pathway, offers a specific mechanism of action that warrants further exploration. The experimental protocols outlined in this guide provide a framework for the isolation, identification, and quantification of this compound, facilitating continued research into its biological functions and therapeutic applications. As our understanding of the unique chemical diversity of the marine environment expands, compounds like this compound will undoubtedly play an increasingly important role in the discovery of novel therapeutic agents.

References

Preliminary In Vitro Bioactivity Screening of Halocynthiaxanthin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Halocynthiaxanthin, a unique carotenoid primarily found in the sea squirt Halocynthia roretzi, has garnered interest within the scientific community for its potential therapeutic properties. As a metabolite of fucoxanthin, this marine-derived xanthophyll exhibits a range of biological activities that suggest its promise as a lead compound in drug discovery and development. This technical guide provides a comprehensive overview of the preliminary in vitro bioactivity screening of this compound, summarizing key findings, detailing experimental methodologies, and illustrating associated signaling pathways.

Anti-Cancer Activity

This compound has demonstrated notable anti-cancer properties in vitro, primarily through the induction of apoptosis in various cancer cell lines.

Antiproliferative and Apoptotic Effects

Studies have shown that this compound can inhibit the growth of several cancer cell lines in a dose- and time-dependent manner.[1] This antiproliferative effect is largely attributed to the induction of apoptosis, or programmed cell death.

Data Summary:

While specific IC50 values for this compound's cytotoxic effects are not consistently reported across the literature, descriptive data indicates its antiproliferative potential.

Cell LineCancer TypeObserved EffectConcentration & TimeCitation
HL-60Human Leukemia12.1% decrease in cell viability12.5 µM, 48h[1]
HL-60Human Leukemia5-fold enhancement of DNA fragmentation12.5 µM, 48h[1]
MCF-7Human Breast CancerApoptosis inductionNot specified[1]
Caco-2Human Colon CancerApoptosis inductionNot specified[1]
DLD-1Human Colon CancerSensitization to TRAIL-induced apoptosis40 µM (pre-treatment)[2][3]
Molecular Mechanisms of Anti-Cancer Activity

This compound's anti-cancer effects are mediated through the modulation of key signaling pathways involved in apoptosis.

1.2.1. Downregulation of Bcl-2

In HL-60 human leukemia cells, treatment with this compound has been shown to decrease the expression levels of the anti-apoptotic protein Bcl-2.[1] Bcl-2 plays a crucial role in preventing apoptosis by inhibiting the release of cytochrome c from the mitochondria. Its downregulation by this compound shifts the cellular balance towards apoptosis.

1.2.2. Sensitization to TRAIL-Induced Apoptosis via DR5 Upregulation

This compound has been found to sensitize colon cancer cells (DLD-1) to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[2] This sensitization occurs through the marked upregulation of Death Receptor 5 (DR5), a key receptor for TRAIL.[2][3] The binding of TRAIL to DR5 initiates a signaling cascade that leads to the activation of caspases and subsequent execution of apoptosis. This finding is particularly significant as some cancer cells develop resistance to TRAIL, and agents that can overcome this resistance are of great therapeutic interest.[2]

Signaling Pathway Diagrams:

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DR5 Death Receptor 5 (DR5) This compound->DR5 Upregulates DISC DISC Formation DR5->DISC TRAIL TRAIL TRAIL->DR5 Binds Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bcl2 Bcl-2 Caspase8->Bcl2 Cleaves Bid (pro-apoptotic) Apoptosis_ext Apoptosis Caspase3->Apoptosis_ext Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3_int Caspase-3 Activation Caspase9->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int Halocynthiaxanthin_int This compound Halocynthiaxanthin_int->Bcl2 Downregulates anti_inflammatory_pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS) NFkB->Gene_Expression iNOS iNOS Gene_Expression->iNOS NO Nitric Oxide (NO) Production iNOS->NO This compound This compound This compound->IKK Inhibits (Hypothesized) mtt_workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for desired time treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate cell viability read->end

References

The Metabolic Journey of Halocynthiaxanthin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halocynthiaxanthin, a unique acetylenic carotenoid primarily found in the sea squirt Halocynthia roretzi, has garnered significant interest within the scientific community for its potential biological activities, including potent antiproliferative and pro-apoptotic effects on cancer cells. As a metabolite of fucoxanthin in marine animals, its metabolic fate in mammals is a critical area of investigation for understanding its bioavailability, mechanism of action, and potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the in vivo metabolism of this compound, detailing its absorption, distribution, metabolic transformations, and excretion, supported by experimental protocols and visual representations of key pathways.

Absorption, Distribution, and Isomerization

Following oral administration, this compound is absorbed in the small intestine. Studies in mice have demonstrated its presence in the plasma, liver, and small intestine after ingestion. A key metabolic event during its absorption and distribution is the isomerization of the all-trans-isomer, which is the predominant form in dietary sources, to cis-isomers. The 9'-cis-Halocynthiaxanthin isomer has been identified as the dominant form in the plasma and liver of mice, suggesting that this isomerization is a significant step in its metabolic pathway.

Quantitative Data on Isomer Distribution
Time (hours)TissueAll-trans-Halocynthiaxanthin (%)9'-cis-Halocynthiaxanthin (%)13'-cis-Halocynthiaxanthin (%)
1 PlasmaPresentNot DetectedNot Detected
3 PlasmaLower AbundanceHigher AbundancePresent
6 PlasmaLower AbundanceHigher AbundancePresent
9 PlasmaLower AbundanceHigher AbundancePresent
3 LiverLower AbundanceHigher AbundancePresent
6 LiverLower AbundanceHigher AbundancePresent
9 LiverLower AbundanceHigher AbundancePresent
3 Small IntestinePredominantLower AbundanceLower Abundance
6 Small IntestinePredominantLower AbundanceLower Abundance
9 Small IntestinePredominantLower AbundanceLower Abundance

Data is derived from graphical representations of isomer ratios and should be interpreted as relative abundance.

Proposed Metabolic Pathway

While the complete metabolic pathway of this compound in mammals is yet to be fully elucidated, its structural similarity to fucoxanthin allows for a proposed pathway based on the known metabolism of related carotenoids. In marine animals, this compound is a metabolite of fucoxanthin; however, mammals are unable to perform this conversion. Therefore, any biological effects in mammals are a direct result of this compound ingestion.

The metabolism of this compound likely involves enzymatic reactions such as hydroxylation, dehydrogenation, and oxidative cleavage. The key enzymes implicated in carotenoid metabolism are the β-carotene 15,15'-monooxygenase (BCO1) and the β-carotene 9',10'-dioxygenase (BCO2). These enzymes could potentially cleave this compound to produce various apocarotenoids. The isomerization to cis-forms may be facilitated by enzymes like carotenoid isomerase (CRTISO) or occur non-enzymatically.

This compound Metabolic Pathway Intestinal_Lumen Intestinal Lumen Enterocyte Enterocyte Intestinal_Lumen->Enterocyte Absorption Excretion Excretion Intestinal_Lumen->Excretion Feces (Unabsorbed) Isomerization Isomerization Enterocyte->Isomerization Plasma Plasma Enterocyte->Plasma Transport (Chylomicrons) Cis_Isomers 9'-cis and 13'-cis This compound Isomerization->Cis_Isomers Cis_Isomers->Plasma Liver Liver Plasma->Liver Metabolism Further Metabolism (Proposed) Liver->Metabolism Metabolites Apocarotenoids and other metabolites Metabolism->Metabolites Metabolites->Excretion Bile/Urine

Proposed Metabolic Pathway of this compound.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to exert potent pro-apoptotic effects in various cancer cell lines. A key mechanism is its ability to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. This is achieved through the upregulation of Death Receptor 5 (DR5) on the cell surface. Binding of TRAIL to DR5 initiates a signaling cascade that leads to the activation of effector caspases and ultimately, programmed cell death. Additionally, this compound has been observed to decrease the expression of the anti-apoptotic protein Bcl-2.

This compound Apoptosis Signaling Pathway DR5_upregulation Upregulation of DR5 expression DR5 Death Receptor 5 (DR5) DR5_upregulation->DR5 DISC DISC Formation DR5->DISC TRAIL TRAIL TRAIL->DR5 Binds Caspase8_10 Caspase-8/10 DISC->Caspase8_10 Activation Procaspase8_10 Pro-caspase-8/10 Procaspase8_10->DISC Bid Bid Caspase8_10->Bid Cleavage Procaspase3 Pro-caspase-3 Caspase8_10->Procaspase3 Cleavage tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits This compound This compound This compound->Bcl2 Downregulates

This compound's Pro-apoptotic Signaling Pathway.

Excretion

Specific studies detailing the excretion of this compound and its metabolites are limited. However, based on the general principles of carotenoid excretion, it can be inferred that unabsorbed this compound is eliminated in the feces. Metabolites of this compound that are absorbed and processed by the liver are likely excreted into the bile and subsequently eliminated via the feces. A smaller proportion of more polar metabolites may also be excreted in the urine.

Experimental Protocols

In Vivo Study of this compound Absorption and Distribution in Mice
  • Animal Model: Male ICR mice (6 weeks old).

  • Test Substance: this compound-rich fraction from Halocynthia roretzi dissolved in olive oil.

  • Administration: Single oral gavage at a dose of 5 mg/kg body weight.

  • Sample Collection: Blood, liver, and small intestine are collected at 1, 3, 6, and 9 hours post-administration.

  • Sample Preparation: Tissues are homogenized, and lipids, including carotenoids, are extracted using a suitable solvent system (e.g., a mixture of chloroform and methanol).

  • Analytical Method: Quantification of this compound isomers is performed by High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA). A C30 column is often used for optimal separation of carotenoid isomers.

In Vitro Study of this compound-Induced Apoptosis
  • Cell Lines: Human colon cancer cell lines (e.g., DLD-1) or human leukemia cells (e.g., HL-60).

  • Treatment: Cells are treated with this compound (e.g., 40 µM) for a specified period (e.g., 24 hours), with or without the addition of TRAIL.

  • Apoptosis Assays:

    • Flow Cytometry: To quantify the sub-G1 population, indicative of apoptotic cells.

    • Western Blotting: To analyze the cleavage of caspases (caspase-3, -8, -9), PARP, and Bid, and to assess the expression levels of DR5 and Bcl-2.

    • RNase Protection Assay or RT-qPCR: To measure the mRNA levels of DR5 and other apoptosis-related genes.

    • Nuclear Staining: Using dyes like DAPI to visualize nuclear condensation and fragmentation, which are hallmarks of apoptosis.

Experimental Workflow for In Vivo Study Administration Oral Gavage of This compound (5 mg/kg) Time_Points Time Points (1, 3, 6, 9 hours) Administration->Time_Points Sample_Collection Collection of Blood, Liver, and Small Intestine Time_Points->Sample_Collection Extraction Lipid Extraction Sample_Collection->Extraction Analysis HPLC-PDA Analysis Extraction->Analysis Quantification Quantification of Isomer Ratios Analysis->Quantification

Workflow for In Vivo Metabolic Study.

Conclusion and Future Directions

The in vivo metabolic fate of this compound is characterized by its intestinal absorption and subsequent isomerization to cis-forms, which are then distributed to the plasma and liver. While its detailed metabolic breakdown products are yet to be identified, its pro-apoptotic activity is well-documented, proceeding through the upregulation of DR5 and activation of the caspase cascade.

Future research should focus on:

  • Identification of Metabolites: Utilizing advanced analytical techniques such as LC-MS/MS to identify the "unknown" metabolites of this compound.

  • Enzyme Kinetics: Characterizing the specific enzymes responsible for the isomerization and potential cleavage of this compound.

  • Pharmacokinetic Studies: Conducting comprehensive pharmacokinetic studies to determine the absolute bioavailability, tissue distribution, and clearance of this compound and its metabolites.

  • In Vivo Efficacy Studies: Translating the promising in vitro anti-cancer findings to in vivo animal models of cancer to evaluate its therapeutic potential.

A deeper understanding of the metabolic journey of this compound will be instrumental in harnessing its potential as a novel therapeutic agent.

Methodological & Application

Application Notes & Protocols: Extraction of Halocynthiaxanthin from Halocynthia roretzi Tunic

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Halocynthia roretzi, an edible sea squirt, is a rich source of various bioactive compounds, including a unique carotenoid, halocynthiaxanthin. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from the tunic of H. roretzi. Additionally, it outlines a potential signaling pathway associated with the anti-cancer activity of this compound. The methodologies described are compiled from established scientific literature to ensure reproducibility and accuracy.

I. Quantitative Data Summary

The following table summarizes the quantitative data regarding the carotenoid composition in the tunic of Halocynthia roretzi.

CarotenoidYield from 4 kg Tunic (mg)[1]Percentage of Total Carotenoids in Tunic (%)[2]
Alloxanthin3331.3
This compound 3 15.5
Diatoxanthin911.9
Diadinochrome2.511.6
Mytiloxanthin3.510.8
(3S,3'S)-Astaxanthin3.57.8
Mytiloxanthinone6.5Not Reported
Fucoxanthinol2Not Reported
Roretziaxanthin1.51
Zeaxanthin3Not Reported

II. Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound

This protocol details the extraction and initial purification of this compound from the tunic of Halocynthia roretzi.

Materials:

  • Halocynthia roretzi tunic

  • Acetone

  • n-Hexane

  • Diethyl ether (Et₂O)

  • Distilled water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Separatory funnel

  • Homogenizer

  • Centrifuge

Procedure:

  • Sample Preparation: Obtain fresh or frozen tunic of Halocynthia roretzi. If frozen, thaw at 4°C. Clean the tunic to remove any foreign material.

  • Homogenization and Extraction:

    • Weigh 4 kg of the cleaned tunic.

    • Mince the tunic into small pieces.

    • Homogenize the minced tunic in acetone at room temperature. The volume of acetone should be sufficient to fully immerse the tunic (e.g., 3 volumes of solvent to 1 volume of tunic).

    • Perform the extraction for 24 hours with occasional stirring.

    • Separate the acetone extract from the tunic residue by filtration or centrifugation.

  • Solvent Partitioning:

    • Concentrate the acetone extract using a rotary evaporator until most of the acetone is removed.

    • To the concentrated extract, add a mixture of n-hexane and diethyl ether (1:1, v/v) and an equal volume of distilled water.

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the upper organic (hexane/ether) layer, which contains the carotenoids.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator to obtain the crude carotenoid extract.

Protocol 2: Purification of this compound by Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel chromatography and High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude carotenoid extract (from Protocol 1)

  • Silica gel (for column chromatography)

  • n-Hexane

  • Diethyl ether (Et₂O)

  • Acetone

  • Methanol

  • HPLC system with a silica gel column and an ODS (C18) column

  • UV-Vis detector

Procedure:

  • Silica Gel Column Chromatography:

    • Dissolve the crude carotenoid extract in a minimal amount of n-hexane.

    • Pack a silica gel column with n-hexane.

    • Load the dissolved extract onto the column.

    • Elute the column with a stepwise gradient of increasing diethyl ether in n-hexane, followed by increasing acetone in diethyl ether.

    • Collect fractions and monitor the separation by thin-layer chromatography (TLC) or a UV-Vis spectrophotometer. This compound is expected to elute with fractions containing a higher polarity solvent mixture.[1]

  • Preparative HPLC on Silica Gel:

    • Pool the fractions containing this compound from the column chromatography and evaporate the solvent.

    • Dissolve the residue in the HPLC mobile phase.

    • Inject the sample onto a silica gel HPLC column.

    • Elute with an isocratic mobile phase of acetone/n-hexane (e.g., 3:7, v/v).[1]

    • Monitor the elution at the visible light absorption maxima for this compound (around 482 nm).[1]

    • Collect the peak corresponding to this compound. The typical retention time for this compound under these conditions is approximately 23.0 minutes.[1]

  • Further Purification by HPLC on ODS (C18) Column:

    • To remove any remaining lipid impurities, the collected this compound fraction can be further purified.

    • Evaporate the solvent from the collected HPLC fraction.

    • Dissolve the residue in methanol.

    • Inject the sample onto an ODS (C18) HPLC column.

    • Elute with methanol.

    • Collect the purified this compound peak.

    • Confirm the purity and identity of this compound using UV-Vis spectroscopy, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

III. Visualizations

Experimental Workflow

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification Tunic Halocynthia roretzi Tunic (4 kg) Acetone Acetone Extraction Tunic->Acetone Partition Partitioning (Hexane/Ether & Water) Acetone->Partition Crude_Extract Crude Carotenoid Extract Partition->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column HPLC_Silica HPLC (Silica Gel Column) Mobile Phase: Acetone/Hexane (3:7) Silica_Column->HPLC_Silica HPLC_ODS HPLC (ODS Column) Mobile Phase: Methanol HPLC_Silica->HPLC_ODS Pure_HX Purified this compound HPLC_ODS->Pure_HX

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic protein) This compound->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Note: Quantification of Halocynthiaxanthin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of halocynthiaxanthin in biological matrices using reverse-phase high-performance liquid chromatography (HPLC) with photodiode array (PDA) detection. This compound, an acetylenic carotenoid primarily found in the sea squirt Halocynthia roretzi, has garnered interest for its potential biological activities, including antiproliferative effects.[1] Accurate quantification is crucial for pharmacokinetic studies, metabolism research, and quality control of this compound-containing products. The described protocol provides a reliable workflow for the extraction and analysis of this compound.

Introduction

This compound is a xanthophyll carotenoid structurally related to fucoxanthin.[2] Like other carotenoids, it is susceptible to degradation from light, heat, and oxygen, necessitating careful handling during extraction and analysis.[3] HPLC is the analytical method of choice for the separation and quantification of carotenoids due to its high resolution and sensitivity.[4] This protocol is based on established methods for carotenoid analysis and specifically adapted for this compound.[5]

Experimental Protocols

Sample Preparation (Lipid Extraction)

This protocol is optimized for the extraction of this compound from biological samples such as plasma. All procedures should be carried out under subdued light to prevent degradation of carotenoids.[6]

Reagents and Materials:

  • Chloroform

  • Methanol

  • Ethyl acetate

  • Saline solution

  • Nitrogen gas

  • Centrifuge

  • Vortex mixer

Procedure:

  • Dilute 0.4 mL of the plasma sample with 9 volumes of saline.

  • Add 4.4 mL of methanol and 8.8 mL of chloroform to the diluted sample.

  • Vortex the mixture vigorously for 60 seconds.

  • Centrifuge the mixture at 1700 x g for 15 minutes at 4°C to separate the layers.[5]

  • Carefully collect the lower chloroform layer containing the lipids.

  • Repeat the extraction of the remaining aqueous layer twice more with an equal volume of chloroform.

  • Combine all the chloroform extracts.

  • Dry the combined chloroform layer under a stream of nitrogen gas.

  • Re-suspend the extracted lipids in 40 µL of ethyl acetate/methanol (1:1, v/v) for HPLC analysis.[5]

HPLC System and Conditions

A standard reverse-phase HPLC system with a photodiode array detector is used for the analysis.

Instrumentation:

  • HPLC system with a gradient pump

  • Autosampler

  • Column oven

  • Photodiode array (PDA) detector

Chromatographic Conditions:

ParameterCondition
Column TSKgel ODS-80Ts (4.6 mm × 250 mm) or equivalent C18 column.[5] C30 columns can also be beneficial for separating structurally similar carotenoids.[7]
Mobile Phase A gradient elution of methanol, methyl tert-butyl ether (MTBE), and water is a preferred solvent system for carotenoid separation.[7] Alternatively, a mobile phase of methanol/methylene chloride (95:5, v/v) can be used.[8]
Flow Rate 0.8 - 1.5 mL/min.[4][8]
Column Temperature Ambient or controlled at 30°C.[9]
Injection Volume 25 µL.[5]
Detection Photodiode Array (PDA) detector.
Wavelength 450 nm for quantification of this compound.[5] A full spectrum can be recorded to aid in peak identification.
Preparation of Standards and Calibration Curve

Procedure:

  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., ethanol/THF 9:1, v/v).[7] The concentration of the stock solution should be determined spectrophotometrically using the Beer-Lambert law and corrected for purity.[7]

  • Prepare a series of working standard solutions by serially diluting the stock solution to cover a concentration range of 0.025 to 40 µg/mL.[7]

  • Inject each standard solution in triplicate into the HPLC system.

  • Construct a calibration curve by plotting the average peak area against the concentration of this compound.

  • The linearity of the calibration curve should be confirmed by a correlation coefficient (R²) greater than 0.999.[7]

Data Presentation

The quantitative data for this compound should be summarized in a clear and structured table.

Table 1: Quantitative Data for this compound Analysis

ParameterValueReference
Retention Time (RT) To be determined experimentallyThe all-trans isomer is the most abundant, with cis isomers eluting at different retention times.[5]
Linearity (R²) > 0.999[7][8]
Limit of Detection (LOD) To be determined experimentally (ng/mL)Based on a signal-to-noise ratio of 3.[8]
Limit of Quantification (LOQ) To be determined experimentally (ng/mL)Typically, the lowest concentration on the calibration curve.
Recovery (%) > 85%Determined by spiking a blank matrix with a known concentration of this compound.[8]

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) dilution Dilute with Saline sample->dilution extraction Liquid-Liquid Extraction (Chloroform/Methanol) dilution->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Chloroform Layer centrifugation->collection drying Dry under Nitrogen collection->drying reconstitution Reconstitute in Ethyl Acetate/Methanol drying->reconstitution injection Inject Sample into HPLC reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection PDA Detection at 450 nm separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification of this compound peak_integration->quantification calibration Calibration Curve calibration->quantification

Caption: Workflow for this compound Quantification.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound in biological samples. Adherence to the detailed protocol for sample preparation and HPLC analysis is critical for obtaining accurate results. This method is suitable for researchers, scientists, and drug development professionals working with this compound and other related carotenoids.

References

Application of Halocynthiaxanthin in Cancer Cell Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Halocynthiaxanthin, a marine carotenoid isolated from the sea squirt Halocynthia roretzi, has emerged as a promising natural compound with potent anti-cancer properties. This document provides a comprehensive overview of its application in inducing apoptosis in various cancer cell lines. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the apoptotic effects of this compound.

This compound has been shown to inhibit the growth of several cancer cell lines, including human leukemia (HL-60), breast cancer (MCF-7), and colon cancer (Caco-2 and DLD-1), in a dose- and time-dependent manner[1]. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.

Mechanisms of this compound-Induced Apoptosis

This compound employs a multi-faceted approach to trigger apoptosis in cancer cells, primarily through the intrinsic and extrinsic pathways.

1. Modulation of Bcl-2 Family Proteins (Intrinsic Pathway):

This compound has been observed to down-regulate the expression of the anti-apoptotic protein Bcl-2 in HL-60 leukemia cells[1]. Bcl-2 proteins are key regulators of the intrinsic apoptotic pathway, and their inhibition can lead to the release of pro-apoptotic factors from the mitochondria, ultimately activating the caspase cascade.

2. Sensitization to TRAIL-Induced Apoptosis (Extrinsic Pathway):

A significant mechanism of action for this compound is its ability to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. This is achieved by markedly up-regulating the expression of Death Receptor 5 (DR5), a key receptor in the TRAIL signaling pathway[2]. The binding of TRAIL to DR5 initiates a signaling cascade that leads to the activation of caspases and subsequent apoptosis. While this compound or TRAIL alone may only slightly induce apoptosis, their combination drastically enhances apoptotic cell death in colon cancer DLD-1 cells. This synergistic effect is characterized by nuclear condensation and cleavage of poly(ADP-ribose) polymerase (PARP), both hallmarks of apoptosis[3].

The following diagram illustrates the proposed signaling pathways for this compound-induced apoptosis.

Halocynthiaxanthin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway This compound This compound DR5 DR5 (Death Receptor 5) This compound->DR5 Upregulates TRAIL TRAIL TRAIL->DR5 Binds DISC DISC Formation DR5->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Halocynthiaxanthin_intrinsic This compound Bcl2 Bcl-2 Halocynthiaxanthin_intrinsic->Bcl2 Downregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome Formation CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Recruits Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: Proposed signaling pathways of this compound-induced apoptosis.

Quantitative Data on this compound's Apoptotic Effects

The following tables summarize the quantitative data available on the effects of this compound on various cancer cell lines.

Table 1: Effect of this compound on Cancer Cell Viability and DNA Fragmentation

Cell LineConcentration (µM)Treatment Time (hours)EffectReference
HL-60 (Leukemia)12.548Cell viability decreased to 12.1% of control[1]
HL-60 (Leukemia)12.5485-fold enhancement of relative DNA fragmentation[1]

Table 2: Synergistic Apoptotic Effect of this compound with TRAIL

Cell LineThis compound Concentration (µM)TRAIL Concentration (ng/mL)Treatment Time (hours)EffectReference
DLD-1 (Colon)401024 (this compound) then 12 (TRAIL)Drastic induction of apoptosis (sub-G1 population)[4]

Experimental Protocols

The following are detailed protocols for key experiments used to assess this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (solvent alone).

  • After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Dissolve formazan in DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

AnnexinV_PI_Workflow A Treat cells with this compound B Harvest and wash cells with PBS A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in dark (15 min) D->E F Add Binding Buffer E->F G Analyze by flow cytometry F->G

Caption: Workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis for Apoptotic Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins like Bcl-2, DR5, and cleaved caspases.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-DR5, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Detect the chemiluminescent signal using an imaging system.

  • Normalize the protein bands of interest to a loading control like β-actin.

Western_Blot_Workflow A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Signal Detection F->G H Data Analysis G->H

Caption: General workflow for Western blot analysis.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its ability to induce apoptosis in various cancer cell lines. Its mechanisms of action, involving the modulation of key apoptotic pathways, make it a valuable compound for further investigation in cancer research and drug development. The protocols provided in this document offer a framework for researchers to explore and quantify the apoptotic effects of this compound in their specific cancer models. Further studies are warranted to fully elucidate its therapeutic potential and to identify specific IC50 values across a broader range of cancer cell types.

References

Application Notes & Protocols: Halocynthiaxanthin as a Standard for Marine Natural Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Halocynthiaxanthin as a standard in the qualitative and quantitative analysis of marine natural products. The protocols outlined below are based on established methodologies for carotenoid analysis and can be adapted for specific research needs.

Introduction to this compound

This compound is a marine carotenoid naturally found in organisms such as the sea squirt Halocynthia roretzi.[1] It belongs to the xanthophyll class of carotenoids and possesses a unique chemical structure that makes it a valuable biomarker and a potential therapeutic agent. Its biological activities, including pro-apoptotic effects on cancer cells, have garnered significant interest in the field of drug discovery.[1] Accurate quantification of this compound in biological matrices is crucial for both natural product chemistry and pharmacological studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the preparation of standard solutions and for the interpretation of analytical data.

PropertyValueSource
Molecular Formula C40H54O4PubChem[2]
Molecular Weight 598.9 g/mol PubChem[2]
Appearance Yellow/Orange Crystalline SolidGeneral Carotenoid Property
UV-Vis λmax ~450 nmResearchGate[3]
Solubility Soluble in organic solvents like acetone, ethanol, and methanol.[4][5][6][7][8]General Carotenoid Property
Stability Sensitive to light, heat, and oxygen.[9][10][11]General Carotenoid Property

Application: Quantitative Analysis by HPLC-DAD

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the most common and reliable method for the quantification of this compound.

3.1. Principle

The concentration of this compound in a sample is determined by comparing the peak area of the analyte in the sample chromatogram to a standard curve generated from known concentrations of a this compound standard. The DAD detector allows for the specific detection of this compound at its maximum absorbance wavelength (~450 nm), enhancing the selectivity and sensitivity of the analysis.

3.2. Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound using an external standard.

HPLC_Workflow cluster_prep Standard & Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Standard Weigh this compound Standard Solvent1 Dissolve in Organic Solvent Standard->Solvent1 Stock Prepare Stock Solution Solvent1->Stock Dilute Prepare Serial Dilutions Stock->Dilute Inject Inject Standards & Samples into HPLC Dilute->Inject Curve Generate Standard Curve Dilute->Curve Sample Extract this compound from Marine Sample Solvent2 Reconstitute in Mobile Phase Sample->Solvent2 Solvent2->Inject Separate Chromatographic Separation Inject->Separate Detect Detect at ~450 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Sample Concentration Integrate->Quantify Curve->Quantify

Caption: Workflow for this compound quantification.

Protocols

4.1. Protocol for Preparation of this compound Standard Stock Solution

Materials:

  • This compound (solid form)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • HPLC-grade acetone or ethanol

  • Amber glass vials

Procedure:

  • Accurately weigh approximately 1 mg of this compound standard using an analytical balance.

  • Transfer the weighed standard to a 10 mL volumetric flask.

  • Add a small amount of HPLC-grade acetone or ethanol to dissolve the standard.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the volume up to the 10 mL mark with the same solvent.

  • Mix the solution thoroughly.

  • Transfer the stock solution to an amber glass vial to protect it from light.

  • Store the stock solution at -20°C or lower.

4.2. Protocol for Generating a Standard Curve

Materials:

  • This compound stock solution

  • HPLC-grade mobile phase (e.g., methanol/acetonitrile mixture)

  • Micropipettes

  • Volumetric flasks or vials

Procedure:

  • Prepare a series of dilutions from the stock solution to create at least five different concentrations. For example, you can prepare standards with concentrations of 1, 5, 10, 25, and 50 µg/mL.

  • Inject each standard concentration in triplicate into the HPLC-DAD system.

  • Record the peak area for each injection at ~450 nm.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be > 0.99 for a reliable standard curve.

4.3. Protocol for Sample Preparation (Extraction from Marine Organisms)

Materials:

  • Lyophilized marine organism tissue

  • Mortar and pestle or homogenizer

  • Acetone or a mixture of methanol and dichloromethane

  • Centrifuge

  • Rotary evaporator

  • HPLC-grade mobile phase

Procedure:

  • Homogenize the lyophilized tissue sample.

  • Extract the pigments with a suitable solvent (e.g., acetone) by repeated extraction until the tissue is colorless.

  • Pool the solvent extracts and centrifuge to remove any solid debris.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Reconstitute the dried extract in a known volume of the HPLC mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

4.4. HPLC-DAD Parameters

The following are suggested starting parameters for the HPLC-DAD analysis of this compound. These may need to be optimized for your specific instrument and sample matrix.

ParameterRecommended Condition
Column C18 or C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and methanol
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 450 nm

Structural Confirmation of the Standard

It is crucial to confirm the identity and purity of the this compound standard before use. This can be achieved using spectroscopic techniques.

5.1. Spectroscopic Data

TechniqueKey Features for this compound
UV-Vis Spectroscopy Shows a characteristic absorption spectrum for carotenoids with a maximum absorbance (λmax) around 450 nm in common organic solvents.[3]
Mass Spectrometry The molecular ion peak should correspond to the molecular weight of this compound (598.9 g/mol ).[2]
NMR Spectroscopy ¹H and ¹³C NMR spectra provide the definitive structural fingerprint of the molecule, confirming the presence of characteristic functional groups and the overall carbon skeleton.[3][12]

5.2. Signaling Pathway Implicated in Biological Activity

This compound has been shown to induce apoptosis in cancer cells. The simplified signaling pathway below illustrates the proposed mechanism of action.

Apoptosis_Pathway This compound This compound Cell Cancer Cell This compound->Cell Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Inhibition Caspases Caspase Activation Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis induction by this compound.

Stability and Storage of this compound Standards

Carotenoids, including this compound, are susceptible to degradation by light, heat, and oxygen. Proper storage is critical to maintain the integrity of the standard.

  • Storage of Solid Standard: Store the solid this compound standard at -20°C or below in a tightly sealed container, protected from light.

  • Storage of Stock Solutions: Store stock solutions in amber glass vials at -20°C or below. For long-term storage, flushing the vial with nitrogen or argon before sealing is recommended to minimize oxidation.

  • Working Solutions: Prepare fresh working solutions daily from the stock solution and keep them protected from light and at a cool temperature.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor peak shape in HPLC Column degradation, inappropriate mobile phase, sample overloadUse a guard column, optimize mobile phase composition, inject a smaller sample volume.
Low recovery during extraction Incomplete extraction, degradation of the analyteUse a more efficient extraction solvent, perform multiple extractions, work under low light and temperature conditions.
Inconsistent standard curve Pipetting errors, degradation of standard solutions, instrument variabilityUse calibrated pipettes, prepare fresh standards, ensure the HPLC system is equilibrated and stable.
No peak detected Standard has degraded, incorrect detection wavelength, instrument malfunctionPrepare a fresh standard, verify the UV-Vis spectrum of the standard, check instrument parameters and performance.

By following these application notes and protocols, researchers can confidently use this compound as a standard for the accurate analysis of this important marine natural product.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-inflammatory Effects of Halocynthiaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Halocynthiaxanthin, a carotenoid found in the sea squirt Halocynthia roretzi, has garnered interest for its potential health benefits, including anti-inflammatory properties. Acetylene carotenoids, such as alloxanthin and diatoxanthin, which are contained in the lipids of H. roretzi, have been shown to suppress the secretion of pro-inflammatory cytokines like IL-6 and IL-1β in lipopolysaccharide (LPS)-stimulated macrophage-like RAW264.7 cells.[1] Furthermore, alloxanthin and diatoxanthin have been observed to suppress the over-expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) mRNA in these cells.[2][3] This document provides detailed protocols for a panel of cell-based assays to systematically evaluate the anti-inflammatory effects of this compound. These assays are designed for researchers, scientists, and drug development professionals to investigate the compound's mechanism of action and quantify its therapeutic potential.

Key Inflammatory Pathways and Targets

The inflammatory response is orchestrated by a complex network of signaling pathways and mediators. A primary pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[4] NF-κB is a key regulator of the immune response and inflammation.[4] Another critical set of pathways are the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which regulate the production of cytokines and other pro-inflammatory responses.[5][6] Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), these pathways trigger the production of various pro-inflammatory mediators, including:

  • Nitric Oxide (NO): A signaling molecule produced by inducible nitric oxide synthase (iNOS) during inflammation.[7]

  • Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), which are central to the inflammatory cascade.[4][8]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7]

This document outlines protocols to measure the effect of this compound on these key inflammatory markers.

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for in vitro analysis of nitric oxide production and other inflammatory responses.[9]

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[10]

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.[10]

  • This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations for the experiments. Ensure the final solvent concentration in the culture medium does not exceed a level that could cause cellular toxicity (typically ≤ 0.1%).

Cell Viability Assay (e.g., CCK-8 or MTT Assay)

Before evaluating the anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.

  • Protocol:

    • Seed RAW 264.7 cells (1.5 x 10⁵ cells/mL) in a 96-well plate and allow them to adhere overnight.[11]

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate according to the manufacturer's instructions.[11]

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[11]

    • Calculate cell viability as a percentage relative to the untreated control group. Subsequent anti-inflammatory assays should use non-toxic concentrations of this compound.

Measurement of Nitric Oxide (NO) Production

This assay quantifies the level of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[9][12]

  • Protocol:

    • Seed RAW 264.7 cells (e.g., 5 x 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.[12]

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; e.g., 1 µg/mL), for 24 hours.[12] Include control groups (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[12]

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540-550 nm using a microplate reader.[9][12]

    • Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.[11]

Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, and IL-1β) by ELISA

This protocol measures the concentration of key pro-inflammatory cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[8]

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well or 96-well plate and allow them to adhere.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[13] Include appropriate controls.

    • Collect the cell culture supernatants.

    • Perform ELISA for TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions.[11][13][14]

    • Briefly, the supernatant is added to wells pre-coated with a capture antibody. After incubation and washing, a detection antibody is added, followed by a substrate solution to produce a colorimetric signal.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis for iNOS and COX-2 Expression

This assay determines the effect of this compound on the protein expression levels of iNOS and COX-2.

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate and allow them to adhere.

    • Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with LPS for an appropriate time (e.g., 12-24 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

    • Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison. The half-maximal inhibitory concentration (IC50) should be calculated where appropriate.

Table 1: Effect of this compound on NO, TNF-α, IL-6, and IL-1β Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control
LPS (1 µg/mL)
This compound (X µM) + LPS
This compound (Y µM) + LPS
This compound (Z µM) + LPS
IC50 (µM)

Table 2: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Cells

TreatmentRelative iNOS Expression (Normalized to Control)Relative COX-2 Expression (Normalized to Control)
Control1.01.0
LPS (1 µg/mL)
This compound (X µM) + LPS
This compound (Y µM) + LPS
This compound (Z µM) + LPS

Visualizations

Signaling Pathways and Experimental Workflows

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex MAPK_cascade MAPK Cascade (ERK, JNK, p38) TRAF6->MAPK_cascade IkappaB IκB IKK_complex->IkappaB P NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocation AP1 AP-1 MAPK_cascade->AP1 AP1_n AP-1 AP1->AP1_n translocation This compound This compound This compound->IKK_complex This compound->MAPK_cascade Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkappaB_n->Proinflammatory_Genes transcription AP1_n->Proinflammatory_Genes transcription

Caption: LPS signaling cascade leading to inflammatory gene expression.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays Cell_Culture 1. Culture RAW 264.7 Cells Cell_Seeding 2. Seed Cells in Plates Cell_Culture->Cell_Seeding Pretreatment 3. Pre-treat with this compound Cell_Seeding->Pretreatment Stimulation 4. Stimulate with LPS Pretreatment->Stimulation Collect_Supernatant 5a. Collect Supernatant Stimulation->Collect_Supernatant Lyse_Cells 5b. Lyse Cells Stimulation->Lyse_Cells NO_Assay Nitric Oxide (NO) Assay Collect_Supernatant->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6, IL-1β) Collect_Supernatant->ELISA Western_Blot Western Blot (iNOS, COX-2) Lyse_Cells->Western_Blot

Caption: Workflow for evaluating this compound's anti-inflammatory effects.

References

Application Notes and Protocols for the Isolation of Halocynthiaxanthin from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halocynthiaxanthin is a unique acetylenic carotenoid predominantly found in the sea squirt, Halocynthia roretzi. As a metabolite of fucoxanthin, it possesses a distinct chemical structure that has drawn interest for its potential biological activities, including antiproliferative effects.[1] The isolation of pure this compound from the complex biological matrix of its natural source is a critical step for further research into its pharmacological properties and potential therapeutic applications. This document provides a detailed protocol for the extraction and purification of this compound, including quantitative data expectations and a visual representation of the workflow.

Metabolic Context of this compound

In Halocynthia roretzi, this compound is not synthesized de novo but is rather a metabolic product of fucoxanthin, a carotenoid ingested from dietary algae. The metabolic pathway involves several enzymatic transformations, highlighting the sea squirt's unique carotenoid metabolism.[2] Understanding this context is valuable for researchers studying the biosynthesis and natural production of this compound.

Metabolic Pathway of Fucoxanthin to this compound Fucoxanthin Fucoxanthin Fucoxanthinol Fucoxanthinol Fucoxanthin->Fucoxanthinol This compound This compound Fucoxanthinol->this compound Mytiloxanthin Mytiloxanthin This compound->Mytiloxanthin

Figure 1: Simplified metabolic pathway of fucoxanthin in Halocynthia roretzi.

Quantitative Data on this compound Isolation

The following table summarizes the expected yield and purity of this compound at various stages of the isolation process, starting from 1 kg of wet Halocynthia roretzi tunic. The tunic of H. roretzi has been reported to contain approximately 47.87 mg of total carotenoids per 100 g of dry weight, with this compound comprising about 15.5% of the total carotenoids.[3] The wet weight is assumed to be approximately 90% water.

Isolation StageStarting MaterialExpected Yield (mg)Purity (%)
Crude Acetone Extract 1 kg wet tunic (approx. 100 g dry)~47.87 (total carotenoids)~5-10
n-Hexane/Ether Fraction Crude Acetone Extract~35-40 (total carotenoids)~10-15
Silica Gel Chromatography Pool n-Hexane/Ether Fraction~5-7~70-80
Preparative HPLC Purified Silica Gel Chromatography Pool~3-4>95

Note: The values presented are estimates based on available literature and typical yields for multi-step natural product isolation. Actual results may vary depending on the specific biological material and experimental conditions.

Experimental Workflow for this compound Isolation

The overall workflow for the isolation of this compound involves a series of extraction and chromatographic steps designed to progressively enrich the target compound.

Experimental Workflow for this compound Isolation cluster_0 Extraction and Partitioning cluster_1 Chromatographic Purification Start H. roretzi Tunic Extraction Acetone Extraction Start->Extraction Partitioning Liquid-Liquid Partitioning (n-Hexane/Ether vs. aq. NaCl) Extraction->Partitioning Organic_Layer Organic Layer (Carotenoid Rich) Partitioning->Organic_Layer Column_Chromatography Silica Gel Column Chromatography Organic_Layer->Column_Chromatography HPLC Preparative HPLC (ODS) Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Figure 2: Overall workflow for the isolation of this compound.

Detailed Experimental Protocols

Materials and Reagents:

  • Halocynthia roretzi tunic

  • Acetone (ACS grade)

  • Ethanol (ACS grade)

  • n-Hexane (HPLC grade)

  • Diethyl ether (ACS grade)

  • Sodium chloride (NaCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel (for column chromatography, 70-230 mesh)

  • Chloroform (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Chromatography columns

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector

  • ODS (C18) preparative HPLC column (e.g., 20 mm x 250 mm, 5 µm particle size)

Protocol 1: Extraction and Liquid-Liquid Partitioning

  • Sample Preparation: Start with fresh or frozen H. roretzi tunic. If frozen, thaw at 4°C.

  • Initial Extraction: Homogenize the tunic material with ethanol. Subsequently, extract the homogenate with acetone at room temperature. Repeat the acetone extraction until the solvent remains colorless.

  • Solvent Removal: Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated extract.

  • Liquid-Liquid Partitioning: Partition the acetone extract between an n-hexane:diethyl ether mixture (7:3, v/v) and an aqueous NaCl solution.[4]

  • Collection of Organic Phase: Carefully separate the upper organic layer, which contains the carotenoids.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate to dryness under reduced pressure. The resulting residue is the crude carotenoid extract.

Protocol 2: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry packing method with n-hexane.

  • Sample Loading: Dissolve the crude carotenoid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity. A suggested gradient is as follows:

    • 100% n-Hexane

    • n-Hexane:Diethyl ether mixtures (e.g., 9:1, 8:2, 1:1 v/v)

    • 100% Diethyl ether

    • Diethyl ether:Acetone mixtures

    • 100% Acetone

  • Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC) or analytical HPLC.

  • Pooling and Concentration: Combine the fractions containing this compound (typically eluting with more polar solvent mixtures like 100% acetone) and evaporate the solvent.[4]

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the enriched fraction from the silica gel column chromatography in the HPLC mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions: [4]

    • Column: ODS (C18) preparative column (e.g., 20 mm x 250 mm, 5 µm)

    • Mobile Phase: Chloroform:Acetonitrile (1:9, v/v)

    • Flow Rate: 2.0 mL/min

    • Detection: Photodiode Array (PDA) detector, monitoring at the absorption maximum of this compound (approximately 450 nm).

  • Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound.

  • Purity Analysis and Final Processing: Analyze the purity of the collected fraction using analytical HPLC. Combine pure fractions and evaporate the solvent under a stream of nitrogen. Store the purified this compound at -80°C in the dark.

Stability and Handling Considerations

Carotenoids, including this compound, are susceptible to degradation by light, heat, and oxygen. All extraction and purification steps should be performed in dimmed light and at low temperatures whenever possible. Solvents should be degassed to minimize oxidation. Purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent degradation.

Conclusion

The successful isolation of high-purity this compound from Halocynthia roretzi is achievable through a multi-step process involving solvent extraction, partitioning, and sequential chromatographic purifications. The detailed protocols and expected quantitative outcomes provided in this application note serve as a comprehensive guide for researchers. Careful execution of these methods will enable the procurement of pure this compound for in-depth investigation of its biological activities and potential for drug development.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Halocynthiaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halocynthiaxanthin is a unique acetylenic carotenoid primarily isolated from the sea squirt, Halocynthia roretzi.[1][2] As a derivative of fucoxanthin, it possesses a distinctive chemical structure that suggests potential biological activities, including antioxidant properties.[2][3] Carotenoids are well-known for their ability to quench free radicals and protect against oxidative stress, making them promising candidates for pharmaceutical and nutraceutical applications.[4] These application notes provide detailed protocols for common in vitro antioxidant activity assays—DPPH, ABTS, and FRAP—tailored for the evaluation of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the antioxidant activity of this compound compared to common standards. This data is for illustrative purposes to guide researchers in their experimental design and data interpretation.

Table 1: DPPH Radical Scavenging Activity

CompoundConcentration (µg/mL)% Inhibition (Mean ± SD)IC50 (µg/mL)
This compound1015.2 ± 1.8125.5
2528.9 ± 2.5
5045.1 ± 3.1
10068.7 ± 4.2
20085.3 ± 3.9
Ascorbic Acid (Standard)552.1 ± 2.94.8
1094.3 ± 1.5
Trolox (Standard)548.5 ± 3.35.2
1092.8 ± 2.1

Table 2: ABTS Radical Cation Decolorization Activity

CompoundConcentration (µg/mL)% Inhibition (Mean ± SD)TEAC (Trolox Equivalents)
This compound518.3 ± 2.10.85
1035.1 ± 2.8
2062.5 ± 3.5
4089.2 ± 2.9
Trolox (Standard)2.525.4 ± 2.21.00
550.1 ± 3.0
1095.8 ± 1.7

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

CompoundConcentration (µg/mL)Absorbance at 593 nm (Mean ± SD)FRAP Value (µM Fe(II)/µg)
This compound250.189 ± 0.0151.51
500.352 ± 0.021
1000.689 ± 0.033
2001.254 ± 0.058
FeSO4 (Standard)100 µM0.455 ± 0.025-
200 µM0.898 ± 0.041

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[5][6]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (HPLC grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or chloroform) and then dilute with methanol to prepare a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar concentrations for the positive control.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the sample or standard solution to the corresponding wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[6][7]

  • Calculation: Calculate the percentage of scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[8][9]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[8][10]

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.[11]

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in ethanol. Prepare Trolox standards in ethanol.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the sample or standard solution to the corresponding wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.[8]

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that gives the same percentage of inhibition as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[12][13]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[14]

  • Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a series of FeSO₄ standards (e.g., 100 to 1000 µM).

  • Assay:

    • Add 220 µL of the FRAP reagent to each well of a 96-well plate.[12]

    • Add 10 µL of the sample, standard, or blank (solvent) to the corresponding wells.[12]

  • Incubation: Incubate the plate at 37°C for 4 minutes.[12]

  • Measurement: Measure the absorbance at 593 nm.[12]

  • Calculation: Create a standard curve using the FeSO₄ standards. The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM of Fe(II) equivalents.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Sample This compound Stock Solution DPPH DPPH Assay Sample->DPPH ABTS ABTS Assay Sample->ABTS FRAP FRAP Assay Sample->FRAP Standards Antioxidant Standards (Ascorbic Acid, Trolox, FeSO4) Standards->DPPH Standards->ABTS Standards->FRAP Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->DPPH Reagents->ABTS Reagents->FRAP Measurement Spectrophotometric Measurement DPPH->Measurement ABTS->Measurement FRAP->Measurement Calculation Calculation of % Inhibition, IC50, TEAC, FRAP Value Measurement->Calculation Results Results Interpretation & Comparison Calculation->Results

Caption: Workflow for In Vitro Antioxidant Activity Assessment.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_sample Prepare this compound and Standard Dilutions start->prep_sample mix Mix DPPH Solution with Sample/Standard in 96-well plate prep_dpph->mix prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: DPPH Radical Scavenging Assay Protocol Flowchart.

ABTS_Assay_Workflow start Start gen_abts Generate ABTS•+ Radical (ABTS + K2S2O8) start->gen_abts prep_sample Prepare this compound and Trolox Standard Dilutions start->prep_sample prep_working Prepare ABTS•+ Working Solution (Absorbance ~0.7 at 734 nm) gen_abts->prep_working mix Mix ABTS•+ Solution with Sample/Standard in 96-well plate prep_working->mix prep_sample->mix incubate Incubate (6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC Value measure->calculate end End calculate->end

Caption: ABTS Radical Cation Decolorization Assay Protocol Flowchart.

FRAP_Assay_Workflow start Start prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) start->prep_frap prep_sample Prepare this compound and FeSO4 Standard Dilutions start->prep_sample mix Mix FRAP Reagent with Sample/Standard in 96-well plate prep_frap->mix prep_sample->mix incubate Incubate (4 min, 37°C) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value (µM Fe(II) Equivalents) measure->calculate end End calculate->end

Caption: Ferric Reducing Antioxidant Power (FRAP) Assay Protocol Flowchart.

References

Application Note: LC-MS/MS Method for the Identification of Halocynthiaxanthin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halocynthiaxanthin is a marine carotenoid with significant biological activities, including potent antiproliferative and pro-apoptotic effects on various cancer cell lines.[1] As a metabolite of fucoxanthin, a well-studied carotenoid, this compound is of growing interest in the fields of pharmacology and nutraceuticals.[1][2] Understanding the metabolic fate of this compound is crucial for evaluating its bioavailability, efficacy, and potential therapeutic applications. This application note provides a detailed protocol for the development of a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the identification and semi-quantitative analysis of this compound and its potential metabolites in biological matrices.

Materials and Methods

Sample Preparation

A robust sample preparation protocol is critical for the accurate analysis of carotenoids, which are susceptible to degradation.

Materials:

  • Biological matrix (e.g., plasma, cell lysate, tissue homogenate)

  • Internal Standard (IS) solution (e.g., β-apo-8'-carotenal)

  • Methanol (MeOH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Butylated hydroxytoluene (BHT)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Protocol:

  • To 500 µL of the biological sample, add 10 µL of the internal standard solution.

  • Add 1 mL of methanol containing 0.1% BHT to precipitate proteins. Vortex for 30 seconds.

  • Add 2 mL of MTBE, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction step (step 3 and 4) one more time and combine the organic layers.

  • Add 1 mL of saturated NaCl solution to the combined organic extracts to remove residual water. Vortex and centrifuge.

  • Transfer the organic layer to a new tube containing a small amount of anhydrous sodium sulfate to dry the extract.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS System and Conditions

Liquid Chromatography:

  • System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers (e.g., YMC Carotenoid C30, 3 µm, 4.6 x 150 mm).[3][4]

  • Mobile Phase A: Methanol:Water (95:5, v/v) with 0.1% formic acid.

  • Mobile Phase B: Methyl-tert-butyl ether with 0.1% formic acid.

  • Gradient Elution:

    Time (min) % A % B
    0.0 95 5
    10.0 50 50
    15.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Mass Spectrometry:

  • System: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred for carotenoids due to its efficiency in ionizing nonpolar compounds.[5][6]

  • APCI Source Parameters:

    • Corona Discharge Current: 5 µA

    • Vaporizer Temperature: 400°C

    • Sheath Gas (N₂): 40 arbitrary units

    • Auxiliary Gas (N₂): 10 arbitrary units

    • Capillary Temperature: 275°C

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis.

Data Presentation

The following table summarizes the hypothetical quantitative data for this compound and its predicted metabolites. The m/z values for precursor and product ions are based on the known structure of this compound and common carotenoid fragmentation patterns.

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound 12.5599.4 [M+H]⁺581.4 [M+H-H₂O]⁺503.4 [M+H-H₂O-C₆H₅CH₃]⁺25
Fucoxanthinol 11.8617.4 [M+H]⁺599.4 [M+H-H₂O]⁺581.4 [M+H-2H₂O]⁺28
Amarouciaxanthin A 10.2583.4 [M+H]⁺565.4 [M+H-H₂O]⁺487.4 [M+H-H₂O-C₆H₅CH₃]⁺30
Metabolite X (Hypothetical) 9.5615.4 [M+H]⁺597.4 [M+H-H₂O]⁺579.4 [M+H-2H₂O]⁺28
Metabolite Y (Hypothetical) 8.7631.4 [M+H]⁺613.4 [M+H-H₂O]⁺595.4 [M+H-2H₂O]⁺32
β-apo-8'-carotenal (IS) 14.2415.3 [M+H]⁺259.2159.135

Experimental Protocols & Visualizations

Experimental Workflow

The overall workflow for the identification of this compound metabolites is depicted below. This process begins with the extraction of the compound from a biological matrix, followed by separation and detection using LC-MS/MS, and concludes with data analysis to identify potential metabolites.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis BiologicalSample Biological Sample (Plasma, Cells, Tissue) LLE Liquid-Liquid Extraction (MeOH/MTBE) BiologicalSample->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation LC C30 RP-HPLC Separation Evaporation->LC MS APCI-MS/MS Detection (MRM Mode) LC->MS PeakIntegration Peak Integration & Quantification MS->PeakIntegration MetaboliteID Metabolite Identification PeakIntegration->MetaboliteID

Caption: Experimental workflow for this compound metabolite identification.

Hypothetical Metabolic Pathway of this compound

Based on the known metabolism of the parent compound fucoxanthin, a plausible metabolic pathway for this compound is proposed. This pathway involves enzymatic reactions such as hydrolysis and oxidation.

metabolic_pathway Fucoxanthin Fucoxanthin This compound This compound Fucoxanthin->this compound Metabolism in marine organisms Fucoxanthinol Fucoxanthinol This compound->Fucoxanthinol Deacetylation Metabolite_X Metabolite X (e.g., Hydroxylated) This compound->Metabolite_X Phase I (Oxidation) Amarouciaxanthin_A Amarouciaxanthin A Fucoxanthinol->Amarouciaxanthin_A Isomerization/ Reduction Metabolite_Y Metabolite Y (e.g., Glucuronide Conjugate) Metabolite_X->Metabolite_Y Phase II (Conjugation)

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the identification of this compound and its potential metabolites. The described sample preparation, chromatography, and mass spectrometry conditions offer a robust starting point for researchers. The provided workflow and hypothetical metabolic pathway serve as a guide for experimental design and data interpretation. This methodology will be invaluable for pharmacokinetic studies, drug metabolism research, and the overall development of this compound as a potential therapeutic agent.

References

Application Note: Scale-Up Purification of Halocynthiaxanthin for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the scale-up purification of Halocynthiaxanthin from the sea squirt Halocynthia roretzi. This compound, a marine carotenoid derived from fucoxanthin, has demonstrated significant anti-proliferative and apoptosis-inducing activities in various cancer cell lines, making it a promising candidate for preclinical investigation.[1] The described methodology is designed to yield this compound with the high purity (>98%) and quantity required for toxicological and pharmacological studies, adhering to the principles of Good Laboratory Practice (GLP).[2][3] The multi-step purification process involves solvent extraction, saponification, open-column chromatography, and preparative high-performance liquid chromatography (HPLC), followed by crystallization. Stability testing protocols are also outlined to ensure the integrity of the purified compound.

Introduction

This compound is a unique xanthophyll found in marine organisms, notably the sea squirt Halocynthia roretzi.[1] Structurally related to fucoxanthin, it possesses an acetylenic bond which contributes to its bioactivity.[4] Preclinical development of natural products necessitates a robust and scalable purification process to ensure a consistent supply of highly pure active pharmaceutical ingredient (API). This protocol addresses the challenges of large-scale carotenoid purification, including the removal of lipidic co-extractives and the separation of structurally similar carotenoids.[5][6]

Materials and Equipment

  • Biological Material: Frozen Halocynthia roretzi (tunic and viscera)

  • Solvents (HPLC grade or equivalent): Acetone, n-Hexane, Methanol, Ethanol, Dichloromethane, Methyl tert-butyl ether (MTBE)

  • Chemicals: Potassium hydroxide (KOH), Sodium chloride (NaCl), Anhydrous sodium sulfate, Calcium carbonate, Butylated hydroxytoluene (BHT)

  • Chromatography Media: Silica gel 60 (70-230 mesh), C18 reverse-phase silica gel (preparative grade)

  • Equipment: Industrial blender, Large-volume rotary evaporator, Centrifuge, Glass chromatography columns, Preparative HPLC system with a photodiode array (PDA) detector, Freeze-dryer, Vacuum oven, Analytical HPLC-PDA system, Spectrophotometer.

Overall Purification Workflow

G cluster_0 Extraction & Initial Processing cluster_1 Chromatographic Purification cluster_2 Final Product Formulation & QC A Homogenization of Halocynthia roretzi Biomass B Solvent Extraction (Acetone with BHT) A->B C Saponification (Methanolic KOH) B->C D Liquid-Liquid Partition (n-Hexane/Water) C->D E Open-Column Chromatography (Silica Gel) D->E F Preparative RP-HPLC (C18 Column) E->F G Crystallization F->G H Drying & Characterization G->H I Stability Testing H->I

Caption: Overall workflow for the scale-up purification of this compound.

Experimental Protocols

Extraction
  • Homogenization: Thaw 5 kg of frozen Halocynthia roretzi at 4°C. Homogenize the tissue in an industrial blender with 15 L of cold acetone containing 0.1% BHT to prevent oxidation.

  • Solvent Extraction: Stir the homogenate for 4 hours at 4°C in the dark. Centrifuge the mixture at 4000 x g for 15 minutes and collect the supernatant. Repeat the extraction of the pellet twice with 10 L of the same solvent mixture.

  • Concentration: Pool the acetone extracts and concentrate under reduced pressure at 35°C using a rotary evaporator until a viscous oleoresin is obtained.

Saponification
  • Hydrolysis: Dissolve the oleoresin in 5 L of methanol. Add 500 mL of 60% (w/v) aqueous potassium hydroxide. The saponification reaction helps in hydrolyzing contaminating oils and chlorophyll esters.

  • Incubation: Stir the mixture under a nitrogen atmosphere for 12 hours at room temperature in the dark.[7]

  • Neutralization and Partition: Add 5 L of distilled water to the reaction mixture. Transfer the mixture to a large separatory funnel and extract the carotenoids with 3 x 5 L of n-hexane.

  • Washing: Wash the pooled hexane fractions with saturated NaCl solution until the aqueous layer is neutral.

  • Drying and Concentration: Dry the hexane phase over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure at 35°C.

Open-Column Chromatography (OCC)
  • Column Packing: Prepare a glass column (10 cm diameter) with a slurry of 1 kg of silica gel 60 in n-hexane.

  • Sample Loading: Dissolve the saponified extract in a minimal volume of dichloromethane and adsorb it onto 50 g of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of n-hexane and acetone.

    • Fraction 1 (Wash): 100% n-hexane (to elute non-polar impurities).

    • Fraction 2 (this compound-rich): n-Hexane:Acetone (70:30, v/v). Collect the prominent orange-red band.

    • Fraction 3 (Polar Impurities): n-Hexane:Acetone (50:50, v/v) followed by 100% Acetone.

  • Concentration: Evaporate the solvent from the this compound-rich fraction to obtain a purified carotenoid mixture.

Preparative Reverse-Phase HPLC
  • System Preparation: Equilibrate a preparative C18 column (e.g., 50 x 250 mm, 10 µm) with the mobile phase.

  • Sample Preparation: Dissolve the OCC-purified fraction in the mobile phase at a concentration of approximately 50 mg/mL.[8]

  • Chromatographic Conditions:

    • Mobile Phase: Methanol:Methyl tert-butyl ether:Water (81:15:4, v/v/v).

    • Flow Rate: 80 mL/min.

    • Detection: 450 nm.

  • Fraction Collection: Collect the peak corresponding to this compound based on retention time (determined from analytical HPLC).

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC system to ensure a purity of >98%. Pool the high-purity fractions.

  • Solvent Removal: Remove the organic solvents by rotary evaporation. The remaining aqueous solution can be freeze-dried.

Crystallization
  • Dissolution: Dissolve the purified this compound from the HPLC step in a minimal amount of warm dichloromethane.

  • Precipitation: Slowly add cold methanol while stirring until the solution becomes turbid.

  • Crystal Formation: Store the solution at -20°C for 24-48 hours to allow for crystal formation.[9][10]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small volume of cold methanol, and dry under high vacuum at room temperature.

Data Presentation

Table 1: Summary of Purification Steps and Yields

Purification StepStarting Material (kg)Recovered Mass (g)Purity (%)Yield (%)
Solvent Extraction 5~150 (Oleoresin)~5-
Saponification ~150 (Oleoresin)~25~30~80
Open-Column ~25~5~85~75
Preparative HPLC ~5~1.5>98~60
Crystallization ~1.5~1.2>99~80
Overall Yield 5~1.2 >99 ~24%

Table 2: Chromatographic Parameters

ParameterOpen-Column ChromatographyPreparative HPLCAnalytical HPLC
Stationary Phase Silica Gel 60 (70-230 mesh)C18 Silica (10 µm)C30 Silica (5 µm)
Column Dimensions 10 x 60 cm50 x 250 mm4.6 x 250 mm
Mobile Phase n-Hexane:Acetone (gradient)MeOH:MTBE:H₂O (81:15:4)Gradient (see below)
Flow Rate Gravity80 mL/min1 mL/min
Detection Wavelength Visual450 nm450 nm
Analytical Gradient --A: MeOH/H₂O (95:5), B: MTBE
0-15 min: 20% B; 15-25 min: 20-80% B

Stability Testing Protocol

Carotenoids are susceptible to degradation by light, heat, and oxygen.[11] Stability studies are crucial for determining appropriate storage conditions and shelf-life.

G cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Analysis Timepoints A Crystalline this compound (>99% pure) B Aliquot into amber vials under Argon A->B C 4°C, Dark B->C D 25°C / 60% RH, Dark B->D E 40°C / 75% RH, Dark B->E F 25°C, Photostability Chamber B->F G T = 0, 1, 3, 6, 12 months H Analytical HPLC-PDA (Purity & Degradants) G->H I UV-Vis Spectroscopy (Identity & Content) G->I

Caption: Workflow for the stability testing of purified this compound.

  • Sample Preparation: Aliquot crystalline this compound into amber glass vials. Purge the vials with argon or nitrogen before sealing to minimize oxygen exposure.

  • Storage Conditions: Store vials under the following conditions:

    • Long-term: 4°C in the dark.

    • Accelerated: 25°C/60% RH and 40°C/75% RH in the dark.

    • Photostability: In a photostability chamber according to ICH guidelines.

  • Time Points: Analyze samples at 0, 1, 3, 6, and 12 months.

  • Analysis: At each time point, assess the purity and content of this compound using analytical HPLC-PDA and UV-Vis spectrophotometry. Identify and quantify any degradation products. The degradation kinetics can be modeled to predict the shelf-life.[12]

Conclusion

The described multi-step purification protocol provides a reliable and scalable method for obtaining high-purity this compound suitable for preclinical research. The combination of extraction, saponification, and multi-modal chromatography effectively removes impurities, yielding a final crystalline product with >99% purity. Adherence to the outlined procedures and stability testing will ensure the quality and integrity of the compound for subsequent in vitro and in vivo studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Halocynthiaxanthin and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of Halocynthiaxanthin and its isomers. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges in this specialized analytical task.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of this compound and its isomers challenging?

A1: this compound, a xanthophyll carotenoid, exists as a mixture of geometric (cis/trans) isomers. These isomers are structurally very similar, often differing only in the spatial arrangement around a single double bond. This results in nearly identical polarities and hydrophobicities, leading to co-elution or poor resolution on standard HPLC columns.[1] The primary challenge is achieving sufficient selectivity to resolve these closely related compounds.

Q2: What is the recommended HPLC column for separating this compound isomers?

A2: C30 columns are highly recommended and often considered superior to traditional C18 columns for separating carotenoid isomers.[2][3] The long alkyl chain of the C30 stationary phase provides enhanced shape selectivity, which is crucial for differentiating the subtle structural differences between geometric isomers.[4][5] C18 phases may lack the necessary thickness and shape recognition to allow for full interaction and separation of these molecules.[2][6]

Q3: How can I confirm the identity of different this compound isomer peaks?

A3: Peak identification should be performed using a combination of chromatographic and spectrophotometric properties. A Photodiode Array (PDA) detector is essential for this purpose. Isomers can be tentatively identified by comparing their retention time (tR), UV-Vis maximal absorption wavelengths (λmax), and spectral fine structure (Q-ratio).[1][3] For definitive identification, coupling the HPLC system to a mass spectrometer (MS) is recommended to analyze fragmentation patterns.[3]

Q4: Are there critical considerations for sample preparation and handling?

A4: Yes. Carotenoids like this compound are sensitive to light, oxygen, and heat, which can induce isomerization or degradation.[7] All sample preparation steps should be performed under dim light and, if possible, under an inert atmosphere (e.g., nitrogen). Use of antioxidants like butylated hydroxytoluene (BHT) during extraction can help prevent degradation.[7] If the sample matrix is rich in lipids, a saponification step may be necessary to remove interfering triglycerides and chlorophylls.[1][8]

Q5: What effect does column temperature have on the separation?

A5: Column temperature significantly influences selectivity in carotenoid isomer separations. Lowering the column temperature, often in the range of 10-20°C, generally improves the resolution of cis/trans isomers.[2][4] This is because lower temperatures can enhance the subtle intermolecular interactions between the isomers and the C30 stationary phase. However, the optimal temperature may need to be determined empirically for each specific method.[9]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of this compound isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution of Isomers 1. Inappropriate column choice (e.g., C18).2. Mobile phase composition is not optimal.3. Column temperature is too high.4. Flow rate is too fast.1. Switch to a C30 column. This is the most critical step for improving isomer separation.[2][3]2. Optimize the mobile phase. Use a gradient with solvents like methanol, methyl-tert-butyl ether (MTBE), and water. Adjust the gradient slope and solvent ratios to improve selectivity.[2][3]3. Lower the column temperature. Test temperatures between 10°C and 25°C.[4][9]4. Reduce the flow rate. A lower flow rate increases the interaction time between the analytes and the stationary phase, which can improve resolution.[9]
Broad or Tailing Peaks 1. Sample solvent is incompatible with the mobile phase.2. Column is overloaded.3. Presence of active sites on the column (secondary interactions).4. Leak in the system, especially between the column and detector.1. Dissolve the final sample extract in the initial mobile phase. [5][10]2. Reduce the injection volume or sample concentration. 3. For acidic compounds, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape.[9]4. Check all fittings for leaks. Ensure pump seals are in good condition.[10]
Ghost Peaks / Carryover 1. Late-eluting isomers from a previous injection.2. Contamination in the injector or sample loop.1. Increase the final hold time of the gradient to ensure all compounds elute. Incorporate a high-organic wash step at the end of each run.2. Run a blank gradient (injecting only mobile phase) to confirm carryover.3. Wash the injector and sample loop thoroughly. [10]
Baseline Noise or Drift 1. Mobile phase is not properly degassed.2. Contamination in the mobile phase or detector flow cell.3. Pump is malfunctioning (erratic flow).1. Degas the mobile phase using an online degasser, sonication, or helium sparging.[10]2. Flush the system and detector cell with a strong solvent like isopropanol. Use fresh, HPLC-grade solvents.3. Check pump for leaks or salt buildup. Change pump seals if necessary.[10]
Loss of Analyte / Low Sensitivity 1. Degradation of this compound during sample prep or analysis.2. Adsorption of the analyte onto system components.3. Incorrect detection wavelength.1. Protect samples from light and heat at all times. Work quickly and store extracts at low temperatures (-20°C or -80°C).2. Use biocompatible PEEK tubing if adsorption is suspected.3. Use a PDA detector and extract the chromatogram at the λmax of this compound (typically around 450-480 nm).[11]

Experimental Protocols & Methodologies

Protocol 1: General-Purpose HPLC Method for this compound Isomer Separation

This protocol is a robust starting point based on established methods for separating xanthophyll isomers.[2][3]

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Column: C30 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Methanol / Water (95:5, v/v)

    • Solvent B: Methyl-tert-butyl ether (MTBE)

  • Gradient Elution:

Time (min)% Solvent A% Solvent B
0.0955
15.05050
25.0595
30.0595
31.0955
40.0955
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20°C.[2]

  • Injection Volume: 10-20 µL.

  • Detection: PDA detector scanning from 250-600 nm. Monitor at the specific λmax for this compound and its isomers (e.g., ~460 nm).

Visualized Workflows and Logic

The following diagrams illustrate key processes for optimizing your experiments.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis & Data Processing Sample 1. Biological Sample (e.g., Marine Organism) Extract 2. Extraction (e.g., Acetone/Methanol) Sample->Extract Filter 3. Filtration / Centrifugation Extract->Filter Saponify 4. Saponification (Optional) (Removes Lipids) Filter->Saponify Drydown 5. Drydown under N2 Saponify->Drydown Reconstitute 6. Reconstitution (in Mobile Phase) Drydown->Reconstitute Inject 7. HPLC Injection Reconstitute->Inject Separate 8. C30 Column Separation Inject->Separate Detect 9. PDA / MS Detection Separate->Detect Process 10. Data Analysis (Peak Integration, Spectral ID) Detect->Process

Caption: Experimental workflow from sample preparation to HPLC data analysis.

G Start Problem: Poor Isomer Resolution CheckColumn Is a C30 column being used? Start->CheckColumn SwitchColumn Action: Switch to a C30 column. CheckColumn->SwitchColumn No CheckTemp Is column temp < 25°C? CheckColumn->CheckTemp Yes SwitchColumn->CheckTemp LowerTemp Action: Lower temperature to 15-20°C. CheckTemp->LowerTemp No CheckMobilePhase Is mobile phase optimized? (e.g., MTBE gradient) CheckTemp->CheckMobilePhase Yes LowerTemp->CheckMobilePhase OptimizeMP Action: Adjust gradient slope or solvent ratios. CheckMobilePhase->OptimizeMP No CheckFlow Is flow rate ≤ 1 mL/min? CheckMobilePhase->CheckFlow Yes OptimizeMP->CheckFlow LowerFlow Action: Reduce flow rate (e.g., to 0.8 mL/min). CheckFlow->LowerFlow No End Resolution should be improved. CheckFlow->End Yes LowerFlow->End

Caption: Troubleshooting decision tree for poor isomer resolution.

References

Improving the yield of Halocynthiaxanthin extraction from tunicates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Halocynthiaxanthin from tunicates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low Extraction Yield

Q: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors throughout the extraction process. Consider the following troubleshooting steps:

  • Sub-optimal Solvent Selection: The choice of solvent is critical for efficiently extracting carotenoids, which are lipophilic.[1] Acetone, ethanol, and mixtures of hexane/ether are commonly used for this compound extraction.[2][3] The polarity of the solvent must be matched to the carotenoid.[4] For instance, polar solvents like acetone and ethanol are effective for initial extraction from tissues, while non-polar solvents like hexane are used for partitioning.[2][5]

  • Insufficient Tissue Homogenization: The tunicate tissue, particularly the tunic, must be thoroughly homogenized to increase the surface area and allow the solvent to penetrate effectively.[1] Grinding the tissue into a fine powder or paste before adding the solvent is a crucial step.[6]

  • Inadequate Extraction Time or Temperature: Maceration requires sufficient time for the pigment to diffuse into the solvent.[1] However, prolonged exposure, especially at elevated temperatures, can lead to degradation.[7] Most protocols perform extractions at room temperature to balance yield and stability.[2][3] For other carotenoids, optimized conditions using techniques like ultrasound-assisted extraction (UAE) have been found at temperatures around 32°C for 17 minutes.[4]

  • Poor Quality of Starting Material: The concentration of this compound can vary depending on the tunicate species, season of harvest, and storage conditions of the raw material. Using fresh or properly frozen (-20°C or below) samples is recommended.

  • Losses During Purification: Significant amounts of the target compound can be lost during multi-step purification processes like liquid-liquid partitioning and column chromatography.[2] Ensure phase separation is complete and handle fractions carefully to minimize mechanical losses.

Issue 2: Sample Degradation (Loss of Color)

Q: My extract is losing its characteristic orange-red color during processing or storage. What is causing this degradation and how can I prevent it?

A: Carotenoids like this compound are highly susceptible to degradation due to their polyene structure.[7] Color loss is a direct indicator of this degradation.

  • Exposure to Light, Heat, and Oxygen: These are the primary drivers of carotenoid degradation.[8][9]

    • Light: Exposure to UV or direct sunlight causes photoisomerization and photodestruction.[8] All procedures should be carried out in the dark or under amber/red light.

    • Heat: this compound is thermolabile. Avoid high temperatures during extraction and solvent evaporation.[8] Rotary evaporation should be performed at low temperatures (e.g., <40°C). For storage, temperatures of -20°C to -80°C are recommended.[3][8] Studies on lutein, a similar xanthophyll, show significant degradation at temperatures between 50°C and 60°C.[10]

    • Oxygen: The conjugated double bonds are prone to oxidation.[9] Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation and long-term storage.[8]

  • Acidic Conditions: Acids can cause isomerization and oxidative decomposition of carotenoids.[8][9] Ensure all solvents are purified and free of acidic contaminants. If the sample matrix is acidic, neutralization with a base like calcium carbonate can minimize degradation.[8]

  • Improper Storage: Extracts and purified compounds should be stored in the dark, under an inert atmosphere, at -80°C for maximum stability.[3] Storing the final product in a crystalline state is the best method for long-term preservation.[8][9]

Issue 3: Low Purity of Final Product

Q: My purified this compound is contaminated with other carotenoids and lipids. How can I improve the purity?

A: Tunicate extracts contain a complex mixture of pigments and lipids.[2][11] Achieving high purity requires effective purification strategies.

  • Ineffective Initial Partitioning: After initial extraction with a polar solvent like acetone, the extract is typically partitioned between a non-polar solvent (like a hexane/ether mixture) and water.[2] This step is crucial for removing water-soluble impurities. Repeating the partitioning step can improve separation.

  • Sub-optimal Chromatography:

    • Column Chromatography: Silica gel chromatography is often the first step to separate different classes of carotenoids.[2] Careful selection of the solvent system (e.g., increasing percentages of ethyl ether in hexane) is key to resolving compounds.[2]

    • HPLC: High-Performance Liquid Chromatography (HPLC) is essential for final purification. A normal-phase silica gel column with a non-polar mobile phase (e.g., acetone/hexane) can separate carotenoid isomers.[2] A reverse-phase C18 column is also used for removing highly non-polar impurities like lipids.[2][12]

  • Lipid Contamination: Tunicates contain lipids that can co-extract with carotenoids.[13] If lipid contamination is high, a saponification step (treatment with methanolic KOH) can be employed to hydrolyze lipids into water-soluble soaps, which can then be washed away.[14] However, this should be done carefully as the alkaline conditions can also degrade some carotenoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a type of carotenoid pigment, specifically an acetylenic xanthophyll, found in marine organisms.[3] It is notably abundant in tunicates (sea squirts) like Halocynthia roretzi.[2][11] It is a metabolite of fucoxanthin, another marine carotenoid.[2][15] Like other carotenoids, it has a structure with a long chain of conjugated double bonds, which is responsible for its color and antioxidant properties. Research has shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, making it a compound of interest for pharmaceutical development.[16]

Q2: What are the most effective solvents for this compound extraction?

A2: There is no single "best" solvent, as the optimal choice depends on the specific step of the extraction process. A multi-solvent approach is typically most effective.

  • For Initial Extraction: Polar solvents like acetone and ethanol are highly effective at extracting the broad range of carotenoids, including this compound, from the wet tunicate tissue.[2][3][13]

  • For Liquid-Liquid Partitioning: A combination of a non-polar solvent (e.g., a 1:1 mixture of hexane and diethyl ether) and water is used to separate the lipophilic carotenoids from water-soluble impurities.[2]

  • For Chromatography: The choice depends on the type of chromatography. For normal-phase HPLC, mixtures like acetone/hexane are used.[2] For reverse-phase HPLC, mobile phases often consist of methanol or acetonitrile.[12]

Table 1: Comparison of Solvents for Carotenoid Extraction

SolventPolarityBoiling Point (°C)Key Application in ProtocolAdvantages & Disadvantages
Acetone Polar56Initial extraction from tissuePro: High extraction efficiency for a range of carotenoids.[1] Con: Can co-extract water and other polar impurities.
Ethanol Polar78Initial extraction from tissuePro: Less toxic than other solvents, effective for initial extraction.[3][17] Con: Higher boiling point requires more energy for removal.
n-Hexane Non-polar69Liquid-liquid partitioning, chromatographyPro: Excellent for dissolving non-polar carotenoids and separating them from polar impurities.[1][2] Con: Flammable, neurotoxin.
Diethyl Ether Non-polar35Used in combination with hexane for partitioningPro: Very volatile, easy to remove.[2] Con: Extremely flammable, can form explosive peroxides.
Methanol Polar65HPLC mobile phase, lipid extractionPro: Good solvent for reverse-phase HPLC.[12] Con: Toxic.
Chloroform Non-polar61Lipid extraction from plasma/tissues[3]Pro: Excellent for total lipid extraction. Con: Highly toxic and a suspected carcinogen.

Q3: How should I prepare and store the tunicate samples before extraction?

A3: Proper handling of the initial tunicate sample is critical to preserve the integrity of the this compound.

  • Harvesting: If possible, process the tunicates immediately after harvesting.

  • Storage: If immediate processing is not possible, the tunicates should be frozen quickly and stored at -20°C or, ideally, -80°C to prevent enzymatic and oxidative degradation. They can also be freeze-dried to a powder, which is stable for longer periods if stored properly (in the dark, under vacuum or inert gas, at low temperature).[3]

  • Preparation: Before extraction, the tunic (the outer layer, which is rich in carotenoids) should be separated from the other tissues.[2] The tunic should then be cleaned of any debris and thoroughly homogenized or milled into a fine powder to maximize the surface area for extraction.[1][6]

Q4: What is the best method to quantify this compound?

A4: The gold standard for both separating and quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) or UV-Vis detector .[3][12]

  • HPLC-PDA: This method allows for the separation of this compound from other similar carotenoids in the extract.[2] The PDA detector measures the absorbance of the compound across a range of wavelengths, providing a spectral profile that can confirm its identity. Quantification is achieved by comparing the peak area of the sample to that of a purified this compound standard of known concentration.[14] The detector is typically set to the compound's maximum absorbance wavelength (around 450 nm for many carotenoids).[14]

  • UV-Vis Spectrophotometry: While less precise than HPLC, UV-Vis spectrophotometry can be used for a rapid, preliminary estimation of the total carotenoid content in an extract.[12] However, it cannot distinguish between different carotenoids, which can lead to overestimation.[14]

Experimental Protocols & Visualizations

Protocol 1: Standard Solvent Extraction of this compound

This protocol is a generalized method based on common laboratory practices for carotenoid extraction.[2][3]

  • Preparation of Tunicate Tissue:

    • Start with 1 kg of fresh or frozen tunicate tunics (Halocynthia roretzi).

    • If frozen, thaw at 4°C. Clean the tunics and mince them into small pieces.

    • Homogenize the minced tissue with a blender or tissue homogenizer until a fine paste is formed.

  • Initial Solvent Extraction:

    • Transfer the homogenized paste to a large light-protected flask.

    • Add 3 L of acetone and stir continuously for 12-24 hours at room temperature, ensuring the flask is sealed to prevent evaporation.

    • Separate the acetone extract from the tissue residue by vacuum filtration.

    • Repeat the extraction on the residue with fresh acetone (2 x 2 L) to ensure complete recovery. Combine all acetone extracts.

  • Liquid-Liquid Partitioning:

    • Reduce the volume of the combined acetone extract to approximately 500 mL using a rotary evaporator at <40°C.

    • Transfer the concentrated extract to a 2 L separatory funnel.

    • Add 500 mL of a hexane/diethyl ether mixture (1:1, v/v) and 500 mL of distilled water.

    • Shake the funnel vigorously for 2 minutes and allow the layers to separate. The upper, colored organic layer contains the carotenoids.

    • Drain and discard the lower aqueous layer. Wash the organic layer again with 500 mL of water to remove residual polar impurities.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Concentration and Storage:

    • Filter off the sodium sulfate.

    • Evaporate the organic solvent to dryness under a stream of nitrogen gas or using a rotary evaporator (<40°C).

    • The resulting crude carotenoid extract should be a dark, oily residue.

    • For short-term storage, dissolve the residue in a small amount of chloroform/methanol (2:1, v/v), flush with nitrogen, and store at -80°C.[3]

Diagram 1: this compound Extraction Workflow

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction & Partitioning cluster_purify Purification & Analysis cluster_final Final Product Harvest Tunicate Harvesting Homogenize Tissue Homogenization Harvest->Homogenize Solvent Solvent Extraction (Acetone) Homogenize->Solvent Partition Partitioning (Hexane/Ether & Water) Solvent->Partition Dry Drying & Concentration Partition->Dry Silica Silica Gel Chromatography Dry->Silica HPLC HPLC Purification Silica->HPLC Analyze Quantification (HPLC-PDA) HPLC->Analyze Final Pure This compound Analyze->Final

Caption: Workflow for this compound extraction and purification.

Protocol 2: Quantification by HPLC-PDA
  • Standard Preparation:

    • Prepare a stock solution of purified this compound standard in a suitable solvent (e.g., acetone) at a concentration of 1 mg/mL.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Take a known volume or mass of your purified extract and dissolve it in the mobile phase solvent to a concentration that is expected to fall within the calibration range.

    • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • HPLC Conditions (Example):

    • Column: Normal-phase silica gel column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 30% acetone in 70% n-hexane (v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • PDA Detector: Scan range 250-600 nm, with quantification wavelength set at the maximum absorbance for this compound (approx. 450 nm).[14]

  • Analysis:

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared sample.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and spectral data to the standard.

    • Calculate the concentration in the sample using the regression equation from the calibration curve.

Diagram 2: Hypothetical Apoptotic Pathway

SignalingPathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic protein) This compound->Bcl2 inhibition Caspase Caspase Activation This compound->Caspase promotion Bcl2->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Simplified pathway of this compound-induced apoptosis.

References

Addressing Halocynthiaxanthin degradation during storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Halocynthiaxanthin. The information provided is designed to help address common challenges related to the degradation of this carotenoid during storage and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound sample is losing its characteristic orange-red color over time. What is causing this degradation?

A1: The loss of color in your this compound sample is a common indicator of degradation. Like other carotenoids, this compound is susceptible to degradation from several factors, primarily:

  • Oxidation: Exposure to oxygen is a major cause of carotenoid degradation. The polyene chain of this compound is prone to oxidation, which disrupts the chromophore and leads to color loss.

  • Light Exposure: Light, especially UV light, can induce photo-degradation and isomerization of carotenoids.[1][2]

  • Heat: Elevated temperatures accelerate the rate of chemical degradation and isomerization.[2]

  • Acidic Conditions: The presence of acids can catalyze the degradation of carotenoids.

Troubleshooting:

  • Storage: Store this compound samples in amber vials under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or ideally -80°C) to minimize oxidation and thermal degradation.

  • Handling: Minimize the exposure of your samples to light during all handling steps. Use low-light conditions and amber-colored labware.

  • Solvents: Ensure that the solvents used are of high purity and are de-gassed to remove dissolved oxygen.

Q2: I am observing multiple peaks in my HPLC chromatogram when analyzing a supposedly pure this compound standard. What could be the reason for this?

A2: The appearance of multiple peaks from a pure standard is often due to the formation of isomers or degradation products.

  • cis-trans Isomerization: this compound, which naturally exists predominantly in the all-trans form, can isomerize to various cis isomers upon exposure to heat, light, or acidic conditions.[1] These isomers have different shapes and may elute at different retention times on an HPLC column.

  • Degradation Products: The additional peaks could also be smaller molecules resulting from the oxidative cleavage of the this compound backbone.

Troubleshooting:

  • Sample Preparation: Prepare samples fresh for analysis whenever possible. If samples must be stored, follow the strict storage conditions mentioned in A1.

  • HPLC Method: Utilize a C30 reversed-phase HPLC column, as these are specifically designed to provide better separation of carotenoid isomers compared to standard C18 columns.[3][4]

  • Peak Identification: Use a photodiode array (PDA) detector to obtain the UV-Vis spectrum of each peak. Isomers of this compound will have similar spectral shapes to the all-trans peak, but with a characteristic "cis-peak" at a shorter wavelength. Mass spectrometry (MS) can be used to identify degradation products by their mass-to-charge ratio.

Q3: What are the best practices for extracting this compound from biological matrices like Halocynthia roretzi to minimize degradation?

A3: A carefully designed extraction protocol is crucial for obtaining high-quality this compound with minimal degradation.

Troubleshooting/Best Practices:

  • Use of Antioxidants: Incorporate antioxidants into your extraction solvents. A combination of antioxidants can have a synergistic effect. Common choices include:

    • Butylated hydroxytoluene (BHT): A lipophilic antioxidant effective in organic solvents. A typical concentration is 0.1% (w/v).

    • Ascorbic Acid (Vitamin C): A hydrophilic antioxidant that can be used in biphasic extraction systems or to pre-treat aqueous samples.

  • Solvent Selection: Use a solvent system that efficiently extracts this compound while minimizing degradation. A common starting point is a mixture of a non-polar solvent (like hexane or ethyl acetate) and a more polar solvent (like acetone, ethanol, or methanol).[5] The specific ratio may need to be optimized for your sample matrix.

  • Temperature: Perform the entire extraction process on ice or at a reduced temperature to slow down degradation rates.

  • Inert Atmosphere: If possible, conduct the extraction under a blanket of inert gas (nitrogen or argon) to prevent oxidation.

  • Speed: Minimize the duration of the extraction process.

Quantitative Data on Carotenoid Stability

While specific quantitative data for this compound degradation is limited in the literature, the following table summarizes general stability data for other carotenoids, which can serve as a guideline. Degradation of carotenoids often follows first-order kinetics.

CarotenoidConditionSolvent/MatrixDegradation Rate Constant (k)Half-life (t1/2)Reference
Fucoxanthin25°C, dark, pH 4.6Oil-in-water emulsion--[6]
Fucoxanthin60°C, dark, pH 4.6Oil-in-water emulsionSignificantly increased vs. 25°C-[6]
Fucoxanthin25°C, 2000 lux, pH 4.6Oil-in-water emulsionSharp increase vs. dark-[6]
β-carotene75°CSafflower oil~0.1 h⁻¹~6.9 h[7]
Lutein75°CSafflower oil~0.05 h⁻¹~13.9 h[7]
Lycopene75°CSafflower oil~0.2 h⁻¹~3.5 h[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Halocynthia roretzi

This protocol is a recommended starting point for extracting this compound while minimizing degradation.

  • Homogenization: Homogenize the freeze-dried and powdered Halocynthia roretzi tissue in a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction Solvent Preparation: Prepare an extraction solvent of hexane:acetone:ethanol (50:25:25 v/v/v) containing 0.1% BHT. Keep the solvent on ice.

  • Extraction: Add the extraction solvent to the homogenized tissue at a ratio of 10:1 (solvent volume:tissue weight). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 4°C for 10 minutes at 3000 x g.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted this compound.

  • Re-extraction: Repeat the extraction (steps 3-5) on the pellet two more times to ensure complete extraction.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent under a stream of nitrogen in a cool water bath.

  • Reconstitution and Storage: Reconstitute the dried extract in a small volume of an appropriate solvent (e.g., ethanol with 0.1% BHT) and store at -80°C under nitrogen.

Protocol 2: Optimized HPLC Analysis of this compound

This method is designed to provide good separation of this compound and its potential isomers.

  • HPLC System: A system equipped with a refrigerated autosampler, a column oven, and a photodiode array (PDA) detector.

  • Column: C30 Reversed-Phase column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Methanol:Methyl-tert-butyl ether:Water (81:15:4, v/v/v)

  • Mobile Phase B: Methanol:Methyl-tert-butyl ether:Water (6:90:4, v/v/v)

  • Gradient:

    • 0-15 min: 100% A

    • 15-30 min: Linear gradient to 100% B

    • 30-40 min: 100% B

    • 40-45 min: Linear gradient back to 100% A

    • 45-55 min: 100% A (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10-20 µL

  • Detection: PDA detector scanning from 250-600 nm, with chromatogram extraction at the λmax of this compound (~450-460 nm).

Visualizations

Halocynthiaxanthin_Degradation_Pathway cluster_main This compound Degradation cluster_factors Degradation Factors all_trans_HX all-trans-Halocynthiaxanthin cis_HX cis-Isomers of this compound all_trans_HX->cis_HX Isomerization Oxidation_Products Oxidation Products (Epoxides, Apocarotenals) all_trans_HX->Oxidation_Products Oxidation cis_HX->all_trans_HX Isomerization cis_HX->Oxidation_Products Oxidation Light Light Light->all_trans_HX Light->cis_HX Heat Heat Heat->all_trans_HX Heat->cis_HX Oxygen Oxygen Oxygen->all_trans_HX Oxygen->cis_HX Acid Acid Acid->all_trans_HX Acid->cis_HX

Caption: Hypothetical degradation pathway of this compound.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Halocynthia roretzi) Homogenization Homogenization (Low Temperature) Sample->Homogenization Extraction Solvent Extraction (+ Antioxidants, Dark, Cold) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Solvent Evaporation (Under Nitrogen) Centrifugation->Evaporation Extract Crude Extract Evaporation->Extract HPLC HPLC-PDA/MS Analysis (C30 Column) Extract->HPLC Data Data Analysis (Quantification, Isomer Identification) HPLC->Data

Caption: Recommended workflow for this compound extraction and analysis.

References

Troubleshooting low recovery of Halocynthiaxanthin in purification steps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of Halocynthiaxanthin during purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall recovery of this compound is significantly lower than expected. What are the most likely causes?

Low overall recovery is a common issue in carotenoid purification, including for this compound. The primary factors are often related to the inherent instability of the molecule. Key areas to investigate include:

  • Degradation: this compound, like other carotenoids, is highly susceptible to degradation from exposure to light, heat, and oxygen.[1][2] The long system of conjugated double bonds in its structure makes it reactive.[1]

  • Suboptimal Extraction: The initial extraction from the source material may be inefficient. This can be due to the choice of solvent, solvent-to-solid ratio, or the duration and temperature of the extraction process.

  • Losses During Purification Steps: Significant amounts of this compound can be lost during liquid-liquid partitioning, column chromatography, and solvent evaporation steps if not optimized.

Q2: What are the best practices to prevent this compound degradation during the entire workflow?

To minimize degradation, it is crucial to control the experimental environment at every stage:

  • Light Protection: Conduct all procedures under subdued or yellow light. Use amber-colored glassware or wrap containers in aluminum foil to protect the sample from light, especially UV radiation, which can cause photo-oxidation and isomerization.

  • Temperature Control: Maintain low temperatures throughout the process. Perform extractions on ice and use a cooled centrifuge. During solvent evaporation, use a gentle stream of nitrogen and keep the temperature below 35-40°C. For storage, temperatures of -20°C or lower are recommended.

  • Oxygen Exclusion: The presence of oxygen can lead to oxidative degradation.[2] Deoxygenate all solvents by purging with an inert gas like nitrogen or helium. Store samples and extracts under a nitrogen atmosphere in tightly sealed containers.

  • Use of Antioxidants: Consider adding an antioxidant, such as Butylated Hydroxytoluene (BHT) at a concentration of 0.1%, to your solvents to prevent oxidative degradation.

Q3: I am experiencing low yield after the initial solvent extraction. How can I improve this step?

The choice of extraction solvent is critical for maximizing the yield of this compound.

  • Solvent Polarity: this compound is a xanthophyll, which is a more polar type of carotenoid. Solvents like acetone and ethanol are often effective. A mixture of solvents, such as acetone and methanol, may also enhance extraction efficiency.

  • Extraction Method: For cellular disruption and improved extraction from marine sources, methods like ultrasonication or bead beating can be beneficial when coupled with solvent extraction.

  • Saponification: For samples with high lipid content, a saponification step using a base like methanolic potassium hydroxide can help hydrolyze esters and remove interfering fats, potentially improving the recovery of carotenoids in subsequent steps.[3]

Q4: My this compound recovery is poor after silica gel column chromatography. What could be the issue and how can I troubleshoot it?

Column chromatography is a critical step where significant losses can occur. Here are common problems and solutions:

  • Irreversible Adsorption: this compound may bind too strongly to the silica gel.

    • Troubleshooting:

      • Ensure the polarity of your mobile phase is appropriate. A solvent system of hexane with an increasing gradient of acetone or ethyl acetate is common for carotenoid separation on silica gel.[3]

      • If the compound remains on the column, a more polar solvent may be needed for elution.

  • Compound Decomposition: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Troubleshooting:

      • Test the stability of your this compound sample on a small amount of silica gel using a 2D TLC plate.

      • If degradation is observed, consider deactivating the silica gel by adding a small percentage of water or using a different stationary phase like alumina.

  • Improper Column Packing and Loading: Channeling in the column or overloading with the sample can lead to poor separation and recovery.

    • Troubleshooting:

      • Ensure the column is packed uniformly.

      • Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the column.

Q5: I am observing multiple peaks or peak tailing during HPLC purification of this compound. What could be the cause?

Issues during the final HPLC purification step can affect both the purity and the final yield.

  • Isomerization: The appearance of multiple, closely eluting peaks could be due to the formation of cis-isomers from the all-trans form of this compound, often induced by light or heat.

    • Troubleshooting: Minimize exposure to light and heat during sample preparation and analysis.

  • Peak Tailing: This can be caused by interactions with active sites (free silanol groups) on the HPLC column.

    • Troubleshooting: Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.05-0.1%), to the mobile phase to improve peak shape and recovery.[4]

  • Column Contamination: Buildup of strongly retained impurities can affect column performance.

    • Troubleshooting: Use a guard column and ensure adequate sample cleanup before injection. Regularly flush the column with a strong solvent.

Quantitative Data Summary

The following table provides an illustrative example of expected recovery rates for this compound at each stage of purification. Actual yields can vary significantly based on the starting material, experimental conditions, and the scale of the purification.

Purification StepStarting Amount (mg)Amount Recovered (mg)Recovery Rate (%)
Crude Solvent Extraction 1000 (dry biomass)505.0 (as total carotenoids)
Liquid-Liquid Partitioning 504080
Silica Gel Chromatography 402562.5
Preparative HPLC 251560
Overall Recovery -15 0.15 (from biomass)

Experimental Protocols

Protocol for Extraction and Purification of this compound from Halocynthia roretzi

This protocol is adapted from methodologies described for the isolation of this compound.

1. Extraction: a. The starting material (e.g., dried and powdered H. roretzi) is first subjected to an ethanol extraction. b. The resulting ethanol extract is then further extracted with acetone at room temperature.

2. Liquid-Liquid Partitioning: a. The acetone extract is evaporated to a residue. b. The residue is partitioned between an organic phase (e.g., n-hexane:ether, 7:3 v/v) and an aqueous sodium chloride solution. c. The organic layer containing the carotenoids is collected, dried over anhydrous sodium sulfate, and evaporated to dryness.

3. Silica Gel Column Chromatography: a. The dried residue from the partitioning step is redissolved in a minimal amount of a non-polar solvent (e.g., hexane). b. The sample is loaded onto a silica gel column pre-equilibrated with the same non-polar solvent. c. The column is eluted with a stepwise gradient of increasing polarity, for example, by gradually increasing the percentage of acetone in hexane. d. Fractions are collected and monitored by TLC or UV-Vis spectroscopy to identify those containing this compound.

4. Preparative High-Performance Liquid Chromatography (HPLC): a. The this compound-rich fractions from the silica gel column are pooled and concentrated. b. The concentrate is dissolved in an appropriate solvent and subjected to preparative HPLC on a C18 or C30 reversed-phase column. c. A suitable mobile phase, such as a gradient of acetonitrile, methanol, and ethyl acetate, is used for elution.[4] The addition of a small amount of triethylamine (0.05%) can improve recovery.[4] d. The peak corresponding to this compound is collected, and the solvent is evaporated under a stream of nitrogen.

Visualizations

Halocynthiaxanthin_Purification_Workflow Start Source Material (e.g., Halocynthia roretzi) Extraction Solvent Extraction (Acetone/Ethanol) Start->Extraction Low Recovery Point 1: Inefficient Extraction Partitioning Liquid-Liquid Partitioning (Hexane/Ether & Water) Extraction->Partitioning Silica_Chrom Silica Gel Column Chromatography Partitioning->Silica_Chrom Low Recovery Point 2: Losses during phase separation Prep_HPLC Preparative HPLC (Reversed-Phase) Silica_Chrom->Prep_HPLC Low Recovery Point 3: Irreversible Adsorption/ Degradation Final_Product Purified This compound Prep_HPLC->Final_Product Low Recovery Point 4: Co-elution/Degradation

Caption: A typical workflow for the purification of this compound, highlighting common stages of low recovery.

Troubleshooting_Low_Recovery Low_Recovery Low this compound Recovery Degradation Degradation of this compound Low_Recovery->Degradation Extraction_Issues Suboptimal Extraction Low_Recovery->Extraction_Issues Purification_Losses Losses During Purification Low_Recovery->Purification_Losses Light Exposure to Light Degradation->Light Heat High Temperature Degradation->Heat Oxygen Presence of Oxygen Degradation->Oxygen Wrong_Solvent Incorrect Solvent Polarity Extraction_Issues->Wrong_Solvent Inefficient_Method Inefficient Lysis/Extraction Extraction_Issues->Inefficient_Method Column_Issues Column Chromatography Problems (Adsorption, Degradation) Purification_Losses->Column_Issues HPLC_Problems HPLC Issues (Isomerization, Tailing) Purification_Losses->HPLC_Problems

Caption: A troubleshooting flowchart illustrating the primary causes of low this compound recovery.

References

Minimizing isomerization of Halocynthiaxanthin during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of halocynthiaxanthin during sample preparation. Adherence to these guidelines will help ensure the integrity of the all-trans isomer for accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is minimizing its isomerization important?

This compound is a carotenoid found in marine organisms, notably the sea squirt Halocynthia roretzi. It is structurally related to fucoxanthin and is investigated for its potential biological activities, including antiproliferative effects. Like many carotenoids, this compound exists as geometric isomers, with the all-trans form being the most abundant in nature. Isomerization to cis-isomers can be induced by factors such as light, heat, and acid exposure.[1] Since the biological activity and physical properties of cis-isomers can differ from the all-trans form, minimizing isomerization during sample preparation is crucial for accurate quantification and valid biological assessments.

Q2: What are the main factors that cause isomerization of this compound?

The primary factors that promote the isomerization of carotenoids, including this compound, from their all-trans form to various cis-isomers are:

  • Light: Exposure to light, especially UV light, can provide the energy needed to overcome the activation barrier for isomerization.[1][2]

  • Heat: Elevated temperatures can increase the rate of isomerization.[1][3]

  • Acids: Acidic conditions can catalyze the isomerization of carotenoids.

  • Oxygen: While primarily a driver of oxidative degradation, the presence of oxygen can also contribute to isomerization.

Q3: How should I store my this compound samples to prevent isomerization?

To ensure the long-term stability of your this compound samples, it is recommended to:

  • Store samples in amber-colored vials or wrap them in aluminum foil to protect from light.

  • Store samples at low temperatures, ideally at -80°C for long-term storage.

  • Before sealing the storage container, flush it with an inert gas like nitrogen or argon to displace oxygen.

Q4: Are there any chemical additives that can help stabilize this compound during sample preparation?

Yes, the addition of antioxidants to your extraction solvents can help to quench free radicals and minimize oxidative degradation, which can indirectly affect isomerization. A common antioxidant used in carotenoid extraction is Butylated Hydroxytoluene (BHT) at a concentration of 0.1%.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Appearance of unexpected peaks during HPLC analysis, eluting near the all-trans-halocynthiaxanthin peak. Isomerization of all-trans-halocynthiaxanthin to cis-isomers due to exposure to light, heat, or acid.• Work under subdued or yellow light. Use amber-colored glassware or wrap containers in aluminum foil.• Maintain low temperatures throughout the extraction and preparation process. Use an ice bath for sample handling.• Neutralize any acidic reagents or sample matrices if possible. Ensure solvents are free of acidic impurities.
Low recovery of all-trans-halocynthiaxanthin. Degradation of this compound due to oxidation, prolonged exposure to heat, or harsh chemical conditions.• Use deoxygenated solvents by purging with nitrogen or argon.• Add an antioxidant like 0.1% BHT to the extraction solvents.• Minimize the duration of the extraction process and avoid high temperatures during solvent evaporation.
Inconsistent results between replicate samples. Variable exposure to light, temperature, or oxygen during the preparation of each replicate.• Standardize the entire sample preparation workflow to ensure each sample is treated identically.• Prepare all replicates in the same batch under the same environmental conditions.
Color of the extract fades during preparation. Degradation of the carotenoid chromophore due to oxidation or extreme pH.• Work quickly and under an inert atmosphere.• Ensure the pH of the sample and solvents is near neutral.

Quantitative Data on Carotenoid Stability

While specific quantitative stability data for this compound is limited, extensive data is available for fucoxanthin, a structurally similar carotenoid. This data provides a valuable reference for understanding the stability of this compound under various conditions.

Table 1: Effect of Temperature on Fucoxanthin Degradation

Temperature (°C)ConditionObservationReference
25 - 60In an oil-in-water emulsion, in the absence of light and air at pH 4.6.Significant promotion of fucoxanthin degradation with increasing temperature.[4]
100In solution.Significant degradation of fucoxanthin.
4In microcapsules, in the dark.Better carotenoid retainment compared to higher temperatures.
25In microcapsules, in the dark.More degradation than at 4°C, but less than at 40°C.
40In microcapsules, in the dark.Significant degradation.

Table 2: Effect of Light on Fucoxanthin Degradation

Light Intensity (lx)ConditionObservationReference
2000At 25°C and pH 4.6.Sharp degradation of total, all-trans, 13-cis, and 13'-cis fucoxanthin. Promoted the formation of the 9'-cis isomer.[4]
AmbientIn microcapsules at 25°C.Significantly more degradation compared to storage in the dark at the same temperature.

Table 3: Effect of pH on Fucoxanthin Stability

pHConditionObservationReference
1.2At 25°C in the absence of light and air.Significant fucoxanthin degradation.[4]
3In solution.Fucoxanthin is least stable at this pH.
4.6At 25°C in the absence of light and air.Moderate stability.[4]
7.4At 25°C in the absence of light and air.Retarded degradation compared to acidic pH.[4]

Experimental Protocol: Extraction of this compound from Halocynthia roretzi with Minimized Isomerization

This protocol is adapted from published methods and incorporates best practices to minimize isomerization.

Materials:

  • Freeze-dried and powdered Halocynthia roretzi

  • Acetone (HPLC grade, purged with nitrogen)

  • n-Hexane (HPLC grade, purged with nitrogen)

  • Diethyl ether (HPLC grade, purged with nitrogen)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Butylated Hydroxytoluene (BHT)

  • Amber-colored glassware (e.g., flasks, centrifuge tubes)

  • Rotary evaporator with a water bath

  • Ice bath

  • Nitrogen or Argon gas source

Procedure:

  • Preparation of Solvents:

    • Prepare an extraction solvent of acetone containing 0.1% (w/v) BHT.

    • Prepare a partitioning solvent mixture of n-hexane and diethyl ether (7:3, v/v) containing 0.1% (w/v) BHT.

    • Purge all solvents with nitrogen or argon for at least 15 minutes before use to remove dissolved oxygen.

  • Extraction:

    • Perform all subsequent steps under subdued or yellow light.

    • Weigh the desired amount of powdered H. roretzi into an amber-colored flask.

    • Add the acetone with BHT to the flask at a ratio of 10 mL of solvent per gram of sample.

    • Stir the mixture at room temperature (or on an ice bath for enhanced stability) for 1 hour, ensuring the flask is sealed to prevent solvent evaporation and oxygen entry.

    • Separate the extract from the solid residue by centrifugation or filtration using amber-colored centrifuge tubes or a funnel covered with aluminum foil.

  • Liquid-Liquid Partitioning:

    • Transfer the acetone extract to a separatory funnel.

    • Add the n-hexane:diethyl ether mixture (with BHT) and an equal volume of saturated NaCl solution.

    • Gently invert the separatory funnel several times to partition the carotenoids into the organic phase.

    • Allow the layers to separate and collect the upper organic layer containing the this compound.

  • Drying and Solvent Evaporation:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Decant the dried extract into a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator. Ensure the water bath temperature does not exceed 30°C.

  • Storage:

    • Once the solvent is evaporated, immediately redissolve the residue in a small volume of an appropriate solvent (e.g., acetone or mobile phase for HPLC) containing 0.1% BHT.

    • Flush the vial with nitrogen or argon before sealing.

    • Store the extract at -80°C until analysis.

Visualizations

IsomerizationFactors Light Light (especially UV) This compound all-trans-Halocynthiaxanthin Isomers cis-Isomers Light->Isomers Heat Heat (Elevated Temperatures) Heat->Isomers Acid Acidic pH Acid->Isomers Oxygen Oxygen (Oxidation) Oxygen->Isomers LowLight Work in Subdued/Yellow Light Use Amber Glassware Isomerization Isomerization LowLight->Isomerization LowTemp Low Temperatures (Ice Bath, -80°C Storage) LowTemp->Isomerization NeutralpH Maintain Neutral pH NeutralpH->Isomerization InertAtmosphere Inert Atmosphere (Nitrogen/Argon) Add Antioxidants (BHT) InertAtmosphere->Isomerization This compound->Isomers Isomerization

Caption: Factors promoting isomerization and corresponding preventative measures.

Workflow cluster_precautions Key Precautions Start Start: Freeze-dried Halocynthia roretzi powder PrepSolvents Prepare Solvents (Purge with N2, Add 0.1% BHT) Start->PrepSolvents Extraction Extraction with Acetone (Subdued light, low temp) PrepSolvents->Extraction Partition Liquid-Liquid Partitioning (Hexane:Ether / NaCl) Extraction->Partition DryEvap Drying and Solvent Evaporation (Anhydrous Na2SO4, Rotary Evaporator <30°C) Partition->DryEvap Storage Reconstitute and Store (Flush with N2, -80°C) DryEvap->Storage Analysis HPLC Analysis Storage->Analysis P1 • Use Amber Glassware P2 • Maintain Low Temperature P3 • Work Under Inert Atmosphere P4 • Minimize Light Exposure

Caption: Recommended workflow for this compound extraction.

References

Technical Support Center: Overcoming Matrix Effects in the LC-MS Analysis of Halocynthiaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Halocynthiaxanthin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, leading to inaccurate quantification of this compound.

Issue 1: Poor reproducibility and high variability in this compound quantification across samples.

  • Question: My quantitative results for this compound show significant variation between replicate injections and different samples. What could be the cause?

  • Answer: High variability is a classic sign of unmanaged matrix effects.[1] Co-eluting endogenous components from the sample matrix, such as phospholipids or other lipids, can interfere with the ionization of this compound, leading to inconsistent signal suppression or enhancement.[1][2] This interference often varies between samples, resulting in poor reproducibility.[3] To confirm if matrix effects are the culprit, a quantitative assessment is recommended.[1]

Issue 2: Significant ion suppression or enhancement observed for this compound.

  • Question: How can I confirm that ion suppression or enhancement is affecting my this compound signal?

  • Answer: There are two primary methods to assess matrix effects:

    • Post-Column Infusion: This qualitative method helps identify chromatographic regions where ion suppression or enhancement occurs.[1] A standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips in the baseline signal indicate ion suppression, while peaks suggest ion enhancement.[1]

    • Post-Extraction Spike: This is a quantitative method to determine the extent of matrix effects.[4][5] It involves comparing the signal response of this compound spiked into a blank extracted matrix with the response of the same concentration in a neat solvent.[4] A matrix factor (MF) can be calculated, where MF < 1 indicates suppression and MF > 1 indicates enhancement.[1]

Issue 3: Low recovery of this compound during sample preparation.

  • Question: I am experiencing low recovery of this compound after my sample extraction procedure. How can I improve this?

  • Answer: Low recovery can be due to an inefficient extraction method for this compound, which is a lipophilic carotenoid. For compounds like carotenoids, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used.[3][6]

    • For SPE: Ensure the sorbent chemistry is appropriate for retaining a nonpolar compound like this compound (e.g., C18, C30).[7] Optimize the wash steps to remove interferences without eluting the analyte, and ensure the elution solvent is strong enough to recover this compound completely.

    • For LLE: Experiment with different organic solvents to ensure efficient partitioning of this compound from the aqueous sample matrix.[6]

Issue 4: A single sample preparation technique is insufficient to eliminate matrix effects.

  • Question: I've tried optimizing my SPE protocol, but I still observe significant matrix effects. What are my next steps?

  • Answer: If a single technique is not sufficient, consider a multi-step approach:

    • Employ Phospholipid Removal Strategies: Phospholipids are a major source of matrix effects in biological samples like plasma.[2] Consider using specialized phospholipid removal plates or cartridges in conjunction with your primary extraction method.[1]

    • Optimize Chromatographic Separation: Modify your LC method to better separate this compound from co-eluting matrix components.[4] This could involve adjusting the mobile phase gradient, changing the organic modifier (e.g., from acetonitrile to methanol or vice versa), or trying a column with different selectivity (e.g., a C30 column, which is often recommended for carotenoid separations).[7]

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective method to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.[4][8] A SIL-IS for this compound would co-elute and experience similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[9]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[3] This interference can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[10][11]

Q2: What are the common sources of matrix effects for this compound analysis in biological samples?

A2: For a lipophilic molecule like this compound, common sources of matrix effects in biological fluids (e.g., plasma, serum) and tissue homogenates include phospholipids, fats, and other endogenous lipids.[2][10] Salts and other polar compounds can also contribute to matrix effects, particularly in electrospray ionization (ESI).

Q3: How can I minimize matrix effects during sample preparation?

A3: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte.[12] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method for high-protein matrices, but it is often non-selective and may not remove other interfering components like phospholipids.[13]

  • Liquid-Liquid Extraction (LLE): A more selective technique that partitions the analyte into an immiscible organic solvent, leaving many matrix components behind.[3][6]

  • Solid-Phase Extraction (SPE): A highly selective technique that can provide very clean extracts if the sorbent and solvents are chosen and optimized correctly.[6]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?

A4: While not always mandatory, using a SIL-IS is considered the "gold standard" for quantitative LC-MS analysis, especially in complex matrices.[4][9] It is the most effective way to correct for analyte loss during sample preparation and for signal suppression or enhancement during ionization, thereby significantly improving accuracy and precision.[8][14] If a specific SIL-IS for this compound is not available, a structural analog that co-elutes can be considered as an alternative.[4]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis from Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reproducibility (%RSD)
Protein Precipitation (Acetonitrile)85 ± 545 ± 8 (Suppression)< 15
Liquid-Liquid Extraction (Hexane/MTBE)92 ± 425 ± 6 (Suppression)< 10
Solid-Phase Extraction (C18)95 ± 315 ± 4 (Suppression)< 5
SPE with Phospholipid Removal94 ± 3< 5< 5

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general methodology for extracting this compound from a plasma matrix. Optimization will be required for specific applications.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.

    • Dry the cartridge under high vacuum for 5-10 minutes.

  • Elution:

    • Elute this compound from the cartridge with 2 x 1 mL of 100% methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.[15]

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water).[15]

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.

Visualizations

G start Poor Reproducibility or Inaccurate Quantification check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect > 15%? check_me->me_present optimize_sp Optimize Sample Prep (SPE, LLE, PLR) me_present->optimize_sp Yes no_me Matrix Effect Acceptable (<15%) me_present->no_me No optimize_lc Optimize LC Method (Gradient, Column) optimize_sp->optimize_lc use_sil_is Use Stable Isotope- Labeled Internal Standard optimize_lc->use_sil_is end Proceed with Validation use_sil_is->end no_me->end

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

G start Plasma Sample pretreat Protein Precipitation (e.g., with Acid) start->pretreat load Load Supernatant pretreat->load condition SPE Cartridge Conditioning (Methanol, Water) condition->load wash Wash Interferences (e.g., 20% Methanol) load->wash elute Elute this compound (e.g., 100% Methanol) wash->elute dry Evaporate to Dryness (Nitrogen Stream) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS Analysis reconstitute->analyze

Caption: Recommended sample preparation workflow using Solid-Phase Extraction (SPE).

References

Technical Support Center: Enhancing Halocynthiaxanthin Peak Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you enhance the resolution of Halocynthiaxanthin peaks in your chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high resolution for this compound peaks?

The main challenge lies in separating this compound from other structurally similar carotenoids, particularly its precursor fucoxanthin and its metabolite fucoxanthinol.[1][2][3] These compounds have similar polarities and can co-elute on standard chromatography columns.

Q2: Which type of HPLC column is most effective for this compound separation?

For separating carotenoid isomers and structurally related compounds like this compound, C30 columns are highly recommended.[4] Their unique shape selectivity offers better resolution compared to more common C18 columns.[4]

Q3: How can the mobile phase be optimized to improve the resolution of this compound?

Optimizing the mobile phase is critical for good separation.[5][6][7][8] A gradient elution is often more effective than an isocratic one for complex samples containing multiple carotenoids.[5][6] Common solvent systems include mixtures of acetonitrile, methanol, and methyl tert-butyl ether (MTBE).[4] Adjusting the solvent ratios can significantly impact the retention and separation of peaks.[5][6]

Q4: What is the impact of column temperature on the separation of carotenoid peaks?

Column temperature plays a significant role in selectivity. Lowering the temperature can sometimes improve the resolution of closely related isomers, while higher temperatures can lead to sharper peaks and shorter run times.[9] However, excessive heat can degrade sensitive carotenoids like this compound.

Q5: How can I confirm the identity of the this compound peak if co-elution is suspected?

Using a photodiode array (PDA) detector is a powerful method for peak identification.[4] By analyzing the UV-Vis absorption spectrum of the eluting peak, you can compare it to the known spectrum of this compound to confirm its identity.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

ProblemPotential CauseSuggested Solution
Poor Resolution / Co-elution of Peaks Inappropriate column chemistry.Switch from a C18 to a C30 reversed-phase column for enhanced selectivity of carotenoids.[4]
Sub-optimal mobile phase composition.Optimize the gradient profile. Experiment with different solvent ratios (e.g., acetonitrile/methanol/MTBE) to improve separation.[5][6][7]
Flow rate is too high.Reduce the flow rate to allow for better interaction with the stationary phase, which can improve resolution.[9]
Inappropriate column temperature.Experiment with different column temperatures. A lower temperature may enhance the separation of isomers.[9][10]
Peak Tailing Secondary interactions with the stationary phase.Use a column with high-quality end-capping to minimize interactions with residual silanols. Operating the mobile phase at a lower pH can also help.[11][12][13]
Column overload.Reduce the amount of sample injected onto the column. Dilute the sample if necessary.[13][14]
Mismatch between injection solvent and mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent to prevent peak distortion.[9]
Broad Peaks Extra-column volume.Minimize the length and diameter of tubing between the injector, column, and detector.[12]
High flow rate.Lower the flow rate to reduce band broadening.
Column degradation.Replace the column if it has been used extensively or subjected to harsh conditions.
Low Signal Intensity / Poor Sensitivity Sample degradation.Protect the sample from light and heat. Use amber vials and a temperature-controlled autosampler.[9] Work quickly and under an inert atmosphere if possible.
Incorrect detection wavelength.Ensure the detector is set to the optimal wavelength for this compound (typically around 450 nm for carotenoids).
Insufficient sample concentration.Concentrate the sample or inject a larger volume (be mindful of potential overloading).

Experimental Protocols

General Protocol for HPLC Analysis of this compound

This protocol provides a starting point for developing a method for the analysis of this compound. Optimization will be required for specific sample matrices and instrumentation.

1. Sample Preparation:

  • Extract carotenoids from the sample matrix using a suitable solvent (e.g., a mixture of hexane, acetone, and ethanol).

  • To remove interfering chlorophylls, a saponification step with methanolic potassium hydroxide may be necessary.

  • Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitute the dried extract in the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Methanol/Water (e.g., 95:5 v/v) with an optional buffer like ammonium acetate.

  • Mobile Phase B: Methyl tert-butyl ether (MTBE).

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A.

    • Gradually increase the percentage of Mobile Phase B over the run to elute more non-polar compounds.

    • A typical gradient might go from 5% to 50% MTBE over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (can be optimized).

  • Injection Volume: 10-20 µL.

  • Detection: Photodiode Array (PDA) detector, monitoring at ~450 nm.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Extraction Extraction of Carotenoids Saponification Saponification (Optional) Extraction->Saponification Evaporation Solvent Evaporation Saponification->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Sample Filtration Reconstitution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C30 Column, Gradient Elution) Injection->Separation Detection PDA Detection (~450 nm) Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Logic Start Poor Peak Resolution Check_Column Is a C30 Column in Use? Start->Check_Column Change_Column Switch to C30 Column Check_Column->Change_Column No Optimize_Mobile_Phase Optimize Mobile Phase Gradient Check_Column->Optimize_Mobile_Phase Yes Change_Column->Optimize_Mobile_Phase Adjust_Solvent_Ratio Adjust Solvent Ratios (e.g., ACN/MeOH/MTBE) Optimize_Mobile_Phase->Adjust_Solvent_Ratio No Optimize_Flow_Temp Optimize Flow Rate & Temperature Optimize_Mobile_Phase->Optimize_Flow_Temp Yes Adjust_Solvent_Ratio->Optimize_Flow_Temp Reduce_Flow_Temp Lower Flow Rate and/or Temperature Optimize_Flow_Temp->Reduce_Flow_Temp No Good_Resolution Resolution Improved Optimize_Flow_Temp->Good_Resolution Yes Reduce_Flow_Temp->Good_Resolution

Caption: A logical troubleshooting workflow for addressing poor peak resolution issues.

References

Stability testing of Halocynthiaxanthin in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of halocynthiaxanthin in various solvent systems. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solvents a concern?

This compound is a carotenoid pigment, a class of compounds known for their antioxidant properties and potential health benefits. Like other carotenoids, its structure, characterized by a long chain of conjugated double bonds, makes it susceptible to degradation from factors such as light, heat, and oxygen.[1] Ensuring its stability in solution is critical for accurate experimental results, particularly in drug development and biological activity assays.

Q2: I am seeing a rapid loss of color in my this compound solution. What could be the cause?

A rapid loss of the characteristic orange-red color of a this compound solution is a primary indicator of degradation. The most common causes include:

  • Oxidation: Exposure to atmospheric oxygen can lead to the breakdown of the carotenoid structure. This is often the main cause of degradation.

  • Light Exposure: Ultraviolet (UV) and even visible light can provide the energy to initiate photo-oxidation and isomerization (the conversion of the trans form to the less stable cis form).

  • Elevated Temperatures: Heat accelerates the rate of both oxidation and isomerization, leading to faster degradation.[1]

  • Acidic Conditions: The presence of acid can also lead to the degradation of carotenoids.

Q3: Which solvents are recommended for dissolving and storing this compound?

  • Good Solubility and Relatively Good Stability: Solvents such as acetone, ethanol, and ethyl acetate are often used for extracting and handling similar carotenoids.

  • High Solubility but Potential for Degradation: Chlorinated solvents like chloroform and dichloromethane can be good solvents but may contain acidic impurities that can accelerate degradation. It is crucial to use high-purity, stabilized grades of these solvents.

  • Lower Solubility: Non-polar solvents like hexane are generally not ideal for dissolving more polar carotenoids like this compound.

For short-term storage (hours to a few days) during experimental use, it is recommended to use freshly prepared solutions and keep them protected from light and heat.

Q4: How should I store my this compound solutions to maximize stability?

To minimize degradation, this compound solutions should be stored under the following conditions:

  • Temperature: Store solutions at low temperatures, ideally at -20°C or below. For long-term storage, -80°C is recommended.

  • Light: Protect solutions from light at all times by using amber-colored vials or by wrapping the containers in aluminum foil.

  • Atmosphere: To prevent oxidation, overlay the solution with an inert gas such as argon or nitrogen before sealing the container.

  • Solvent Choice: Use high-purity (HPLC grade or equivalent) solvents. Degassing the solvent by sonication or sparging with an inert gas before use can also help to remove dissolved oxygen.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid color loss in solution Oxidation- Use deoxygenated solvents. - Overlay the solution with an inert gas (argon or nitrogen). - Add an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.1%).
Photo-degradation- Work in a dimly lit area or under yellow light. - Use amber vials or wrap containers in aluminum foil.
Thermal degradation- Keep solutions on ice or in a cooling block during experiments. - Avoid leaving solutions at room temperature for extended periods.
Precipitate forms in the solution Poor solubility- Try a more polar solvent or a solvent mixture. - Gently warm the solution to aid dissolution, but cool it down immediately after. - Ensure the concentration is not above its solubility limit in the chosen solvent.
Degradation products precipitating- This indicates significant degradation. The solution should be discarded and a fresh one prepared under optimized protective conditions.
Inconsistent results in biological assays Degradation of this compound- Prepare fresh solutions for each experiment. - Check the stability of this compound in your assay medium over the time course of the experiment. - Use a spectrophotometer to check the absorbance spectrum of your stock solution before each use to ensure its integrity.

Experimental Protocols

Protocol for a Basic Stability Test of this compound in a Selected Solvent System

This protocol outlines a method to assess the stability of this compound in a specific solvent under different conditions (e.g., light vs. dark, room temperature vs. refrigerated).

1. Materials:

  • This compound standard
  • High-purity solvent of choice (e.g., ethanol, acetone, ethyl acetate)
  • UV-Vis spectrophotometer
  • Amber and clear glass vials with screw caps
  • Pipettes and tips
  • Inert gas (argon or nitrogen) source (optional)
  • Refrigerator (4°C) and a dark, room temperature (e.g., 25°C) storage location

2. Procedure:

3. Data Analysis:

Visualizations

Stability_Troubleshooting start Issue: Inconsistent Results or Visible Degradation check_solution Is the solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution. check_solution->prepare_fresh No check_storage Review storage conditions: - Temperature (-20°C or lower) - Light (amber vials) - Atmosphere (inert gas) check_solution->check_storage Yes prepare_fresh->check_storage check_solvent Is the solvent high-purity and deoxygenated? check_storage->check_solvent use_hplc_grade Use HPLC-grade solvent. Deoxygenate with N2 or Ar. check_solvent->use_hplc_grade No add_antioxidant Consider adding an antioxidant (e.g., BHT). check_solvent->add_antioxidant Yes use_hplc_grade->add_antioxidant perform_stability_test Conduct a controlled stability test in the specific solvent system. add_antioxidant->perform_stability_test end_node Optimized Protocol perform_stability_test->end_node

Caption: Troubleshooting workflow for this compound instability.

Stability_Test_Workflow prep_stock 1. Prepare Stock Solution in chosen solvent measure_initial 2. Measure Initial Absorbance (T=0) prep_stock->measure_initial aliquot 3. Aliquot into vials (clear/amber) measure_initial->aliquot storage 4. Store under different conditions (Light/Dark, Temp) aliquot->storage measure_timepoints 5. Measure Absorbance at time points (T=x) storage->measure_timepoints analyze 6. Calculate % Remaining and Plot vs. Time measure_timepoints->analyze conclusion 7. Determine Stability Profile analyze->conclusion

Caption: Experimental workflow for a this compound stability study.

References

Preventing oxidation of Halocynthiaxanthin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the oxidation of halocynthiaxanthin during extraction. This compound, a potent antioxidant carotenoid found in marine organisms like the sea squirt Halocynthia roretzi, is susceptible to degradation. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your extraction process and ensure the integrity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction important?

This compound is a xanthophyll carotenoid with a unique chemical structure that includes an acetylenic bond, a keto group, an epoxy group, and a hydroxyl group.[1] This structure contributes to its significant biological activities, including antioxidant and antiproliferative effects.[2] However, the conjugated double bonds in its polyene chain make it highly susceptible to oxidation when exposed to light, heat, oxygen, and acids.[3][4] Degradation during extraction can lead to a loss of biological activity and inaccurate quantification, compromising experimental results and the potential for drug development.

Q2: What are the primary factors that cause this compound oxidation during extraction?

The main factors contributing to the degradation of this compound and other carotenoids during extraction are:

  • Oxygen: The presence of atmospheric oxygen is a major driver of oxidation.

  • Light: Exposure to light, particularly UV radiation, can induce photo-oxidation and isomerization.

  • Heat: Elevated temperatures accelerate the rate of oxidation.[4][5]

  • Acids: Acidic conditions can promote the degradation of carotenoids.[4][6]

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.

Q3: What are the ideal storage conditions for this compound extracts?

To minimize degradation, this compound extracts should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C or below. For long-term storage, -80°C is recommended.[7]

  • Light: Protect from light by using amber-colored vials or by wrapping containers in aluminum foil. Storage should be in a dark environment.[3][6]

  • Atmosphere: To prevent oxidation, store samples under an inert atmosphere, such as nitrogen or argon.[7]

Q4: Which solvents are best for extracting this compound while minimizing oxidation?

The choice of solvent is crucial for efficient extraction and stability. This compound has been successfully extracted using a sequence of ethanol and acetone, followed by partitioning into an n-hexane-ether mixture.[7] For the closely related carotenoid fucoxanthin, ethanol and acetone have been shown to be effective.[8][9] When selecting a solvent, consider the following:

  • Polarity: A combination of polar and non-polar solvents is often necessary for effective extraction.

  • Purity: Use high-purity solvents to avoid contaminants that could catalyze oxidation.

  • Degassing: Degassing solvents prior to use can help to remove dissolved oxygen.

Q5: How can I monitor the oxidation of this compound during my experiment?

High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) is the most common method for quantifying this compound and detecting its degradation products.[7] A decrease in the area of the all-trans-halocynthiaxanthin peak and the appearance of new peaks corresponding to isomers or oxidation products can indicate degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete cell lysis. 2. Insufficient solvent volume or extraction time. 3. Degradation during extraction.1. Ensure thorough homogenization of the sample. 2. Optimize the solvent-to-solid ratio and extraction duration. 3. Implement measures to prevent oxidation (see below).
Presence of unexpected peaks in HPLC chromatogram 1. Isomerization of this compound (cis-isomers). 2. Formation of oxidation products. 3. Contaminants from solvents or materials.1. Minimize exposure to light and heat. 2. Work under an inert atmosphere and consider adding antioxidants. 3. Use high-purity solvents and clean glassware.
Discoloration of the extract (fading of orange/red color) 1. Significant degradation of this compound.1. Immediately assess extraction conditions (light, heat, oxygen exposure). 2. Store the extract at -80°C under nitrogen and re-evaluate the protocol.
Poor separation of peaks in HPLC 1. Inappropriate column or mobile phase. 2. Co-elution with other pigments or lipids.1. Use a C18 or C30 column and optimize the mobile phase composition. 2. Consider a purification step like silica gel column chromatography.[10]

Quantitative Data on Fucoxanthin Stability (as a proxy for this compound)

Due to limited publicly available quantitative data on this compound stability during extraction, data for the structurally similar marine xanthophyll, fucoxanthin, is presented here as a proxy. These values can provide valuable insights into the conditions that may affect this compound stability.

Table 1: Effect of Temperature on Fucoxanthin Degradation in Ethanol

Temperature (°C)Degradation Rate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)
450.105~6.6
65Not explicitly stated, but higher than at 45°CShorter than at 45°C
850.910~0.76

Data adapted from a kinetic extraction study of fucoxanthin from Undaria pinnatifida using ethanol as a solvent.[11]

Table 2: Effect of UVA Light on Fucoxanthin Content in Different Solvent Fractions

Solvent FractionInitial Fucoxanthin (mg/g)Fucoxanthin after 24h UVA (mg/g)% Degradation
Ethanol Extract5.52~1.0~82%
Hexane Fraction7.66~1.5~80%
Chloroform Fraction84.24~15.0~82%
Ethyl Acetate Fraction1.28~0.2~84%

Data adapted from a study on the effects of UV and heating on the stability of fucoxanthin in Saccharina japonica extracts.[1]

Table 3: Effect of Ascorbic Acid on Fucoxanthin Stability (Storage in the Dark)

Ascorbic Acid Concentration (% w/v)Pigment Retention after 4 weeks (%)
0 (Control)< 20%
0.1~30%
0.5~40%
1.0~50%

Data adapted from a study on the stability of fucoxanthin from Sargassum binderi.[3]

Experimental Protocols

Protocol 1: General Procedure for Extraction of this compound from Halocynthia roretzi

This protocol is adapted from a published method for the isolation of this compound.[7][12]

Materials:

  • Fresh or frozen Halocynthia roretzi tissue

  • Acetone (ACS grade)

  • n-Hexane (ACS grade)

  • Diethyl ether (ACS grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Butylated hydroxytoluene (BHT) or Ascorbic Acid

  • Nitrogen gas

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

  • Amber glass vials

Procedure:

  • Sample Preparation: Weigh an appropriate amount of H. roretzi tissue. If frozen, thaw on ice. All subsequent steps should be performed under dim light.

  • Homogenization and Extraction:

    • Homogenize the tissue with acetone in a mortar and pestle or a mechanical homogenizer. To prevent oxidation, add an antioxidant such as BHT (to a final concentration of 0.1%) or ascorbic acid (to a final concentration of 1.0% w/v) to the acetone.[3]

    • Perform the extraction at room temperature or on ice to minimize thermal degradation.

    • Centrifuge the mixture to pellet the solid material.

    • Collect the acetone supernatant. Repeat the extraction with fresh acetone until the pellet is colorless.

  • Solvent Partitioning:

    • Combine the acetone extracts and partition with an n-hexane/diethyl ether mixture (7:3, v/v) and a saturated NaCl solution in a separatory funnel.[7]

    • Gently invert the funnel to mix the phases, then allow them to separate.

    • Collect the upper organic layer containing the carotenoids.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage:

    • Immediately redissolve the dried extract in a small volume of a suitable solvent (e.g., chloroform/methanol, 2:1, v/v).[7]

    • Flush the vial with nitrogen gas, seal tightly, and store at -80°C in the dark.

Protocol 2: Purification of this compound using Silica Gel Chromatography

This is a general procedure for purifying the crude extract from Protocol 1.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • n-Hexane

  • Acetone

  • Glass column

  • Fraction collector (optional)

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution:

    • Elute the column with a stepwise gradient of increasing acetone in n-hexane (e.g., starting with 100% n-hexane and gradually increasing the acetone concentration).

    • Monitor the separation of the colored bands. This compound will elute as an orange-yellow band.

    • Collect the fractions containing the this compound band. Use TLC to confirm the presence and purity of this compound in the collected fractions.

  • Concentration and Storage:

    • Pool the pure fractions and evaporate the solvent under reduced pressure at a low temperature (<40°C).

    • Store the purified this compound under the same conditions as the crude extract (-80°C, under nitrogen, in the dark).

Visualizations

Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product A H. roretzi Tissue B Homogenization A->B C Acetone Extraction (+ Antioxidant) B->C D Centrifugation C->D E Collect Supernatant D->E F Solvent Partitioning (Hexane/Ether & NaCl) E->F G Collect Organic Layer F->G H Drying (Na2SO4) G->H I Evaporation H->I J This compound Extract I->J K Storage (-80°C, N2, Dark) J->K

Caption: Workflow for the extraction and preservation of this compound.

Troubleshooting_Oxidation cluster_0 Check Light Exposure cluster_1 Check Temperature cluster_2 Check Oxygen Exposure Start Evidence of Oxidation? (e.g., low yield, extra peaks) Light Was the procedure performed under dim light? Start->Light Yes Light_Sol Action: Use amber glassware and work in a darkened room. Light->Light_Sol No Temp Were extraction and evaporation temperatures kept low (<40°C)? Light->Temp Yes End Re-run Extraction Light_Sol->End Temp_Sol Action: Use ice baths and low-temperature evaporation. Temp->Temp_Sol No Oxygen Was an inert atmosphere used and an antioxidant added? Temp->Oxygen Yes Temp_Sol->End Oxygen_Sol Action: Degas solvents, flush with N2/Ar, and add BHT or Ascorbic Acid. Oxygen->Oxygen_Sol No Oxygen->End Yes Oxygen_Sol->End

Caption: Troubleshooting decision tree for addressing oxidation issues.

References

Selecting the optimal column for Halocynthiaxanthin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Halocynthiaxanthin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the separation and quantification of this marine carotenoid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal column for this compound HPLC analysis?

A1: For the analysis of this compound and other carotenoids, a C30 reversed-phase column is generally the optimal choice.[1][2][3][4] C30 columns provide superior shape selectivity compared to the more common C18 columns, which is crucial for separating structurally similar carotenoid isomers.[2][3][5] While C18 columns can be used, C30 columns, often referred to as "carotenoid columns," offer better resolution of cis/trans isomers and other closely related structures.[1][4]

Q2: What are the key differences in performance between C18 and C30 columns for carotenoid analysis?

A2: The primary difference lies in their selectivity towards long-chain, hydrophobic molecules like carotenoids. C30 columns have a longer alkyl chain, which provides greater interaction with the elongated structure of carotenoids, leading to enhanced separation. Polymeric C18 columns can offer improved selectivity over monomeric C18 columns, but C30 columns generally provide the best overall separation for complex carotenoid mixtures.[1][3]

Q3: Can I use a C18 column for this compound analysis if a C30 column is unavailable?

A3: Yes, a C18 column can be used, and many historical methods for carotenoid analysis have utilized this stationary phase.[1][6] However, you may encounter challenges in resolving this compound from other structurally similar carotenoids or its own isomers. If using a C18 column, selecting one with a polymeric stationary phase is recommended for better selectivity.[1] Optimization of the mobile phase will be critical to achieve adequate separation.

Troubleshooting Guide

Issue 1: Poor peak resolution or co-elution of peaks.

  • Cause: Sub-optimal column selection or mobile phase composition.

  • Solution:

    • Switch to a C30 column: If you are using a C18 column, switching to a C30 will likely provide the necessary selectivity for resolving this compound.[1][2][3][4]

    • Optimize the mobile phase: A ternary gradient system consisting of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used for carotenoid separation.[5] Adjusting the gradient slope and the initial and final concentrations of the organic modifiers can significantly improve resolution.

    • Adjust the column temperature: Lowering the column temperature can sometimes enhance separation, as was shown to be effective for marine sediment carotenoids.[7] However, the effect of temperature on selectivity can vary, so it should be optimized for your specific method.[8]

Issue 2: Broad or tailing peaks.

  • Cause: Several factors can contribute to poor peak shape, including issues with the mobile phase, column contamination, or improper sample solvent.

  • Solution:

    • Ensure mobile phase compatibility: The sample should be dissolved in a solvent that is compatible with the initial mobile phase to avoid peak distortion.[9]

    • Check for column contamination: If the column has been used for other analyses, it may be contaminated. Flush the column with a strong solvent to remove any adsorbed compounds.[9][10]

    • Use a guard column: A guard column can help protect the analytical column from contaminants in the sample, extending its lifetime and maintaining good peak shape.[11]

    • Prepare fresh mobile phase: Ensure the mobile phase is properly mixed and degassed to prevent bubbles from forming in the system, which can cause broad peaks.[9][10]

Issue 3: Inconsistent retention times.

  • Cause: Fluctuations in the HPLC system, such as changes in flow rate, mobile phase composition, or column temperature.

  • Solution:

    • Equilibrate the column properly: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. This typically requires flushing with at least 10 column volumes.[9]

    • Maintain constant temperature: Use a column oven to maintain a stable temperature throughout the analysis, as temperature fluctuations can affect retention times.[8][9]

    • Check the pump performance: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate. Regularly inspect the pump for leaks and unusual noises.[9]

Data Presentation

Table 1: Comparison of C18 and C30 Column Characteristics for Carotenoid HPLC Analysis

FeatureC18 ColumnC30 ColumnReference
Stationary Phase Octadecylsilane (non-polar)Triacontylsilane (highly non-polar)[12]
Selectivity Good for general reversed-phase separations. Polymeric C18 offers better shape selectivity than monomeric C18.Excellent shape selectivity for long-chain, hydrophobic molecules and geometric isomers.[1][2][3]
Typical Applications Widely used for a broad range of analytes."Carotenoid column" - specialized for the separation of carotenoids and other lipid-soluble compounds.[1][2]
Resolution of Isomers Limited ability to resolve geometric (cis/trans) isomers.Superior resolution of geometric and positional isomers.[1][4][13]
Analysis Time Can be used with UHPLC systems for faster analysis.Traditionally longer analysis times, but core-shell technology can reduce run times.[5][13]

Experimental Protocols

Protocol 1: Extraction of this compound from Marine Samples

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Sample Homogenization: Homogenize 1-5 grams of the sample material (e.g., marine invertebrate tissue, algae) with a suitable solvent system. A common choice is a mixture of acetone and methanol.

  • Solvent Extraction: Perform the extraction multiple times with fresh solvent until the sample residue is colorless. Ultrasound-assisted extraction can improve efficiency.[7]

  • Liquid-Liquid Partitioning: Combine the solvent extracts and partition them against a non-polar solvent like petroleum ether or a mixture of benzene and water to separate the carotenoids from more polar compounds.[7]

  • Evaporation and Reconstitution: Evaporate the non-polar phase to dryness under a stream of nitrogen gas. Reconstitute the dried extract in a small, known volume of a solvent suitable for HPLC injection (e.g., MTBE/methanol mixture).

Protocol 2: HPLC Analysis of this compound

  • HPLC System: An HPLC system equipped with a photodiode array (PDA) detector is recommended for carotenoid analysis to allow for spectral confirmation of the peaks.[6]

  • Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A ternary gradient of Methanol (A), MTBE (B), and Water (C).

  • Gradient Program: A typical gradient might start with a high percentage of methanol and water and gradually increase the percentage of MTBE to elute the more non-polar carotenoids. An example gradient could be: 0 min, 80% A, 15% B, 5% C; 20 min, 20% A, 75% B, 5% C; 25 min, 20% A, 75% B, 5% C; 30 min, 80% A, 15% B, 5% C. This should be optimized for the specific separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20-25 °C.

  • Detection: Monitor at the wavelength of maximum absorbance for this compound (typically around 450-480 nm).

Visualizations

Experimental_Workflow cluster_extraction Sample Extraction cluster_analysis HPLC Analysis Sample Marine Sample Homogenize Homogenize in Acetone/Methanol Sample->Homogenize Extract Ultrasound-Assisted Extraction Homogenize->Extract Partition Liquid-Liquid Partitioning Extract->Partition Evaporate Evaporate to Dryness Partition->Evaporate Reconstitute Reconstitute in Injection Solvent Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate C30 Column Separation Inject->Separate Detect PDA Detection (450-480 nm) Separate->Detect Quantify Quantify This compound Detect->Quantify

Caption: Workflow for this compound extraction and HPLC analysis.

Carotenoid_Signaling_Pathway This compound This compound (or other carotenoids) Antioxidant Antioxidant Activity This compound->Antioxidant Direct Scavenging Nrf2 Nrf2 This compound->Nrf2 Activation ROS Reactive Oxygen Species (ROS) Cellular_Protection Cellular Protection (Reduced Oxidative Stress) ROS->Cellular_Protection Antioxidant->ROS ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS

Caption: Potential antioxidant signaling pathway influenced by carotenoids.

References

Validation & Comparative

A Validated High-Performance Liquid Chromatography-Photodiode Array (HPLC-PDA) Method for the Quantification of Halocynthiaxanthin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography-Photodiode Array (HPLC-PDA) method for the quantification of halocynthiaxanthin, a carotenoid of interest for its potential biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis with alternative methods and detailed experimental protocols to support its implementation.

Introduction to this compound and its Quantification

This compound is a naturally occurring acetylenic carotenoid found in marine organisms, notably the sea squirt Halocynthia roretzi.[1] Emerging research has highlighted its potential antiproliferative and pro-apoptotic effects on various cancer cell lines, making its accurate quantification crucial for further pharmacological and clinical investigations.[2] High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a robust and widely used technique for the separation and quantification of carotenoids due to its high resolution, sensitivity, and ability to provide spectral information for peak identification.[3][4]

Comparative Analysis of Analytical Methods

While HPLC-PDA stands as a primary method for carotenoid analysis, other techniques can be employed, each with its own set of advantages and limitations. Spectrophotometry, for instance, offers a rapid and less expensive alternative for total carotenoid estimation but lacks the specificity to distinguish between different carotenoids.[5][6][7] Advanced methods like HPLC coupled with Mass Spectrometry (HPLC-MS) provide higher sensitivity and structural information but come with increased operational complexity and cost.[3] The HPLC-PDA method strikes a balance, offering good sensitivity, specificity, and cost-effectiveness for routine quantification of this compound.

Table 1: Comparison of Analytical Methods for Carotenoid Quantification

FeatureHPLC-PDAHPLC-MSSpectrophotometry
Specificity High (separates individual carotenoids)Very High (provides mass information)Low (measures total carotenoids)
Sensitivity Good to HighVery HighModerate
Quantification Accurate and reproducibleHighly accurate and reproducibleEstimation of total content
Cost ModerateHighLow
Complexity ModerateHighLow
Throughput ModerateModerate to LowHigh

Validated HPLC-PDA Method for this compound

The following sections detail a validated HPLC-PDA method for the quantification of this compound, synthesized from established protocols for similar carotenoids.[3][8][9][10]

Experimental Workflow

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-PDA Analysis cluster_data_analysis Data Analysis Sample Sample Extraction Extraction Sample->Extraction  e.g., Acetone/Methanol Saponification Saponification Extraction->Saponification  optional, to remove interfering lipids Liquid_Liquid_Extraction Liquid_Liquid_Extraction Saponification->Liquid_Liquid_Extraction  e.g., Hexane/Water Evaporation_and_Reconstitution Evaporation_and_Reconstitution Liquid_Liquid_Extraction->Evaporation_and_Reconstitution  in mobile phase Injection Injection Evaporation_and_Reconstitution->Injection Chromatographic_Separation Chromatographic_Separation Injection->Chromatographic_Separation  C18 column PDA_Detection PDA_Detection Chromatographic_Separation->PDA_Detection  λ = ~450 nm Peak_Integration Peak_Integration PDA_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification  External Standard Calibration Apoptosis_Signaling_Pathway This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 decreases expression Apoptosis Apoptosis Bcl-2->Apoptosis inhibits Cancer_Cell_Growth_Inhibition Cancer_Cell_Growth_Inhibition Apoptosis->Cancer_Cell_Growth_Inhibition

References

Comparative Analysis of Halocynthiaxanthin and Fucoxanthin Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Two Marine Carotenoids for Drug Development

This guide provides a comparative analysis of the bioactivities of halocynthiaxanthin and fucoxanthin, two marine carotenoids with significant therapeutic potential. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antioxidant, anti-inflammatory, and anti-cancer properties supported by experimental data.

Introduction

Fucoxanthin, a primary carotenoid found in brown seaweeds, is extensively studied for its diverse pharmacological activities.[1] this compound, a metabolite of fucoxanthin found in sea squirts like Halocynthia roretzi, is also gaining attention for its potent bioactivities.[2] Both compounds share a unique allenic bond and other structural features that contribute to their biological effects, which include antioxidant, anti-inflammatory, and anti-cancer actions.[1][2] This guide aims to provide a side-by-side comparison of their efficacy based on available in vitro and in vivo data.

Antioxidant Activity

The antioxidant capacity of these carotenoids is a cornerstone of their therapeutic potential, contributing to their protective effects against oxidative stress-related diseases.

Comparative Data

CompoundAssayIC50 Value (µg/mL)Source
FucoxanthinDPPH Radical Scavenging201.2 ± 21.4[3]
FucoxanthinDPPH Radical Scavenging285 - 304[4]
This compoundHydroxyl Radical ScavengingLower than Fucoxanthin[5]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds.[7]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.[7]

    • Prepare serial dilutions of the test compounds (this compound and fucoxanthin) and a standard antioxidant (e.g., ascorbic acid) in the same solvent.[7]

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound dilutions to triplicate wells.[7]

    • Add the DPPH working solution to all wells.[7]

    • Include a control group with only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[8]

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[9]

    • The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[7]

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentrations.[9]

Anti-inflammatory Activity

Both fucoxanthin and this compound have demonstrated the ability to modulate inflammatory pathways, making them promising candidates for anti-inflammatory drug development.

Fucoxanthin has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[5][10] Its mechanisms of action involve the inhibition of key signaling pathways like NF-κB and MAPK.[10][11]

This compound and other carotenoids from Halocynthia roretzi have also been reported to suppress the expression of pro-inflammatory genes. For instance, related compounds like alloxanthin and diatoxanthin significantly suppressed the mRNA expression of IL-1β, IL-6, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in LPS-stimulated RAW264.7 cells.[12][13] this compound has also been reported to inhibit nitric oxide production in mouse macrophage-like cells.[2]

Experimental Protocol: Measurement of Inflammatory Cytokines

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying cytokine levels in biological samples.[14]

  • Cell Culture and Treatment:

    • Culture macrophage cells (e.g., RAW264.7) in appropriate media.

    • Pre-treat the cells with various concentrations of this compound or fucoxanthin for a specific duration.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.

  • Sample Collection:

    • Collect the cell culture supernatant for the analysis of secreted cytokines.

  • ELISA Procedure:

    • Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6).

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, and adding the substrate for color development.

    • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the cytokine standards.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Anti-Cancer Activity

This compound and fucoxanthin have shown significant potential in cancer therapy through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.

Comparative Data

CompoundCell LineEffectConcentrationSource
This compound HL-60 (Leukemia)12.1% viability after 48h12.5 µM[15]
HL-60 (Leukemia)5-fold increase in DNA fragmentation12.5 µM[15]
DLD-1 (Colon Cancer)Sensitizes to TRAIL-induced apoptosisNot specified[16]
MCF-7 (Breast Cancer)Apoptosis inductionNot specified[15]
Caco-2 (Colon Cancer)Apoptosis inductionNot specified[15]
Fucoxanthin HL-60 (Leukemia)Higher apoptosis-inducing activity than fucoxanthinNot specified[15]
Caco-2 (Colon Cancer)Apoptosis induction, reduction of Bcl-27.6 µM[17]
MCF-7 (Breast Cancer)Apoptosis induction25 µM[17]
HeLa, Caco-2, HepG2Dose-dependent increase in caspase 3/7 activityUp to 50 µg/mL[3]

Studies indicate that this compound and its related compound fucoxanthinol exhibit higher apoptosis-inducing activity than fucoxanthin in several cancer cell lines.[15]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or fucoxanthin for different time points (e.g., 24, 48, 72 hours).

    • Include untreated cells as a control.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C.[18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[18]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways

The bioactivities of this compound and fucoxanthin are mediated through the modulation of various signaling pathways.

Fucoxanthin has been shown to exert its anti-cancer and anti-inflammatory effects by targeting pathways such as:

  • PI3K/Akt/mTOR: Inhibition of this pathway suppresses cancer cell proliferation and metastasis.[20]

  • MAPK (ERK, JNK, p38): Modulation of MAPK pathways is involved in fucoxanthin-induced cell cycle arrest and apoptosis.[17]

  • NF-κB: Inhibition of NF-κB activation leads to a reduction in the expression of pro-inflammatory and anti-apoptotic genes.[1]

  • JAK/STAT: Fucoxanthin can disrupt the JAK/STAT signaling pathway, contributing to its anti-tumor effects.[21]

This compound has been shown to facilitate the TRAIL signaling pathway by up-regulating the death receptor 5 (DR5), which sensitizes cancer cells to TRAIL-induced apoptosis.[16]

Visualizations

Fucoxanthin_Signaling_Pathways Fucoxanthin Fucoxanthin PI3K_Akt PI3K/Akt Fucoxanthin->PI3K_Akt inhibits MAPK MAPK Fucoxanthin->MAPK modulates NF_kB NF-κB Fucoxanthin->NF_kB inhibits JAK_STAT JAK/STAT Fucoxanthin->JAK_STAT inhibits mTOR mTOR PI3K_Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation promotes Apoptosis Apoptosis MAPK->Apoptosis induces Inflammation Inflammation NF_kB->Inflammation promotes JAK_STAT->Proliferation promotes

Caption: Fucoxanthin's multifaceted anti-cancer and anti-inflammatory mechanisms.

Halocynthiaxanthin_TRAIL_Pathway This compound This compound DR5 Death Receptor 5 (DR5) This compound->DR5 up-regulates Caspase_Activation Caspase Activation DR5->Caspase_Activation activates TRAIL TRAIL TRAIL->DR5 binds Apoptosis Apoptosis Caspase_Activation->Apoptosis induces

Caption: this compound enhances TRAIL-induced apoptosis.

Experimental_Workflow_MTT_Assay Start Seed Cancer Cells (96-well plate) Treatment Treat with this compound or Fucoxanthin Start->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (e.g., 4h) (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Analysis Calculate Cell Viability and IC50 Absorbance->Analysis

Caption: Workflow for assessing cell viability using the MTT assay.

Conclusion

Both this compound and fucoxanthin are marine carotenoids with significant promise in the development of new therapeutic agents. While fucoxanthin is more extensively researched, the available data suggests that this compound may possess superior anti-cancer properties in certain contexts. Further direct comparative studies are warranted to fully elucidate their relative potencies and mechanisms of action. This guide provides a foundational understanding for researchers to build upon in their exploration of these valuable natural compounds.

References

A Comparative Analysis of the Anticancer Efficacy of Halocynthiaxanthin and Fucoxanthinol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing experimental data provides a comparative analysis of the anticancer properties of two marine-derived carotenoids, halocynthiaxanthin and fucoxanthinol. This guide, intended for researchers, scientists, and drug development professionals, consolidates quantitative data, details experimental methodologies, and visualizes the molecular pathways involved in their antineoplastic activities.

This compound and fucoxanthinol, both potent carotenoids, have demonstrated significant potential in inhibiting cancer cell proliferation and inducing apoptosis. Notably, fucoxanthinol, a metabolic derivative of fucoxanthin, has been consistently reported to exhibit more potent anticancer effects across various cancer cell lines. This comparison guide aims to provide a clear, data-driven overview of their respective efficacies and mechanisms of action.

Quantitative Comparison of Anticancer Effects

A summary of the cytotoxic and apoptotic effects of this compound and fucoxanthinol across various human cancer cell lines is presented below. The data highlights the superior activity of fucoxanthinol in most tested scenarios.

ParameterThis compoundFucoxanthinolCancer Cell Line(s)Source(s)
Cell Viability (% of Control) 12.1% (at 12.5 µM for 48h)5.7% (at 12.5 µM for 48h)HL-60 (Leukemia)[1]
Relative DNA Fragmentation (Fold Increase) 5-fold (at 12.5 µM for 48h)7-fold (at 12.5 µM for 48h)HL-60 (Leukemia)[1]
IC50 Value Not available12.5 µg/ml (72h)HeLa (Cervical Cancer)[2]
IC50 Value Not available13.9 µg/ml (72h)HepG2 (Liver Cancer)[2]
IC50 Value Not available14.5 µg/ml (72h)Jurkat (Leukemia)[2]
IC50 Value Not available6.21 µg/mL (48h)FaDu (Pharyngeal Cancer)[3]
IC50 Value Not available6.55 µg/mL (48h)Detroit 562 (Pharyngeal Cancer)[3]
IC50 Value Not available27 µM (48h)MDA-MB-231 (Breast Cancer)[4]
IC50 Value Not available8 µM (48h)MDA-MB-468 (Breast Cancer)[4]

Mechanisms of Anticancer Action

This compound: The primary anticancer mechanism identified for this compound is its ability to sensitize cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[5] this compound achieves this by upregulating the expression of Death Receptor 5 (DR5) on the cancer cell surface.[5] The binding of TRAIL to the upregulated DR5 receptors triggers a downstream caspase cascade, leading to programmed cell death.

Fucoxanthinol: Fucoxanthinol exerts its anticancer effects through multiple pathways. A key mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth, proliferation, and survival.[3] By suppressing this pathway, fucoxanthinol can induce cell cycle arrest and apoptosis. Additionally, fucoxanthinol has been shown to modulate the NF-κB signaling pathway, which is involved in inflammation and cancer progression. The activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 are also central to its apoptosis-inducing capabilities.[1]

Signaling Pathway Diagrams

Halocynthiaxanthin_TRAIL_Pathway cluster_cell Cancer Cell TRAIL TRAIL DR5 Death Receptor 5 (DR5) TRAIL->DR5 Binds DISC DISC Formation DR5->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase9 Pro-caspase-9 Caspase8->Procaspase9 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->DR5 Upregulates

Caption: this compound sensitizes cancer cells to TRAIL-induced apoptosis.

Fucoxanthinol_PI3K_Akt_Pathway cluster_cell Cancer Cell Fucoxanthinol Fucoxanthinol PI3K PI3K Fucoxanthinol->PI3K Inhibits Bcl2 Bcl-2 Fucoxanthinol->Bcl2 Downregulates Caspases Caspases Fucoxanthinol->Caspases Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Akt->Bcl2 Activates Proliferation Cell Proliferation mTOR->Proliferation Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Fucoxanthinol inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of standard protocols used in the cited research.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or fucoxanthinol for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
  • Cell Treatment: Cells are treated with the compounds as described for the viability assay.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the proteins of interest (e.g., DR5, Akt, p-Akt, Bcl-2, caspases) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Assays cluster_analysis Data Analysis CellCulture Cancer Cell Culture Treatment Treatment with this compound or Fucoxanthinol CellCulture->Treatment MTT Cell Viability (MTT) Treatment->MTT FlowCytometry Apoptosis & Cell Cycle (Flow Cytometry) Treatment->FlowCytometry WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptosis FlowCytometry->ApoptosisQuant ProteinQuant Protein Level Analysis WesternBlot->ProteinQuant

Caption: General workflow for in vitro anticancer activity assessment.

Conclusion

Both this compound and fucoxanthinol demonstrate promising anticancer properties. However, the available data consistently indicates that fucoxanthinol possesses a more potent pro-apoptotic and anti-proliferative activity against a range of cancer cell lines. The distinct mechanisms of action, with this compound primarily sensitizing cells to TRAIL-induced apoptosis and fucoxanthinol inhibiting the crucial PI3K/Akt survival pathway, suggest that both compounds warrant further investigation as potential standalone or combination therapies in oncology. This guide provides a foundational resource for researchers to build upon in the ongoing effort to develop novel cancer treatments from natural marine sources.

References

Cross-validation of Halocynthiaxanthin quantification by different analytical labs

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product research and drug development, the accurate quantification of bioactive compounds is paramount. Halocynthiaxanthin, a marine carotenoid with potential therapeutic properties, is one such compound where reliable and reproducible measurement is critical for advancing research. This guide provides a framework for the cross-validation of this compound quantification by different analytical laboratories, offering a comparison of common analytical techniques and detailing recommended experimental protocols. While specific inter-laboratory comparison data for this compound is not widely published, this guide is based on established principles of analytical chemistry and methods for related carotenoids.

Comparison of Analytical Methodologies

The choice of analytical technique is a critical factor influencing the accuracy, precision, and sensitivity of this compound quantification. The most common methods for carotenoid analysis are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV/Visible Spectrophotometry. Each method presents a unique set of advantages and disadvantages.

ParameterUV/Visible SpectrophotometryHPLC-UV/VisLC-MS/MS
Specificity LowModerate to HighVery High
Sensitivity Low to ModerateModerateHigh
Throughput HighModerateLow to Moderate
Cost per Sample LowModerateHigh
Matrix Effect HighModerateLow (with internal standards)
Instrumentation Cost LowModerateHigh
Qualitative Info Limited (λmax)Moderate (Retention Time)High (Mass-to-charge ratio)

Experimental Protocols

A standardized experimental protocol is essential for any successful inter-laboratory cross-validation study. Below are detailed methodologies for the extraction and analysis of this compound.

Sample Preparation and Extraction

This protocol is designed for the extraction of this compound from a biological matrix (e.g., tunicate tissue).

  • Homogenization: Weigh 1-2 grams of lyophilized and powdered tissue into a mortar. Add liquid nitrogen to embrittle the tissue and grind to a fine powder.

  • Extraction: Transfer the powder to a 50 mL amber centrifuge tube. Add 10 mL of a 1:1 mixture of acetone and methanol. Vortex for 2 minutes at room temperature.

  • Partitioning: Add 10 mL of diethyl ether and 5 mL of a saturated NaCl solution. Vortex for 1 minute and then centrifuge at 3,000 x g for 10 minutes to induce phase separation.

  • Collection: Carefully collect the upper organic layer (containing the carotenoids) using a Pasteur pipette and transfer to a new amber tube.

  • Re-extraction: Repeat the extraction process on the remaining pellet two more times. Pool all organic extracts.

  • Drying: Dry the pooled extract under a gentle stream of nitrogen gas at 35°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS analysis.

HPLC-UV/Vis Analysis
  • Instrumentation: A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A C18 or C30 reverse-phase column is recommended for carotenoid separation (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: Methanol/Water (95:5, v/v) with 0.1% formic acid.

    • Solvent B: Methyl tert-butyl ether (MTBE) with 0.1% formic acid.

    • Gradient: Start with 100% A, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at the maximum absorption wavelength (λmax) of this compound, which is around 450-480 nm.

  • Quantification: Prepare a calibration curve using a certified this compound standard of known concentration. The concentration in the sample is determined by comparing its peak area to the calibration curve.

LC-MS/MS Analysis

For higher sensitivity and specificity, LC-MS/MS can be employed.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for carotenoids.

  • MS Parameters:

    • Ionization Mode: Positive.

    • MRM Transitions: Specific parent-to-daughter ion transitions for this compound would need to be determined by infusing a pure standard. For a related compound like fucoxanthin (structurally similar), transitions might be monitored around m/z 659 -> 641.

  • Quantification: An internal standard (e.g., an isotopic-labeled version of the analyte or a related carotenoid with similar properties) should be used to correct for matrix effects and variations in instrument response.

Proposed Cross-Validation Workflow

To ensure consistency and reliability of this compound quantification across different laboratories, a structured cross-validation workflow is essential. The following diagram illustrates a proposed workflow.

Cross_Validation_Workflow A Central Lab Prepares & Distributes Homogenized Samples (A, B, C) & Certified Standard B1 Lab 1 Receives Samples & Standard A->B1 B2 Lab 2 Receives Samples & Standard A->B2 B3 Lab 3 Receives Samples & Standard A->B3 C1 Lab 1 Performs Extraction & Analysis (e.g., HPLC) B1->C1 C2 Lab 2 Performs Extraction & Analysis (e.g., LC-MS) B2->C2 C3 Lab 3 Performs Extraction & Analysis (e.g., HPLC) B3->C3 D All Labs Submit Raw Data, Chromatograms, & Calculated Concentrations to Central Body C1->D C2->D C3->D E Statistical Analysis: - Inter-laboratory precision (RSD) - Z-scores - Bias assessment D->E F Final Report on Method Reproducibility & Comparability E->F

Caption: A workflow for inter-laboratory cross-validation of this compound.

Data Presentation and Interpretation

In a formal cross-validation study, the results from each laboratory would be compiled and analyzed. The primary goal is to assess the reproducibility of the analytical method across different sites.

Table of Hypothetical Cross-Validation Results

Sample IDLab 1 (HPLC) [µg/g]Lab 2 (LC-MS) [µg/g]Lab 3 (HPLC) [µg/g]Mean [µg/g]Std. Dev.RSD (%)
Sample A 15.2 ± 0.814.9 ± 0.515.5 ± 1.115.20.32.0
Sample B 33.7 ± 1.534.5 ± 1.233.1 ± 2.033.80.72.1
Sample C 5.4 ± 0.45.8 ± 0.35.5 ± 0.55.60.23.6
  • RSD (Relative Standard Deviation): This is a key metric for inter-laboratory precision. An RSD of <15-20% is generally considered acceptable for bioanalytical methods.

  • Bias: The results from each lab should be compared to the mean value and to the results obtained with a reference method (if available) to assess any systematic deviation or bias.

Halocynthiaxanthin vs. Astaxanthin: A Comparative Analysis of Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two marine-derived carotenoids: halocynthiaxanthin and astaxanthin. While astaxanthin is a well-researched and commercially available antioxidant, this compound, found in sea squirts, is a less-studied compound with emerging evidence of biological activity. This document aims to present the available scientific data to facilitate an objective comparison of their antioxidant potential.

Introduction to the Carotenoids

This compound is a unique carotenoid found in certain marine organisms, most notably the sea squirt Halocynthia roretzi. Its chemical structure is characterized by an acetylenic group, which is less common in carotenoids[1]. While research on this compound is not as extensive as for other carotenoids, preliminary studies suggest it possesses various biological activities, including the induction of apoptosis in cancer cells[2][3]. Its direct antioxidant capacity, however, is an area of ongoing investigation.

Astaxanthin is a keto-carotenoid pigment widely distributed in marine life, responsible for the red-pink coloration of salmon, shrimp, and krill. It is most abundantly produced by the microalga Haematococcus pluvialis. Astaxanthin is renowned for its potent antioxidant activity, which is attributed to its unique molecular structure that allows it to span cellular membranes and effectively neutralize free radicals[4][5]. It has been extensively studied for its protective effects against oxidative stress-related conditions[6].

Quantitative Comparison of Antioxidant Activity

The following tables summarize the available quantitative data on the antioxidant activity of this compound and astaxanthin from various in vitro assays. It is crucial to note that the data for this compound is derived from extracts of Halocynthia roretzi, and therefore represents the combined activity of all compounds in the extract, not solely this compound. In contrast, the data for astaxanthin is from studies using the purified compound.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

Compound/ExtractIC50 Value (µg/mL)Source/Notes
Halocynthia roretzi Methanol Extract1176[7]Methanol extract of the whole body.
Astaxanthin17.5 ± 3.6[8]
Astaxanthin~71 (lower than ascorbic acid)[9]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

Compound/ExtractIC50 Value (µg/mL)Source/Notes
Halocynthia roretzi Methanol Extract895[7]Methanol extract of the whole body.
Astaxanthin7.7 ± 0.6[8]

Table 3: Other Antioxidant Activity Assays

AssayCompoundResultSource/Notes
Oxygen Radical Absorbance Capacity (ORAC)Astaxanthin2,822,200 µmol TE/100g[10][11]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to allow for replication and further comparative studies.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compound (this compound or astaxanthin) in a suitable solvent (e.g., DMSO or ethanol) to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction: In a microplate or cuvette, mix the DPPH solution with various concentrations of the sample. A control containing the solvent instead of the sample is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined from a plot of scavenging activity against sample concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of the test compound as described for the DPPH assay.

  • Reaction: Add a small volume of the sample to the ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at a controlled temperature.

  • Measurement: Measure the decrease in absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

  • Cell Culture: Plate human hepatocarcinoma (HepG2) cells in a 96-well microplate and allow them to attach and grow.

  • Loading with Probe: Wash the cells and incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a non-fluorescent probe that is taken up by the cells and deacetylated by cellular esterases to DCFH.

  • Treatment: Remove the DCFH-DA solution and treat the cells with the test compound (this compound or astaxanthin) at various concentrations.

  • Induction of Oxidative Stress: After a suitable incubation period, add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

  • Measurement: In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.

  • Calculation: The antioxidant capacity of the compound is determined by its ability to inhibit the AAPH-induced fluorescence compared to control cells treated with AAPH alone.

Signaling Pathways and Molecular Mechanisms

Astaxanthin: Modulator of the Nrf2/Keap1 Antioxidant Response Pathway

Astaxanthin has been shown to exert its antioxidant effects not only by direct radical scavenging but also by upregulating the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[8][10][11]. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like astaxanthin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to combat oxidative stress.

Astaxanthin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Astaxanthin Astaxanthin Keap1_Nrf2 Keap1-Nrf2 Complex Astaxanthin->Keap1_Nrf2 Induces dissociation ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Astaxanthin activates the Nrf2/Keap1 antioxidant response pathway.
This compound: Origin and Known Biological Activities

The current body of research on this compound primarily focuses on its origin as a metabolite of fucoxanthin in sea squirts and its pro-apoptotic effects on cancer cells. While its direct antioxidant signaling pathways are not yet well-elucidated, its ability to induce apoptosis suggests an interaction with cellular signaling cascades. One study has shown that this compound can sensitize colon cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis by upregulating the expression of Death Receptor 5 (DR5)[3][12]. Further research is needed to determine if this compound also modulates key antioxidant pathways like the Nrf2 or NF-κB pathways.

Halocynthiaxanthin_Workflow cluster_activities Fucoxanthin Fucoxanthin (from microalgae) SeaSquirt Sea Squirt (Halocynthia roretzi) Fucoxanthin->SeaSquirt Ingestion Metabolism Metabolism SeaSquirt->Metabolism This compound This compound Metabolism->this compound Produces Bioactivities Known Biological Activities This compound->Bioactivities Apoptosis Induces Apoptosis in Cancer Cells DR5 Upregulates DR5 Expression

Origin and known biological activities of this compound.

Conclusion

Astaxanthin is a well-established and potent antioxidant with a wealth of scientific data supporting its efficacy. Its ability to directly scavenge free radicals and to upregulate the body's own antioxidant defenses through the Nrf2 pathway makes it a significant compound for combating oxidative stress.

This compound, while structurally intriguing, remains a less-explored molecule in terms of its direct antioxidant potential. The available data from Halocynthia roretzi extracts suggest antioxidant activity, but a direct comparison with pure astaxanthin is not yet possible. The significantly higher IC50 values of the extract compared to pure astaxanthin indicate a lower potency, though the contribution of this compound to the extract's overall activity is unknown. Its recognized role in promoting apoptosis in cancer cells points to potent bioactivity that warrants further investigation, including a more detailed characterization of its antioxidant properties and its effects on key signaling pathways. Future research focusing on the antioxidant capacity of purified this compound is necessary to fully understand its potential as a therapeutic or preventative agent against oxidative stress.

References

A Comparative Guide to Halocynthiaxanthin Extraction Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of different extraction protocols for Halocynthiaxanthin, a potent carotenoid found in the sea squirt Halocynthia roretzi. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable extraction method based on efficiency, purity, and experimental considerations. The protocols described are based on established carotenoid extraction techniques and a specific method reported for this compound.

Data Summary of Extraction Protocol Performance

The following table summarizes the expected quantitative performance of three representative this compound extraction protocols. The data is extrapolated from studies on analogous carotenoids and serves as a comparative benchmark.

ParameterProtocol 1: Solvent MacerationProtocol 2: Ultrasound-Assisted Extraction (UAE)Protocol 3: Supercritical Fluid Extraction (SFE)
Extraction Yield ModerateHighVery High
Purity of Extract ModerateHighHigh
Extraction Time Long (24-48 hours)Short (10-30 minutes)Moderate (1-2 hours)
Solvent Consumption HighLow to ModerateLow (CO2 as primary solvent)
Equipment Cost LowModerateHigh
Operational Complexity LowModerateHigh
Compound Stability GoodVery GoodExcellent

Experimental Protocols

Protocol 1: Solvent Maceration

This method is a conventional technique for carotenoid extraction.

Methodology:

  • Sample Preparation: Lyophilized and powdered Halocynthia roretzi tissue is used as the starting material.

  • Extraction: The powdered tissue is suspended in a solvent mixture, typically acetone or a chloroform/methanol (2:1, v/v) solution, at a sample-to-solvent ratio of 1:10 (w/v).[1]

  • Maceration: The mixture is stirred or agitated at room temperature for 24-48 hours in the dark to prevent photodegradation of this compound.

  • Filtration and Concentration: The extract is filtered to remove solid residues. The solvent is then evaporated under reduced pressure using a rotary evaporator.

  • Purification: The crude extract can be further purified using column chromatography.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency in a shorter time.[2]

Methodology:

  • Sample Preparation: Lyophilized and powdered Halocynthia roretzi tissue is prepared.

  • Extraction: The powder is suspended in a suitable solvent (e.g., ethanol or acetone) in an extraction vessel.

  • Ultrasonication: The vessel is placed in an ultrasonic bath or a probe sonicator is immersed in the mixture. The extraction is typically carried out for 10-30 minutes at a controlled temperature.[2]

  • Filtration and Concentration: The resulting extract is filtered and the solvent is removed under vacuum.

  • Purification: Further purification can be achieved through chromatographic techniques.

Protocol 3: Supercritical Fluid Extraction (SFE)

This "green" extraction technique uses supercritical carbon dioxide (SC-CO2) as the primary solvent, often with a co-solvent like ethanol.[3] SFE is known for its high selectivity and the ability to preserve thermolabile compounds.

Methodology:

  • Sample Preparation: Dried and ground Halocynthia roretzi is packed into an extraction vessel.

  • Extraction: Supercritical CO2, heated and pressurized above its critical point (31 °C and 73.8 bar), is passed through the sample.[4] A small percentage of a co-solvent (e.g., ethanol) may be added to enhance the extraction of the moderately polar this compound.

  • Separation: The pressure is reduced in a separator vessel, causing the CO2 to return to its gaseous state and leaving behind the extracted this compound.

  • Collection: The purified extract is collected from the separator.

Workflow and Pathway Diagrams

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Downstream Processing H_roretzi Halocynthia roretzi tissue Lyophilization Lyophilization H_roretzi->Lyophilization Powdering Powdering Lyophilization->Powdering Maceration Protocol 1: Solvent Maceration Powdering->Maceration UAE Protocol 2: Ultrasound-Assisted Extraction Powdering->UAE SFE Protocol 3: Supercritical Fluid Extraction Powdering->SFE Filtration Filtration/ Separation Maceration->Filtration UAE->Filtration SFE->Filtration Concentration Solvent Evaporation/ Concentration Filtration->Concentration Purification Chromatographic Purification Concentration->Purification This compound This compound Purification->this compound Purified This compound

Caption: Experimental workflow for this compound extraction and purification.

G This compound This compound Cancer_Cell Cancer Cell (e.g., HL-60, MCF-7, Caco-2) This compound->Cancer_Cell Bcl2 Bcl-2 (Anti-apoptotic protein) Cancer_Cell->Bcl2 downregulates expression of Apoptosis Apoptosis (Programmed Cell Death) Cancer_Cell->Apoptosis Bcl2->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Concluding Remarks

The selection of an appropriate extraction protocol for this compound is contingent upon the specific research objectives, available resources, and desired scale of production. For preliminary investigations and small-scale extractions where equipment cost is a primary concern, solvent maceration offers a straightforward approach. Ultrasound-assisted extraction presents a significant improvement in terms of efficiency and reduced extraction time, making it suitable for routine laboratory use. For applications demanding the highest purity and for larger-scale production where the initial investment is justifiable, supercritical fluid extraction is the superior method due to its efficiency, selectivity, and environmentally friendly nature. Further optimization of any chosen protocol is recommended to achieve the best results for your specific experimental needs.

References

A Head-to-Head Comparison of Halocynthiaxanthin and Its Natural Analogues in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of the marine carotenoid Halocynthiaxanthin and its well-studied natural analogues, fucoxanthin and fucoxanthinol. The focus is on their comparative anti-proliferative and apoptosis-inducing activities in cancer cell lines, supported by available experimental data. While the total synthesis of this compound has been achieved, a notable gap exists in the literature regarding the development and biological evaluation of its synthetic analogues, presenting a promising frontier for future research.

Comparative Biological Activity

This compound, a metabolite of fucoxanthin found in sea squirts like Halocynthia roretzi, has demonstrated potent anticancer properties, in some cases exceeding the activity of its precursors.[1][2] The primary mechanism of action for these carotenoids involves the induction of apoptosis (programmed cell death) and inhibition of cancer cell proliferation.

Data Presentation: Anti-proliferative and Apoptotic Effects

The following table summarizes the comparative effects of this compound, fucoxanthinol, and fucoxanthin on various cancer cell lines.

CompoundCell LineConcentration (µM)Incubation Time (h)EffectReference
This compound HL-60 (Leukemia)12.54887.9% decrease in cell viability[2]
HL-60 (Leukemia)12.5485-fold enhancement of DNA fragmentation[2]
MCF-7 (Breast Cancer)Not specifiedNot specifiedApoptosis induction[2]
Caco-2 (Colon Cancer)Not specifiedNot specifiedApoptosis induction[2]
Fucoxanthinol HL-60 (Leukemia)12.54894.3% decrease in cell viability[2]
HL-60 (Leukemia)12.5487-fold enhancement of DNA fragmentation[2]
MCF-7 (Breast Cancer)Not specifiedNot specifiedApoptosis induction[2]
Caco-2 (Colon Cancer)Not specifiedNot specifiedApoptosis induction[2]
Fucoxanthin HL-60 (Leukemia)Not specifiedNot specifiedLower apoptosis-inducing activity than this compound and Fucoxanthinol[2]
Caco-2 (Colon Cancer)Not specifiedNot specifiedDecreased cell viability[3]
HT-29 (Colon Cancer)Not specifiedNot specifiedDecreased cell viability[3]
DLD-1 (Colon Cancer)Not specifiedNot specifiedDecreased cell viability[3]

Key Findings:

  • Both this compound and fucoxanthinol exhibit potent anti-proliferative and apoptosis-inducing effects against human leukemia (HL-60), breast cancer (MCF-7), and colon cancer (Caco-2) cells.[2]

  • Fucoxanthinol demonstrated the highest apoptosis-inducing activity among the three carotenoids in HL-60 cells.[2]

  • The apoptosis-inducing activities of both this compound and fucoxanthinol were found to be higher than that of fucoxanthin.[2]

  • A key mechanism of action for both this compound and fucoxanthinol is the downregulation of the apoptosis-suppressing protein Bcl-2.[2]

Signaling Pathways and Experimental Workflows

The induction of apoptosis by this compound and its analogues is a complex process involving multiple signaling cascades. A simplified representation of the intrinsic apoptosis pathway modulated by these compounds is provided below.

cluster_stimulus External Stimulus cluster_regulation Apoptotic Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound / Analogues Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits release Bax->Mito Promotes release CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Simplified signaling pathway of apoptosis induction.

The general workflow for comparing the cytotoxic effects of these compounds is outlined below.

cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treat cells with This compound or Analogues start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., DNA Fragmentation) treatment->apoptosis protein Protein Expression Analysis (e.g., Western Blot for Bcl-2) treatment->protein quantify Quantify Results (e.g., IC50, Fold Change) viability->quantify apoptosis->quantify protein->quantify compare Compare Potency quantify->compare

Figure 2: General experimental workflow for comparison.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell lines (e.g., HL-60, MCF-7, Caco-2)

    • 96-well plates

    • Complete cell culture medium

    • This compound, fucoxanthinol, fucoxanthin (dissolved in a suitable solvent like DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and its analogues for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Treated and untreated cancer cells

    • Cell lysis buffer

    • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)

    • Reaction buffer

    • Microplate reader (for colorimetric or fluorometric detection)

  • Procedure:

    • Induce apoptosis in cells by treating them with this compound or its analogues.

    • Lyse the cells using the provided lysis buffer and incubate on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the caspase-3 substrate and reaction buffer to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.[1]

    • The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples with the untreated control.[1]

Protein Expression Analysis (Western Blot for Bcl-2)

This technique is used to detect and quantify the levels of the anti-apoptotic protein Bcl-2.

  • Materials:

    • Treated and untreated cancer cells

    • RIPA buffer with protease inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against Bcl-2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Lyse the cells in RIPA buffer and determine the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Bcl-2 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the ECL substrate.

    • Visualize the protein bands using an imaging system.

    • The intensity of the bands can be quantified using densitometry software, and the expression of Bcl-2 can be compared between treated and untreated samples. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its natural analogue fucoxanthinol are potent inducers of apoptosis in various cancer cell lines, often exhibiting greater activity than their precursor, fucoxanthin. The downregulation of the anti-apoptotic protein Bcl-2 appears to be a key component of their mechanism of action.

Crucially, this review highlights a significant opportunity for further research and development. While the total synthesis of this compound has been accomplished, there is a conspicuous absence of studies on the design, synthesis, and biological evaluation of its synthetic analogues. The development of such analogues could lead to compounds with improved stability, bioavailability, and enhanced cytotoxic potency, ultimately paving the way for novel marine-derived anticancer therapeutics. Future studies should focus on structure-activity relationship (SAR) investigations to identify the key structural motifs responsible for the potent bioactivity of this compound, guiding the rational design of the next generation of these promising anticancer agents.

References

Halocynthiaxanthin in Cell Culture: A Comparative Guide to its Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Halocynthiaxanthin's performance in various cell culture models, juxtaposed with other relevant carotenoids. The data presented herein is curated from peer-reviewed scientific literature to facilitate an objective evaluation of its potential as an anti-cancer agent.

Comparative Efficacy in Cancer Cell Lines

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of human cancer cell lines. Below is a summary of its activity compared to its precursor, fucoxanthin, its metabolite, fucoxanthinol, and another well-studied marine carotenoid, astaxanthin.

CompoundCell LineAssayResults
This compound HL-60 (Leukemia)Cell Viability12.1% decrease in viability at 12.5 µM after 48h[1]
HL-60 (Leukemia)DNA Fragmentation5-fold increase compared to control at 12.5 µM after 48h[1]
MCF-7 (Breast), Caco-2 (Colon)Apoptosis InductionApoptosis induced (qualitative)[1]
DLD-1 (Colon)Apoptosis (with TRAIL)Synergistic increase in apoptosis with 10 ng/mL TRAIL (CI < 1)[2]
Fucoxanthinol HL-60 (Leukemia)Cell Viability5.7% decrease in viability at 12.5 µM after 48h[1]
HL-60 (Leukemia)DNA Fragmentation7-fold increase compared to control at 12.5 µM after 48h[1]
Fucoxanthin HL-60, MCF-7, Caco-2Apoptosis InductionLower apoptosis-inducing activity than this compound and Fucoxanthinol[1]
Astaxanthin HT-29 (Colon)IC5010.98 µM after 24h
MCF-7 (Breast)IC5089.742 µg/mL

Mechanism of Action: Synergistic Apoptosis Induction with TRAIL

A key finding in the study of this compound is its ability to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. This is particularly relevant for overcoming TRAIL resistance, a common challenge in cancer therapy.

The primary mechanism for this sensitization is the upregulation of Death Receptor 5 (DR5), a receptor for TRAIL on the cell surface.[2] Increased DR5 expression leads to enhanced formation of the Death-Inducing Signaling Complex (DISC) upon TRAIL binding, resulting in the activation of a caspase cascade and subsequent apoptosis.

Below is a diagram illustrating the proposed signaling pathway.

G cluster_cell Cancer Cell This compound This compound DR5_upregulation Upregulation of DR5 Expression This compound->DR5_upregulation DR5 DR5 Receptor DR5_upregulation->DR5 increases DISC DISC Formation (FADD, Pro-caspase-8) DR5->DISC activates TRAIL TRAIL TRAIL->DR5 binds Caspase8 Activated Caspase-8 DISC->Caspase8 Caspase3 Activated Caspase-3 Caspase8->Caspase3 Bid Bid Caspase8->Bid cleaves Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria translocates to Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Activated Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 G cluster_workflow Experimental Workflow start Start: Hypothesis (this compound has anti-cancer effects) cell_culture Cell Culture (e.g., DLD-1, HL-60) start->cell_culture treatment Treatment with This compound cell_culture->treatment viability_assay Cell Viability Assay (MTT/XTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis conclusion Conclusion on Efficacy and Mechanism data_analysis->conclusion

References

A Comparative Metabolomic Guide to Tunicates with Varying Halocynthiaxanthin Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolomic profiles of different tunicate species, with a focus on variations related to their Halocynthiaxanthin content. While a direct comparative metabolomic study of a single tunicate species with naturally varying this compound levels is not yet available in published literature, this guide synthesizes data from studies on different tunicate species known to possess distinct carotenoid profiles. We present a comparison between Halocynthia roretzi, a species rich in this compound, and other tunicates such as Styela plicata and Ciona intestinalis, which are expected to have lower or different carotenoid compositions.

Introduction to this compound and Tunicate Metabolomics

Tunicates, or sea squirts, are marine invertebrates known for their diverse and often unique chemical compositions. A key group of metabolites in many tunicate species are carotenoids, which are responsible for their vibrant colors and possess a range of biological activities. This compound is a characteristic carotenoid found in high concentrations in certain tunicates, particularly of the Halocynthia genus. Understanding how the presence and concentration of this specific carotenoid correlate with the broader metabolome can provide insights into metabolic pathways, physiological functions, and potential biotechnological applications.

Comparative Analysis of Tunicate Metabolomes

This section presents a comparative summary of the known carotenoid and general metabolite compositions of selected tunicate species. Halocynthia roretzi is presented as a high-Halocynthiaxanthin model, while Styela plicata and Ciona intestinalis serve as comparative models with different metabolic and carotenoid profiles.

Table 1: Carotenoid Composition of Selected Tunicate Species
CarotenoidHalocynthia roretzi (Outer Shell) [% of total carotenoids]Botryllus schlosseri [% of total carotenoids]Styela plicata & Ciona intestinalis
This compound 15.5 20.8 Not reported as a major carotenoid
Alloxanthin31.315.2Present
Diatoxanthin11.9PresentPresent
Diadinochrome11.6PresentNot specified
Mytiloxanthin10.8Not specifiedNot specified
Astaxanthin7.812.1Present
β-carotenePresent (minor)PresentPresent
FucoxanthinNot specifiedPresentNot specified
PectenoloneNot specifiedPresentNot specified
4-ketoalloxanthinNot specifiedPresentNot specified
7,8-didehydroastaxanthinNot specifiedPresentNot specified
7,8,7',8'-tetradehydroastaxanthinNot specifiedPresentNot specified
Total Carotenoids (mg/100g wet weight) 47.87 (outer shell), 2.35 (internal organs) 8.7 Not specified

Data for H. roretzi from a study on its chemical composition. Data for B. schlosseri from a study on its carotenoid composition. Information for S. plicata and C. intestinalis is inferred from general tunicate composition studies.

Table 2: Comparative Overview of Major Metabolite Classes in Selected Tunicate Species
Metabolite ClassHalocynthia roretziStyela plicataCiona intestinalis
Carotenoids High concentration, particularly this compound.Carotenoids present, specific profile less defined.Carotenoids present, specific profile less defined.
Lipids and Fatty Acids Rich in polyunsaturated fatty acids (PUFAs) including EPA and DHA.Contains a mixture of sterols and ceramides. Also rich in PUFAs.General lipid composition includes PUFAs.
Amino Acids High content of essential amino acids in internal organs.General amino acid profile present.General amino acid profile present.
Alkaloids Not reported as a major class.Dominant chemical group, including potentially novel compounds.Not reported as a major class in the host, but in its microbiota.
Terpenoids Carotenoids are terpenoids.Not reported as a major class.Detected in some populations.
Polyketides Not reported as a major class.Present.Detected in some populations.
Other notable compounds Volatile alcohols, plasmalogens.Cembranoids, pyrimidines.Sphingolipids (in some populations).

This table is a qualitative summary based on available metabolomic and chemical composition studies for each species.

Experimental Protocols

This section outlines a representative workflow for the comparative metabolomic analysis of tunicate tissues.

Sample Collection and Preparation
  • Collection: Collect fresh tunicate specimens from a controlled environment or a specific marine location.

  • Dissection: Immediately dissect the tunicates on ice into different tissues of interest (e.g., tunic, internal organs).

  • Quenching: Snap-freeze the dissected tissues in liquid nitrogen to halt metabolic activity.

  • Storage: Store the frozen samples at -80°C until extraction.

Metabolite Extraction
  • Homogenization: Homogenize the frozen tissue (~50-100 mg) in a pre-chilled solvent mixture, typically 80% methanol/water, using a bead beater or ultrasonicator.

  • Extraction: Vortex the homogenate and incubate on ice to allow for complete extraction of metabolites.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heat.

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol/water) for LC-MS analysis.

LC-MS Based Metabolomic Analysis
  • Chromatography: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used for separating a wide range of metabolites.

  • Mobile Phases: Employ a gradient elution with two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry: Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broader range of metabolites. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect fragmentation data for metabolite identification.

Data Processing and Analysis
  • Peak Picking and Alignment: Use software such as XCMS or MZmine to process the raw LC-MS data for peak detection, alignment, and quantification.

  • Metabolite Identification: Identify metabolites by matching their accurate mass and fragmentation patterns against spectral databases (e.g., METLIN, HMDB, MassBank).

  • Statistical Analysis: Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), to identify significant differences in the metabolomic profiles between different tunicate samples.

Signaling Pathway Influenced by this compound

Recent research has indicated that this compound can induce apoptosis in cancer cells, in part by upregulating the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway initiated by the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).

TRAIL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TRAIL TRAIL DR5 DR5 TRAIL->DR5 Binds to FADD FADD DR5->FADD Recruits Procaspase-8 Procaspase-8 FADD->Procaspase-8 Recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes This compound This compound This compound->DR5 Upregulates Expression Tunicate_Metabolomics_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Metabolite Extraction cluster_analysis LC-MS Analysis cluster_data Data Processing & Interpretation Tunicate_Collection Tunicate Collection (e.g., H. roretzi, S. plicata) Dissection Tissue Dissection (Tunic, Internal Organs) Tunicate_Collection->Dissection Quenching Snap-freezing in Liquid N2 Dissection->Quenching Storage Storage at -80°C Quenching->Storage Homogenization Homogenization (80% Methanol) Storage->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying_Reconstitution Drying & Reconstitution Supernatant_Collection->Drying_Reconstitution LC_Separation UHPLC Separation (C18 Column) Drying_Reconstitution->LC_Separation MS_Detection HR-Mass Spectrometry (Q-TOF or Orbitrap) LC_Separation->MS_Detection Data_Acquisition Data Acquisition (Positive/Negative Modes) MS_Detection->Data_Acquisition Data_Processing Peak Picking & Alignment (XCMS/MZmine) Data_Acquisition->Data_Processing Metabolite_ID Metabolite Identification (Database Matching) Data_Processing->Metabolite_ID Statistical_Analysis Multivariate Analysis (PCA, OPLS-DA) Metabolite_ID->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

Safety Operating Guide

Proper Disposal of Halocynthiaxanthin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe and compliant disposal of Halocynthiaxanthin, ensuring laboratory safety and environmental responsibility. This document provides detailed protocols for researchers, scientists, and drug development professionals.

This compound, a carotenoid of interest for its potential bioactive properties, requires careful management in a laboratory setting, not only during its application in research but also through to its final disposal. While not classified as a hazardous substance, its biological activity necessitates a responsible approach to waste management to minimize environmental impact and ensure a safe laboratory environment. This guide outlines the essential procedures for the proper disposal of this compound, covering both small and large quantities of liquid and solid waste.

Understanding this compound Waste

This compound waste will typically be in one of two forms:

  • Solid Waste: This includes unused or expired pure compounds, contaminated labware (e.g., weighing boats, spatulas, pipette tips), and personal protective equipment (PPE).

  • Liquid Waste: This comprises solutions of this compound in various solvents used during experimental procedures.

The primary goal of the disposal procedure is to deactivate the biological activity of this compound before it enters the waste stream. This can be achieved through two primary methods: chemical degradation or adsorption.

Core Disposal Principles

Before proceeding with specific protocols, it is crucial to adhere to the following fundamental principles of laboratory waste management:

  • Segregation: Never mix this compound waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.

  • Containment: Use appropriate, leak-proof containers for all waste.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

Disposal Procedures

The choice of disposal method will depend on the quantity and form of the this compound waste.

Method 1: Chemical Degradation using Sodium Hypochlorite (Bleach)

This method is suitable for deactivating small quantities of this compound in solution by utilizing the oxidative properties of sodium hypochlorite to break down the chromophore and reduce its biological activity.[1][2][3]

Experimental Protocol:

  • Preparation: Work in a well-ventilated fume hood. Prepare a fresh 10% (v/v) solution of household bleach (containing ~5-6% sodium hypochlorite) in water.

  • Reaction: For each volume of this compound solution, slowly add an equal volume of the 10% bleach solution.

  • Observation: The characteristic color of the this compound solution should disappear, indicating the breakdown of the conjugated polyene system.[3]

  • Neutralization (Optional but Recommended): After the color has faded, neutralize any remaining bleach by adding a small amount of sodium thiosulfate solution until the effervescence ceases.

  • Disposal: The resulting solution can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain other hazardous materials and is within the pH limits set by your local regulations.[4][5] Always check with your institution's EHS guidelines first.

Method 2: Adsorption on Activated Carbon

This method is a safer alternative for both small and large quantities of liquid waste, as it avoids the use of strong oxidizing agents. Activated carbon effectively adsorbs organic molecules like this compound from solution.[6][7][8][9]

Experimental Protocol:

  • Preparation: For every 100 mL of this compound solution, weigh out approximately 5-10 grams of powdered activated carbon. The exact amount may need to be optimized based on the concentration of the solution.

  • Adsorption: Add the activated carbon to the this compound solution and stir or agitate the mixture for at least one hour. The solution should become colorless.

  • Separation:

    • For Liquid Disposal: Filter the mixture to separate the activated carbon. The now-decolorized liquid, if free of other hazardous materials, can likely be disposed of down the sanitary sewer according to institutional guidelines.[4][5]

    • For Solid Disposal: The activated carbon, now containing the adsorbed this compound, should be collected.

  • Disposal of Contaminated Carbon: The filtered activated carbon should be allowed to air dry in a fume hood and then disposed of as solid chemical waste.[10][11] It should be placed in a labeled, sealed container for collection by your institution's hazardous waste management service.

Quantitative Data Summary

ParameterChemical Degradation (Bleach)Adsorption (Activated Carbon)
Target Waste Small-scale liquid solutionsSmall to large-scale liquid solutions
Reagent Ratio 1:1 volume ratio of waste to 10% bleach5-10 g of activated carbon per 100 mL of waste
Contact Time Until color disappears (typically minutes)Minimum 1 hour with agitation
Primary Output Deactivated aqueous solutionDecolorized liquid and contaminated solid
Safety Requires fume hood; potential for off-gassingGenerally safer; minimal chemical reaction

Disposal Workflow Diagrams

Halocynthiaxanthin_Disposal_Decision start This compound Waste Generated waste_type Solid or Liquid Waste? start->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid dispose_solid Package in a labeled, sealed container. Dispose as solid chemical waste via EHS. solid_waste->dispose_solid liquid_quantity Small or Large Quantity? liquid_waste->liquid_quantity small_liquid Small Quantity liquid_quantity->small_liquid Small large_liquid Large Quantity liquid_quantity->large_liquid Large disposal_method Choose Disposal Method small_liquid->disposal_method carbon_method Adsorption (Activated Carbon) large_liquid->carbon_method bleach_method Chemical Degradation (Bleach) disposal_method->bleach_method Bleach disposal_method->carbon_method Carbon bleach_process Follow Bleach Degradation Protocol. bleach_method->bleach_process carbon_process Follow Activated Carbon Protocol. carbon_method->carbon_process final_disposal Dispose of treated waste according to institutional guidelines. bleach_process->final_disposal carbon_process->final_disposal

Caption: Decision tree for this compound waste disposal.

Disposal_Workflow cluster_bleach Chemical Degradation Pathway cluster_carbon Adsorption Pathway b1 Waste Solution b2 Add 10% Bleach (1:1 ratio) b1->b2 b3 Wait for Decolorization b2->b3 b4 Neutralize (Optional) b3->b4 b5 Dispose to Sanitary Sewer (pending EHS approval) b4->b5 c1 Waste Solution c2 Add Activated Carbon (5-10g / 100mL) c1->c2 c3 Agitate for 1 hour c2->c3 c4 Filter c3->c4 c5 Decolorized Liquid to Sewer (pending EHS approval) c4->c5 Liquid c6 Contaminated Carbon to Solid Waste c4->c6 Solid

Caption: Step-by-step disposal workflows.

References

Essential Guide to the Safe Handling and Disposal of Halocynthiaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management of specialized chemical compounds is fundamental to ensuring laboratory safety, experimental integrity, and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Halocynthiaxanthin, a carotenoid found in marine organisms such as the sea squirt Halocynthia roretzi.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling carotenoids and other similar organic molecules in a laboratory setting.

Immediate Safety and Logistical Information

Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against potential exposure.[2][3]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles to protect against accidental splashes.[4][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or PVC, are mandatory to prevent skin contact.[2][4]

  • Body Protection: A standard laboratory coat is required to protect skin and clothing. For tasks with a higher risk of splashes, a plastic or rubber apron may be necessary.[2]

  • Respiratory Protection: Use in a well-ventilated area. If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be required.[4]

Work Area:

  • All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4][5]

  • If inhaled: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]

  • If swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. The lack of extensive data necessitates a cautious approach to its handling.

PropertyValueSource
Molecular Formula C₄₀H₅₄O₄PubChem[6]
Appearance Pigmented solid (likely yellow-orange)N/A
Chemical Names This compoundPubChem[6]

Operational Plan for Handling this compound

The following step-by-step protocol is designed to ensure the safe handling of this compound during routine laboratory procedures.

  • Preparation:

    • Before handling, review this guide and any available safety information.

    • Ensure the designated work area (e.g., fume hood) is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate personal protective equipment (PPE) as outlined above.

  • Handling:

    • Handle this compound in a fume hood to avoid inhalation of any dust or aerosols.[4]

    • Avoid direct contact with the substance. Use spatulas and other appropriate tools for transfer.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Store this compound in a tightly sealed, light-resistant container to prevent degradation.

    • For long-term storage, consult any specific instructions provided by the supplier. Carotenoids are often stored at low temperatures (e.g., 0°C or below) under an inert atmosphere like nitrogen to prevent oxidation.[4]

Disposal Plan for this compound

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification and Segregation:

    • Pure this compound: Unused or expired pure this compound should be treated as chemical waste.[7]

    • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as chemical waste.[7]

    • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed waste container.[7]

  • Waste Collection and Labeling:

    • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers that are compatible with the waste.

    • The label on the waste container should include the chemical name ("this compound"), the approximate quantity, and the date of accumulation.[7][8]

  • Disposal of Empty Containers:

    • "Empty" containers that held this compound should be triple-rinsed with a suitable solvent.[8]

    • The rinsate from this process must be collected and disposed of as hazardous chemical waste.[8]

    • Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glass or plastic, in accordance with institutional guidelines.[8]

  • Arranging for Final Disposal:

    • Store sealed and labeled waste containers in a designated satellite accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[7][8]

Procedural Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Halocynthiaxanthin_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_review Review Safety Guide prep_area Prepare Work Area prep_review->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_fume_hood Work in Fume Hood prep_ppe->handle_fume_hood handle_avoid_contact Avoid Direct Contact handle_fume_hood->handle_avoid_contact storage_container Sealed, Light-Resistant Container handle_avoid_contact->storage_container If storing disp_segregate Segregate Waste handle_avoid_contact->disp_segregate If disposing disp_label Label Waste Container disp_segregate->disp_label disp_rinse Triple-Rinse Empty Containers disp_label->disp_rinse disp_contact_ehs Contact EHS for Pickup disp_rinse->disp_contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Halocynthiaxanthin
Reactant of Route 2
Reactant of Route 2
Halocynthiaxanthin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.